molecular formula C5H9N3 B095371 4-Ethyl-1H-imidazol-2-amine CAS No. 19552-53-5

4-Ethyl-1H-imidazol-2-amine

Cat. No.: B095371
CAS No.: 19552-53-5
M. Wt: 111.15 g/mol
InChI Key: RFDQETHJZZCIIU-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazol-2-amine (CAS 19552-53-5) is a valuable ethyl-substituted imidazole derivative serving as a versatile synthon in organic and medicinal chemistry research. The imidazole core is a privileged scaffold in drug discovery due to its presence in natural products like histidine and its broad range of biological activities . This amine-functionalized building block is particularly useful for constructing more complex molecules aimed at exploring new therapeutic agents. Researchers utilize such imidazole derivatives in the development of compounds with potential antibacterial, antitumor, antifungal, and anti-inflammatory properties . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDQETHJZZCIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473666
Record name 5-ETHYL-1H-IMIDAZOL-2-AMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19552-53-5
Record name 5-ETHYL-1H-IMIDAZOL-2-AMINE
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Record name 5-ethyl-1H-imidazol-2-amine
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Foundational & Exploratory

Introduction: The Significance of the 2-Aminoimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-1H-imidazol-2-amine

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry and drug development. Found in numerous marine natural products, this heterocyclic system exhibits a wide array of biological activities, including antimicrobial, antibiofilm, and enzyme inhibitory properties.[1][2] Its ability to engage in key hydrogen bonding interactions and coordinate with metal centers makes it a valuable pharmacophore in the design of novel therapeutics.[3] this compound is a specific derivative that serves as a crucial building block for creating more complex molecules with tailored pharmacological profiles.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, followed by a detailed workflow for its structural and purity characterization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both reproducibility and a deep understanding of the chemical processes involved.

Part 1: Synthesis of this compound

Synthetic Strategy: The Cyclocondensation Approach

The most robust and common strategy for constructing the 2-aminoimidazole core is the cyclocondensation reaction between an α-haloketone and a guanidine source.[4] This method is favored for its reliability and the ready availability of starting materials. For the target molecule, this compound, the logical precursors are 1-chloro-2-butanone (an α-chloroketone) and guanidine hydrochloride.

The reaction proceeds via an initial nucleophilic substitution, where the guanidine displaces the chloride, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. The choice of a base is critical to neutralize the guanidine hydrochloride in situ and to facilitate the final dehydration step.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis on a 10 mmol scale.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Guanidine HydrochlorideCH₅N₃·HCl95.5312.01.15 g
Sodium MethoxideCH₃ONa54.0212.00.65 g
1-Chloro-2-butanoneC₄H₇ClO106.5510.00.95 mL
Anhydrous MethanolCH₃OH32.04-50 mL
Ethyl AcetateC₄H₈O₂88.11-For extraction
Saturated NaCl (Brine)NaCl58.44-For washing
Anhydrous Na₂SO₄Na₂SO₄142.04-For drying

Procedure:

  • Preparation of Guanidine Free Base: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.15 g, 12.0 mmol) and anhydrous methanol (30 mL). Stir the suspension until the solid is mostly dissolved. Carefully add sodium methoxide (0.65 g, 12.0 mmol) in portions. A white precipitate of sodium chloride will form immediately. Stir the mixture at room temperature for 30 minutes.

    • Expert Insight: In situ generation of the guanidine free base from its more stable hydrochloride salt is crucial. Sodium methoxide is a strong, non-nucleophilic base in this context, ensuring complete deprotonation without competing in the subsequent reaction. The formation of insoluble NaCl drives this equilibrium.

  • Addition of α-Chloroketone: Add 1-chloro-2-butanone (0.95 mL, 10.0 mmol) dropwise to the guanidine suspension using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

    • Expert Insight: The target compound has moderate polarity. Multiple extractions with ethyl acetate are necessary to ensure a high recovery yield from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride (brine, 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a crystalline solid.

Synthesis and Purification Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Cyclocondensation cluster_workup Step 3: Isolation cluster_purification Step 4: Purification reagents Guanidine HCl + NaOMe in Anhydrous Methanol reaction Reflux (65°C, 4-6h) Monitor by TLC reagents->reaction ketone 1-Chloro-2-butanone ketone->reaction evaporation Solvent Evaporation reaction->evaporation extraction Aqueous Work-up & Ethyl Acetate Extraction evaporation->extraction drying Drying (Na₂SO₄) & Concentration extraction->drying purify Recrystallization (Ethyl Acetate/Hexane) drying->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization and Quality Control

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique, orthogonal approach provides the highest level of confidence.

Characterization Workflow Diagram

G cluster_physical Physical Properties cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment start Synthesized Product mp Melting Point start->mp nmr ¹H & ¹³C NMR start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir tlc TLC start->tlc end Confirmed Structure & Purity mp->end nmr->end ms->end ir->end hplc HPLC tlc->hplc hplc->end

Caption: Orthogonal workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.[3][5]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~6.40s
~5.50br s
~10.5br s
2.35q, J ≈ 7.6 Hz
1.05t, J ≈ 7.6 Hz
  • Expert Insight: The amine (-NH₂) and imidazole (-NH) protons are often broad and their chemical shifts are highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. A D₂O exchange experiment can be performed to confirm these peaks, as they will disappear from the spectrum.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~146.0C2 (bearing -NH₂)
~128.0C4 (bearing ethyl)
~110.0C5
~21.0Ethyl -CH₂-
~13.0Ethyl -CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen atoms.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.

    • Molecular Formula: C₅H₉N₃

    • Exact Mass: 111.08

    • Expected [M+H]⁺: m/z 112.09

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.[6][7]

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3100 (broad)N-H StretchAmine (-NH₂) and Imidazole (N-H)
~1640 (strong)C=N StretchImidazole ring
~1580 (medium)N-H BendAmine (-NH₂)
2960 - 2850C-H StretchEthyl group (aliphatic)
Physical and Chromatographic Data
  • Melting Point (m.p.): A sharp melting point range is a strong indicator of high purity. The expected melting point for the free base should be determined and compared against any available literature values.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity. This technique is primarily used to monitor the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Using a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) and UV detection (e.g., at 220 nm) should yield a single major peak for the pure compound.[8]

Summary of Expected Analytical Data

Technique Parameter Expected Result
¹H NMR Chemical Shifts (ppm)~10.5 (br s, 1H), ~6.40 (s, 1H), ~5.50 (br s, 2H), 2.35 (q, 2H), 1.05 (t, 3H)
¹³C NMR Chemical Shifts (ppm)~146.0, ~128.0, ~110.0, ~21.0, ~13.0
MS (ESI+) [M+H]⁺m/z 112.09
IR Key Peaks (cm⁻¹)~3400-3100 (N-H), ~1640 (C=N), ~1580 (N-H bend)
HPLC Purity>98% (area under the curve)

Safety Precautions

  • 1-Chloro-2-butanone is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.

  • Sodium methoxide is corrosive and reacts violently with water.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This guide outlines a reliable and well-documented process for the synthesis and comprehensive characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important chemical building block. The application of orthogonal analytical techniques—NMR, MS, and IR—is non-negotiable for ensuring the structural integrity and purity required for subsequent applications in drug discovery and materials science.

References

  • Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. - ResearchGate. Available at: [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available at: [Link]

  • Riela, S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(9), 1213. Available at: [Link]

  • Ilardi, E. A., et al. (2008). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 51(21), 6783–6791. Available at: [Link]

  • Wolkenberg, S. E., & Dappen, M. S. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 14(18), 4798–4801. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous natural products and synthetic therapeutic agents.[1][2][3] Its ability to act as a bioisostere for guanidine allows it to engage with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including potent antibacterial, antibiofilm, and anticancer properties.[2][4][5] This technical guide provides an in-depth analysis of a specific derivative, 4-Ethyl-1H-imidazol-2-amine. We will delineate its core physicochemical properties, which are fundamental to understanding its behavior in biological systems and are critical parameters for drug design, formulation development, and pharmacokinetic profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a comprehensive data summary and detailed, field-proven experimental protocols for the empirical determination of these key characteristics.

Compound Identification and Core Properties

This compound is a small molecule derivative of the 2-aminoimidazole core. The strategic placement of an ethyl group at the C4 position can influence steric interactions and lipophilicity, potentially modulating target binding and pharmacokinetic properties compared to the parent scaffold. A precise understanding of its fundamental properties is the first step in any rational drug discovery campaign.

Identifier Value Source
IUPAC Name This compound[6]
CAS Number 19552-53-5 (Free Base)[7]
19552-61-5 (Hydrochloride Salt)[6]
Molecular Formula C₅H₉N₃[8]
Molecular Weight 111.15 g/mol (Free Base)[8]
147.61 g/mol (Hydrochloride Salt)[6]
Physical Form Solid

Key Physicochemical Parameters: A Summary

The following table summarizes the critical physicochemical properties of this compound. It is important to note that while some data is available for the hydrochloride salt, many properties of the free base are not extensively reported in the literature. Therefore, this guide emphasizes the experimental protocols required for their determination.

Property Predicted/Typical Value Significance in Drug Development
pKa (Acid Dissociation Constant) ~7.5 - 8.5Governs the degree of ionization at physiological pH (7.4), which critically impacts solubility, membrane permeability, and target binding. The 2-aminoimidazole moiety is basic.
logP (Octanol-Water Partition Coeff.) 0.5 - 1.5 (Calculated)Measures lipophilicity. A key predictor of absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier penetration and oral bioavailability.
Aqueous Solubility Moderately Soluble (as HCl salt)Affects dissolution rate and bioavailability. Low solubility is a major hurdle in drug development, impacting formulation and achievable therapeutic concentrations.
Melting Point Not reportedDefines the solid-state properties, influencing stability, purity assessment, and formulation choices (e.g., milling, tableting).
Chemical Stability ModerateThe 2-aminoimidazole core can be susceptible to degradation under strongly acidic or oxidative conditions.[9] Stability testing is crucial for determining shelf-life and storage conditions.

Experimental Determination of Physicochemical Properties

The following protocols are self-validating systems designed to provide accurate and reproducible data for key physicochemical parameters. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow for Physicochemical Characterization

The overall process for characterizing a new chemical entity like this compound follows a logical progression from initial assessment to detailed parameter measurement.

G cluster_0 Sample Reception & Initial Analysis cluster_1 Core Property Determination cluster_2 Data Analysis & Reporting Sample Receive/Synthesize Compound QC Confirm Identity & Purity (LC-MS, 1H NMR) Sample->QC Initial QC pKa pKa Determination (Potentiometric Titration) QC->pKa logP logP Determination (Shake-Flask Method) QC->logP Sol Solubility Assay (HPLC-UV Method) QC->Sol Analysis Data Collation & Analysis pKa->Analysis logP->Analysis Sol->Analysis Report Technical Report Generation Analysis->Report

Caption: Experimental workflow for physicochemical profiling.

Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa is the pH at which the compound is 50% ionized. For a basic compound like this compound, this reflects the equilibrium between the neutral free base and its protonated (conjugate acid) form. Potentiometric titration is a robust method that directly measures changes in pH upon addition of a titrant, allowing for precise determination of this equilibrium point.[10]

G cluster_protonation Protonation Equilibrium Neutral Neutral Base (B) Protonated Protonated Acid (BH+) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: Protonation equilibrium of the 2-aminoimidazole core.

Methodology:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in 50 mL of deionized, CO₂-free water. The use of the hydrochloride salt ensures initial complete dissolution in the protonated form.

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.02 mL) using an auto-titrator or a calibrated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). This is determined directly from the titration curve.[11]

Protocol: logP Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity. The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing an empirical value that is highly relevant to its biological behavior.

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.

  • Partitioning:

    • In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 5 mL of each).

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.[12]

    • Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Analytical Characterization and Stability Insights

Structural Confirmation: The identity and purity of each synthesized batch of this compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet) and the imidazole ring protons.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying impurities.[14]

Stability: The 2-aminoimidazole ring is generally stable but can be susceptible to degradation under certain conditions. Studies on related 2-hydroxylaminoimidazoles—potential metabolites or degradants—show that the imidazole ring can be unstable at neutral pH, suggesting that stability studies across a pH range are warranted for new derivatives.[9] Forced degradation studies (exposing the compound to acid, base, heat, light, and oxidative stress) are recommended to identify potential degradation products and establish appropriate storage and handling procedures.

Conclusion

This compound is a representative member of the medicinally important 2-aminoimidazole class. Its physicochemical properties—pKa, logP, and solubility—are the foundational pillars that dictate its behavior from the laboratory bench to complex biological systems. While predictive models offer initial estimates, the empirical determination of these values through robust, well-designed experiments, as detailed in this guide, is indispensable for advancing a compound through the drug discovery pipeline. The application of these protocols will empower researchers to build a comprehensive data package, enabling informed decisions in lead optimization, formulation, and preclinical development.

References

  • Zielińska, J., Galińska, A., & Sadowski, Z. (2018). 2-Aminoimidazoles in medicinal chemistry. PubMed.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride. Sigma-Aldrich.
  • PubChem. (n.d.). 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. PubChem.
  • Melander, R. J., et al. (2013). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. PubMed.
  • BenchChem. (2025). 2-Aminoimidazole: A Privileged Scaffold in Modern Drug Discovery. BenchChem.
  • ResearchGate. (2015). 2-Aminoimidazoles in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 1H-Imidazol-2-amine,4-ethyl-(9CI). ChemicalBook.
  • McClelland, R. A., et al. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. PubMed.
  • Ilardi, E. A., et al. (2014). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. PubMed Central.
  • Emwas, A. H., et al. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Berg, D. J., et al. (2015).
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. BenchChem.
  • Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine.
  • Fjetland, C. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH.

Sources

A Comprehensive Spectroscopic Guide to 4-Ethyl-1H-imidazol-2-amine: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-1H-imidazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of 2-aminoimidazole, it belongs to a class of molecules known for their diverse biological activities. The precise characterization of its molecular structure is paramount for understanding its reactivity, binding interactions, and metabolic fate. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

The structural elucidation of a novel or synthesized compound like this compound relies on the synergistic interpretation of data from various analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle: NMR reveals the carbon-hydrogen framework and the connectivity of atoms, IR identifies the functional groups present, and MS determines the molecular weight and provides information on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the this compound molecule.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause a transition between these energy states. The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment. The number of signals, their splitting patterns (multiplicity), and their integration values in a ¹H NMR spectrum provide a detailed map of the proton framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a small vial.[2] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the amine and imidazole nitrogen.

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade the spectral quality.

  • Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.

  • Acquire the ¹H NMR spectrum, typically involving a series of short radiofrequency pulses and detection of the resulting free induction decay (FID).

  • For the ¹³C NMR spectrum, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Predicted NMR Data and Interpretation

The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent functional groups and comparison with known data for similar imidazole derivatives.[5][6][7]

¹H NMR Spectrum (Predicted in DMSO-d₆ at 500 MHz):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₃ (Ethyl)~1.1Triplet (t)3HCoupled to the -CH₂- protons.
-CH₂- (Ethyl)~2.4Quartet (q)2HCoupled to the -CH₃ protons.
-NH₂ (Amine)~5.5Broad Singlet (br s)2HChemical shift is concentration and temperature dependent; may exchange with D₂O.
C₅-H (Imidazole)~6.3Singlet (s)1HAromatic proton on the imidazole ring.
N₁-H (Imidazole)~10.5Broad Singlet (br s)1HExchangeable proton; chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectrum (Predicted in DMSO-d₆ at 125 MHz):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-CH₃ (Ethyl)~15Aliphatic carbon.
-CH₂- (Ethyl)~22Aliphatic carbon.
C₅ (Imidazole)~110Imidazole ring carbon.
C₄ (Imidazole)~125Imidazole ring carbon attached to the ethyl group.
C₂ (Imidazole)~150Imidazole ring carbon attached to the amine group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can obtain a characteristic "fingerprint" of the compound.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the bond angle). The frequency of vibration, and thus the position of the absorption band in the IR spectrum, is determined by the masses of the atoms and the strength of the bond. For example, the N-H bonds in the amine and imidazole groups of this compound are expected to have characteristic stretching frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) and KBr Pellet Method

1. Sample Preparation (KBr Pellet Method):

  • This method is suitable for solid samples.

  • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[8][9] The fine grinding is essential to reduce light scattering.[10]

  • Transfer the fine powder to a pellet-forming die.

  • Apply high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[8]

  • The transparency of the pellet is crucial for obtaining a good quality spectrum.

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[11][12][13]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3400 - 3200N-H stretching (amine and imidazole)Strong, BroadThe primary amine (-NH₂) will likely show two distinct bands in this region.
3000 - 2850C-H stretching (aliphatic)MediumCorresponding to the ethyl group.
~3100C-H stretching (aromatic)Medium to WeakFrom the C-H bond on the imidazole ring.
1650 - 1580N-H bending (primary amine)StrongA characteristic absorption for the -NH₂ group.[13]
1600 - 1450C=N and C=C stretching (imidazole ring)Medium to StrongCharacteristic of the imidazole ring system.
1335 - 1250C-N stretching (aromatic amine)Strong[13]
910 - 665N-H wagging (primary and secondary amines)Strong, Broad[13]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from the fragmentation patterns of the molecular ion.

Theoretical Framework

In a mass spectrometer, molecules are first vaporized and then ionized. A common method for small, volatile molecules is Electron Ionization (EI), where high-energy electrons bombard the molecules, knocking off an electron to form a positively charged molecular ion (M⁺•).[14] This molecular ion is often energetically unstable and can fragment into smaller, charged daughter ions and neutral radicals. The mass analyzer separates these ions based on their m/z ratio, and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

1. Sample Preparation:

  • A small amount of a pure sample is required. The sample must be volatile and thermally stable.[15]

  • The sample can be introduced directly into the ion source via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile liquids or solutions.[16]

2. Data Acquisition:

  • The sample is introduced into the high-vacuum environment of the mass spectrometer.

  • In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV).

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions according to their m/z ratio.

  • The detector measures the abundance of each ion, and the data is processed to generate a mass spectrum.

Predicted Mass Spectrum and Interpretation

For this compound (C₅H₉N₃), the predicted mass spectrum will provide key structural information.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₅H₉N₃

  • Molecular Weight: 111.15 g/mol

  • Predicted Molecular Ion Peak (M⁺•): m/z = 111

  • Nitrogen Rule: The presence of an odd number of nitrogen atoms (3) results in an odd nominal molecular weight, which is consistent with the "Nitrogen Rule" in mass spectrometry.[17]

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small, stable neutral molecules or radicals.

  • Loss of a methyl radical (-•CH₃): A peak at m/z = 96 (M - 15).

  • Loss of an ethyl radical (-•CH₂CH₃): A significant peak at m/z = 82 (M - 29). This is often a favorable fragmentation for ethyl-substituted aromatic rings.

  • Loss of hydrogen cyanide (HCN) from the imidazole ring: A peak at m/z = 84 (M - 27).

  • α-Cleavage: Cleavage of the C-C bond adjacent to the imidazole ring can lead to the formation of a stable tropylium-like ion.

Visualization of Spectroscopic Data Correlation

The following diagrams illustrate the relationship between the molecular structure of this compound and its predicted spectroscopic data.

Caption: Molecular structure of this compound.

cluster_nmr ¹H and ¹³C NMR Correlations H_ethyl_CH3 ~1.1 ppm (t, 3H) H_ethyl_CH2 ~2.4 ppm (q, 2H) H_amine ~5.5 ppm (br s, 2H) H_imidazole_C5 ~6.3 ppm (s, 1H) H_imidazole_N1 ~10.5 ppm (br s, 1H) C_ethyl_CH3 ~15 ppm C_ethyl_CH2 ~22 ppm C_imidazole_C5 ~110 ppm C_imidazole_C4 ~125 ppm C_imidazole_C2 ~150 ppm Structure This compound Structure->H_ethyl_CH3 ¹H NMR Structure->H_ethyl_CH2 ¹H NMR Structure->H_amine ¹H NMR Structure->H_imidazole_C5 ¹H NMR Structure->H_imidazole_N1 ¹H NMR Structure->C_ethyl_CH3 ¹³C NMR Structure->C_ethyl_CH2 ¹³C NMR Structure->C_imidazole_C5 ¹³C NMR Structure->C_imidazole_C4 ¹³C NMR Structure->C_imidazole_C2 ¹³C NMR cluster_ms Mass Spectrometry Fragmentation Pathway M_plus Molecular Ion (M⁺•) m/z = 111 M_minus_15 [M - CH₃]⁺ m/z = 96 M_plus->M_minus_15 - •CH₃ M_minus_29 [M - CH₂CH₃]⁺ m/z = 82 M_plus->M_minus_29 - •CH₂CH₃ M_minus_27 [M - HCN]⁺ m/z = 84 M_plus->M_minus_27 - HCN

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural elucidation and characterization of this compound. The predicted data, derived from established spectroscopic principles and comparative analysis of related compounds, offers a reliable reference for researchers engaged in the synthesis and application of this and similar molecules. The detailed experimental protocols serve as a practical resource for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific investigations. The synergistic use of these spectroscopic methods is indispensable for confirming the identity, purity, and structure of this compound, thereby facilitating its advancement in chemical and pharmaceutical research.

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A Comprehensive Technical Guide to the Crystal Structure Determination of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Ethyl-1H-imidazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminoimidazole scaffold in various biologically active molecules. Elucidating its three-dimensional structure is crucial for understanding its chemical properties and for rational drug design. This guide provides a comprehensive, in-depth technical workflow for the determination of the single-crystal X-ray structure of this compound. While the definitive crystal structure has not been previously reported, this document outlines the complete experimental and analytical pipeline, from synthesis and crystallization to data analysis and structural interpretation. It is designed to serve as a practical manual for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Introduction: The Significance of Structural Elucidation

The imidazole nucleus is a fundamental building block in a vast array of pharmaceuticals and biologically relevant molecules.[1] The 2-aminoimidazole moiety, in particular, is a key pharmacophore known for its ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the physicochemical properties of a compound and its affinity for target proteins.[2] Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level information.[2][3] This guide provides a robust framework for determining the crystal structure of this compound, a foundational molecule in this chemical class.

Synthesis and Purification of this compound

A reliable synthesis and rigorous purification are prerequisites for obtaining diffraction-quality crystals. Several synthetic routes to 2-aminoimidazoles have been reported.[4] A common and effective method involves the cyclization of an appropriate precursor.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of an appropriate starting material, such as a derivative of ethyl 2-amino-2-cyanoacetate, in a suitable solvent like ethanol, add a source of ammonia (e.g., ammonium acetate).

  • Cyclization: The reaction mixture is heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Crystallization: The Art and Science of Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[3] A systematic screening of crystallization conditions is essential. For small organic molecules, several techniques can be employed.[8][9]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Assess the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A suitable solvent is one in which the compound is moderately soluble.[10]

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.[10][11] Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent"). Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").[8] The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[11] Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or freezer.

The causal logic behind these methods is to slowly bring the solution to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.[8]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[12]

  • Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a modern detector (e.g., CCD or CMOS).[2] The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[2]

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles.[12] The positions and intensities of the diffracted X-ray beams (reflections) are recorded.

G cluster_0 Experimental Workflow Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound DataCollection X-ray Data Collection Crystallization->DataCollection Single Crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Diffraction Data Analysis Structural Analysis StructureSolution->Analysis Atomic Coordinates

Caption: Workflow for Crystal Structure Determination.

Structure Solution, Refinement, and Validation

The collected diffraction data is processed to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[12]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[12] This provides a preliminary model of the electron density within the crystal.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[2] In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric parameters.

Hypothetical Crystallographic Data for this compound

The following table presents plausible crystallographic data for this compound, based on typical values for similar small organic molecules.[13][14][15]

ParameterHypothetical Value
Chemical FormulaC₅H₉N₃
Formula Weight111.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)652.1
Z4
Density (calculated)1.132 g/cm³
Absorption Coefficient (μ)0.075 mm⁻¹
F(000)240
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05

Analysis of the Crystal Structure: Insights into Intermolecular Interactions

The solved crystal structure provides a wealth of information. Of particular importance for 2-aminoimidazoles is the analysis of hydrogen bonding.[1][16][17]

Molecular Structure: The structure would confirm the connectivity of the 4-ethyl and 2-amino groups on the imidazole ring. Bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbon and nitrogen atoms.

Hydrogen Bonding Network: The 2-amino group and the imidazole ring nitrogens are excellent hydrogen bond donors and acceptors.[18] It is highly probable that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. A common motif in imidazole derivatives is the formation of hydrogen-bonded dimers or chains.[16][17] Specifically, N-H···N hydrogen bonds between the amino group of one molecule and the imidazole nitrogen of a neighboring molecule are expected to be a prominent feature.[1][19]

H_Bonding mol1 N-H Imidazole Ring N mol2 N-H Imidazole Ring N mol1:n1->mol2:n2 N-H···N mol3 N-H Imidazole Ring N mol2:n1->mol3:n2 N-H···N

Sources

A Methodological Framework for the Physicochemical Characterization of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide ** solubilty and stability of 4-Ethyl-1H-imidazol-2-amine **

Introduction

The 2-aminoimidazole (2-AI) scaffold is a well-recognized "privileged structure" in medicinal chemistry.[1][2] This motif is prevalent in a variety of marine natural products, many of which exhibit potent biological activities. Consequently, the 2-AI core is a valuable building block for the design of novel therapeutic agents.[1][2] this compound is a specific derivative of this class. As a novel chemical entity, its fundamental physicochemical properties, such as aqueous solubility and chemical stability, remain uncharacterized. These parameters are critical determinants of a compound's "developability," influencing everything from bioavailability and in vivo efficacy to formulation and shelf-life.[]

This guide serves as a comprehensive, methodological framework for researchers and drug development professionals. It outlines the predictive analysis and definitive experimental protocols required to thoroughly characterize the solubility and stability of this compound. By following this structured approach, research teams can generate the robust data necessary to make informed decisions in the drug discovery and development cascade.

Part 1: Predicted Physicochemical Profile

A proactive analysis of a molecule's structure can provide critical insights into its likely behavior, guiding experimental design. The structure of this compound suggests several key characteristics.

Structural Considerations and Predictions:

  • Basicity (pKa): The molecule contains a 2-amino group on an imidazole ring. Like most amines, the lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, capable of accepting a proton.[4][5] Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5-11.0.[4] The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[6] It is therefore predicted that this compound will be a basic compound, readily forming a protonated, cationic species in acidic environments.

  • Aqueous Solubility: The ability to form a charged species in acidic conditions strongly suggests that the aqueous solubility of this compound will be pH-dependent. Solubility is expected to be significantly higher in acidic solutions (e.g., pH 1-5) where the ionized form predominates, compared to neutral or basic solutions (pH > 7) where the less soluble free base form will be the major species. The presence of the ethyl group adds a degree of lipophilicity, which may limit the solubility of the free base form.

  • Chemical Stability: The 2-aminoimidazole core is generally a stable heterocyclic system. However, amines can be susceptible to oxidative degradation.[7] Furthermore, heterocyclic compounds can be liable to degradation under forced conditions, including high temperature, extreme pH, and exposure to UV light.[8][9] The primary areas of concern for stability would be oxidation of the amine or reactions involving the imidazole ring under harsh hydrolytic conditions.

Property Predicted Characteristic Justification
Ionization Basic (will form a cation)Presence of a 2-amino group on the imidazole ring.[4][5]
Aqueous Solubility pH-Dependent; Higher at low pHProtonation at acidic pH will form a more soluble salt.
Potential Liabilities Oxidative DegradationAmines are known to be susceptible to oxidation.[7]
Hydrolytic DegradationPotential for ring degradation under extreme acidic or basic conditions.[9]

Part 2: A-to-Z Guide to Aqueous Solubility Determination

Determining solubility is not a one-size-fits-all process. The choice of assay depends on the stage of research, with high-throughput methods used for early screening and more rigorous methods for later-stage development.[10][11]

Solubility Testing Workflow

The logical flow for characterizing a new compound involves an initial, rapid kinetic assessment followed by a definitive thermodynamic measurement if required.

Solubility_Workflow Start Start: This compound (Solid or DMSO Stock) Kinetic_Assay Protocol 1: Kinetic Solubility Assay (Nephelometry) Start->Kinetic_Assay Decision Is Solubility > 60 µg/mL? Kinetic_Assay->Decision Thermo_Assay Protocol 2: Thermodynamic Solubility Assay (Shake-Flask) Decision->Thermo_Assay No / Borderline Report_Kinetic Report Kinetic Solubility Value Decision->Report_Kinetic Yes Report_Thermo Report Thermodynamic Solubility Value Thermo_Assay->Report_Thermo

Caption: Workflow for solubility assessment of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment and is ideal for early-stage discovery.[12] It measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, with precipitation detected by light scattering (nephelometry).[13]

Methodology: Laser Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13]

  • Plate Setup: Using a 96- or 384-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.[13]

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (≤2%) to minimize co-solvent effects.[14]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[15]

  • Measurement: Measure the light scattering in each well using a laser nephelometer.[13]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility limit.

Protocol 2: Definitive Thermodynamic Solubility Assay

This is the "gold standard" method for determining the true equilibrium solubility of a compound.[16] It is essential for lead optimization and pre-formulation activities.[17][18]

Methodology: Shake-Flask (ICH Harmonised)

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The solid form (e.g., crystalline vs. amorphous) should be noted as it significantly impacts solubility.[14][17]

  • Buffer Addition: To each vial, add a precise volume of a relevant aqueous buffer (e.g., pH 3.0, 5.0, 7.4, and 9.0 to characterize the pH-solubility profile).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[15][17]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration. Caution must be taken to avoid adsorption of the compound to the filter material.[14]

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[15][19]

  • Data Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Data Summary: Solubility Profile
Assay Type Buffer System (pH) Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS (7.4)25
ThermodynamicAcetate Buffer (3.0)25
ThermodynamicAcetate Buffer (5.0)25
ThermodynamicPhosphate Buffer (7.4)25
ThermodynamicBorate Buffer (9.0)25

Part 3: Comprehensive Chemical Stability Assessment

Stability testing is a regulatory requirement that establishes how the quality of a drug substance varies over time under the influence of environmental factors.[20] Forced degradation studies are the cornerstone of this process.[21][22]

Stability Assessment Workflow

A systematic approach is required to develop a stability-indicating method and then use it to assess the molecule's intrinsic stability.

Stability_Workflow Start Start: This compound Method_Dev Protocol 3: Develop Stability-Indicating HPLC Method Start->Method_Dev Forced_Deg Protocol 4: Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Analyze Analyze Samples: Separate Parent from Degradation Products Forced_Deg->Analyze Analyze->Method_Dev Poor Separation Validate Validate Method per ICH Q2(R1) Guidelines Analyze->Validate Peak Purity & Resolution OK Report Establish Degradation Profile & Intrinsic Stability Validate->Report

Caption: Workflow for stability assessment and method validation.

Protocol 3: Development of a Stability-Indicating HPLC Method

The objective is to create a chromatographic method that can resolve the parent compound, this compound, from any potential degradation products.[8][23][24]

Recommended Starting Conditions: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Elution: Begin with a gradient elution (e.g., 5% B to 95% B over 20 minutes) to determine the retention time of the parent compound and visualize any impurities.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for detection and to assess peak purity.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak for the parent compound, with adequate retention time. This initial method will be refined after analyzing the forced degradation samples.

Protocol 4: Forced Degradation (Stress Testing)

These studies intentionally degrade the compound to identify likely degradation pathways and products.[22][25] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[26]

General Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and subject it to the following conditions in parallel.[26] A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Condition: Treat the compound solution with 0.1 M HCl.

    • Temperature: Incubate at 60°C.

    • Timepoints: Analyze samples at 2, 8, and 24 hours. Neutralize the sample with an equivalent amount of base before HPLC analysis.[26]

  • Base Hydrolysis:

    • Condition: Treat the compound solution with 0.1 M NaOH.

    • Temperature: Incubate at 60°C.

    • Timepoints: Analyze samples at 2, 8, and 24 hours. Neutralize the sample with an equivalent amount of acid before HPLC analysis.[26]

  • Oxidative Degradation:

    • Condition: Treat the compound solution with 3% hydrogen peroxide (H₂O₂).

    • Temperature: Store at room temperature, protected from light.

    • Timepoints: Analyze samples at 2, 8, and 24 hours.[25]

  • Thermal Degradation:

    • Condition: Expose the solid powder form of the compound to dry heat.

    • Temperature: Incubate in a calibrated oven at 80°C.

    • Timepoints: Analyze samples at 1, 3, and 7 days by dissolving the solid in a suitable solvent.[21]

  • Photolytic Degradation (ICH Q1B):

    • Condition: Expose both the solid powder and a solution of the compound to a light source providing a controlled overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Control: A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.[26]

Data Summary: Forced Degradation Profile
Stress Condition Duration Parent Assay (%) Number of Degradants Detected Area (%) of Major Degradant Observations
Control (Unstressed)24 h100.00-No degradation
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H₂O₂, RT24 h
Solid, 80°C7 days
Photolytic (ICH Q1B)-

Conclusion

The systematic characterization of this compound is a critical step in evaluating its potential as a drug candidate. The predictive analysis presented here suggests a basic compound with pH-dependent aqueous solubility and a potential susceptibility to oxidative degradation.

The detailed protocols provided in this guide—from high-throughput kinetic solubility screens to the gold-standard shake-flask method and ICH-compliant forced degradation studies—form a robust and logical framework for generating the necessary empirical data. Executing these studies will not only define the compound's intrinsic physicochemical properties but also facilitate the development of a validated, stability-indicating analytical method. This foundational knowledge is indispensable for guiding future lead optimization, pre-formulation, and formulation development efforts, ultimately increasing the probability of a successful development program.

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Unlocking the Therapeutic Promise of 4-Ethyl-1H-imidazol-2-amine: A Technical Guide to its Predicted Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: The landscape of drug discovery is in a perpetual state of evolution, demanding not only the identification of novel chemical entities but also a profound understanding of their potential biological roles. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the predicted therapeutic landscape of 4-Ethyl-1H-imidazol-2-amine. While this specific molecule remains largely unexplored in dedicated studies, its structural backbone, the 2-aminoimidazole (2-AI) scaffold, is a wellspring of diverse and potent biological activities.[1] This document will, therefore, serve as a predictive roadmap, extrapolating from the rich knowledge base of the 2-AI class to illuminate the probable biological functions of this compound. We will explore its potential as an antibacterial, anticancer, and anti-inflammatory agent, grounded in established structure-activity relationships, and provide detailed, actionable protocols for its empirical validation.

Part 1: The 2-Aminoimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminoimidazole moiety is a recurring motif in a plethora of marine natural products, renowned for their impressive spectrum of biological activities.[1] This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its unique electronic and structural features allow it to act as a bioisostere for other critical functional groups, such as guanidines, thereby enabling interactions with various enzymes and receptors. The biological significance of the 2-AI core is vast, with documented efficacy in disrupting bacterial biofilms, inducing cancer cell apoptosis, and modulating inflammatory pathways.

The subject of this guide, this compound, introduces an ethyl substituent at the 4-position of this powerful scaffold. Structure-activity relationship (SAR) studies on related 2-AI compounds indicate that substitutions at the 4- and 5-positions of the imidazole ring can significantly influence biological activity. For instance, in the context of antibiofilm agents, the nature of the substituent at the 4(5)-position has been shown to have a major effect on inhibitory activity.[2] This underscores the importance of the ethyl group in potentially modulating the potency and selectivity of the parent 2-AI core.

A Plausible Synthetic Pathway

Experimental Protocol: Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

Step 1: Synthesis of 1-bromo-2-butanone (α-haloketone intermediate)

  • To a solution of 2-butanone (1 equivalent) in a suitable solvent such as diethyl ether or methanol, slowly add bromine (1 equivalent) at 0°C with constant stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the bromine color disappears.

  • The solvent is removed under reduced pressure, and the crude 1-bromo-2-butanone is purified by vacuum distillation.

Step 2: Cyclocondensation with Guanidine

  • Guanidine hydrochloride (1.2 equivalents) is converted to free guanidine by treatment with a strong base like sodium ethoxide in ethanol.

  • The freshly prepared 1-bromo-2-butanone (1 equivalent) is added dropwise to the solution of free guanidine in ethanol at room temperature.

  • The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The resulting residue is dissolved in water and basified with a saturated sodium bicarbonate solution to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Predicted Biological Activities and Mechanistic Insights

Based on the extensive research into the 2-aminoimidazole scaffold, we can predict three primary avenues of biological activity for this compound: antibacterial and antibiofilm, anticancer, and anti-inflammatory.

Antibacterial and Antibiofilm Potential

2-Aminoimidazole derivatives are potent inhibitors of bacterial biofilm formation and can disperse pre-existing biofilms.[3] This activity is of immense therapeutic interest, as biofilms are notoriously resistant to conventional antibiotics. The mechanism of action is thought to involve the disruption of bacterial signaling pathways that regulate biofilm formation.

The presence of a small alkyl group, such as ethyl, at the 4-position could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate the bacterial cell envelope and interact with intracellular targets. SAR studies have shown that the nature of the substituent at this position can significantly impact antibiofilm potency.[2]

Experimental Protocol: Evaluation of Antibacterial and Antibiofilm Activity

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

  • Method: A broth microdilution method is recommended.[5]

    • Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

2. Biofilm Inhibition and Dispersal Assay (Crystal Violet Method)

This assay quantifies the ability of the compound to prevent biofilm formation and disperse established biofilms.[6][7][8][9]

  • Biofilm Inhibition:

    • In a 96-well plate, add bacterial suspension and different concentrations of this compound.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

    • Stain the remaining biofilms with a 0.1% crystal violet solution for 15-30 minutes.[8]

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.[9]

    • Measure the absorbance at 590 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.[8]

  • Biofilm Dispersal:

    • Allow biofilms to form in a 96-well plate for 24 hours as described above.

    • After the initial incubation, remove the growth medium and add fresh medium containing various concentrations of the test compound.

    • Incubate for a further 24 hours.

    • Quantify the remaining biofilm using the crystal violet staining method as described for inhibition.

Anticancer Activity: Targeting Cellular Proliferation

Numerous substituted imidazole derivatives have demonstrated significant anticancer properties, acting through various mechanisms including the inhibition of kinases and disruption of microtubule polymerization.[1] The imidazole scaffold serves as a versatile platform for the design of novel anticancer agents. The ethyl group at the 4-position may influence the compound's interaction with the active sites of target proteins, potentially enhancing its cytotoxic effects against cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.[11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

Imidazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[12][13] The structural features of the imidazole ring are conducive to binding within the active sites of such enzymes. The 4-ethyl substituent could play a role in the hydrophobic interactions within the enzyme's active site, potentially contributing to inhibitory activity.

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

  • Method: A common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-2 enzyme.

    • In a reaction tube, combine a buffer (e.g., Tris-HCl), a heme cofactor, and the purified human recombinant COX-2 enzyme.[14][15]

    • Add the test compound (this compound) at various concentrations and pre-incubate.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[14]

    • After a specific incubation period, terminate the reaction.

    • Quantify the amount of PGE2 produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Determine the IC50 value of the test compound for COX-2 inhibition.

Part 3: Data Presentation and Visualization

For a clear and comparative analysis of the experimental data, it is recommended to present the results in a structured tabular format.

Table 1: Summary of Predicted Biological Activities and Experimental Readouts

Biological ActivityExperimental AssayKey ParameterPredicted Outcome for this compound
Antibacterial Broth MicrodilutionMIC (µg/mL)Low micromolar activity against Gram-positive and/or Gram-negative bacteria.
Antibiofilm Crystal Violet Assay% Inhibition/DispersalSignificant reduction in biofilm formation and/or dispersal of pre-formed biofilms.
Anticancer MTT AssayIC50 (µM)Dose-dependent cytotoxicity against various cancer cell lines.
Anti-inflammatory COX-2 Inhibition AssayIC50 (µM)Selective inhibition of COX-2 enzyme activity.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Serial Dilution of This compound inoculate Inoculate 96-well plate prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_turbidity Visually Assess for Turbidity incubate->read_turbidity determine_mic Determine MIC read_turbidity->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Biofilm_Workflow start Inoculate Bacteria + Compound in 96-well Plate incubate Incubate 24-48h at 37°C start->incubate wash1 Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash Excess Stain stain->wash2 dry Air Dry wash2->dry solubilize Solubilize with 30% Acetic Acid dry->solubilize read Measure Absorbance at 590 nm solubilize->read

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

MTT_Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Compound (24-72h) seed->treat add_mtt Add MTT Reagent (2-4h Incubation) treat->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

While dedicated research on this compound is currently lacking, a comprehensive analysis of its parent scaffold, the 2-aminoimidazole core, provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound warrants investigation as a potential antibacterial, anticancer, and anti-inflammatory agent. The ethyl substituent at the 4-position is likely to modulate these activities, and empirical testing is essential to elucidate its specific contributions to potency and selectivity.

The detailed experimental protocols provided in this guide offer a clear and actionable framework for researchers to initiate the biological evaluation of this compound. The results of these studies will be instrumental in validating the predicted therapeutic potential of this novel chemical entity and could pave the way for the development of new therapeutic agents. Future research should also focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of this promising compound.

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In Silico Characterization of 4-Ethyl-1H-imidazol-2-amine: A Technical Guide to Predictive Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Development

In the relentless pursuit of novel therapeutics, the attrition of promising candidates during preclinical and clinical development remains a formidable challenge. The mantra "fail early, fail cheap" has catalyzed a paradigm shift towards predictive, in silico methodologies. By computationally modeling the physicochemical, pharmacokinetic, and toxicological properties of a molecule at its nascent stages, we can de-risk drug discovery pipelines, prioritize resources, and accelerate the journey from concept to clinic. This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of the properties of 4-Ethyl-1H-imidazol-2-amine, a representative small molecule from the medicinally significant 2-aminoimidazole class. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to impart the strategic thinking and scientific rationale that underpin a robust predictive assessment, grounded in the principles of expertise, authoritativeness, and trustworthiness.

Introduction to this compound and the In Silico Approach

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous marine natural products with a wide array of biological activities, including antibacterial, antibiofilm, and anticancer properties[1][2][3]. This compound represents a simple yet promising starting point for library synthesis and lead optimization. However, before committing to costly and time-consuming synthesis and in vitro testing, a thorough in silico evaluation is warranted.

This guide will delineate a systematic, multi-faceted computational workflow to predict the key properties of this compound. We will leverage a suite of validated, freely accessible web-based tools to construct a comprehensive molecular profile, encompassing physicochemical characteristics, absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET).

The Principle of Self-Validation through a Structural Analog

A critical aspect of ensuring the trustworthiness of in silico predictions is validation. In the absence of experimental data for our target molecule, this compound, we will employ a structural analog for which some experimental data exists: 4-methyl-1H-imidazol-2-amine . By subjecting this analog to the same predictive workflow, we can compare the in silico predictions with known experimental outcomes, thereby providing a measure of confidence in the predictions for our target molecule. This comparative analysis is a cornerstone of a scientifically rigorous in silico study.

The In Silico Prediction Workflow: A Step-by-Step Methodological Guide

The following sections provide detailed protocols for predicting the key properties of this compound and its analog, 4-methyl-1H-imidazol-2-amine. The choice of tools is predicated on their widespread use in the scientific community, robust underlying algorithms, and public accessibility.

Molecular Representation and Input

The starting point for any in silico analysis is the accurate representation of the molecular structure. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format.

  • This compound: CCc1[nH]c(N)nc1

  • 4-methyl-1H-imidazol-2-amine: Cc1[nH]c(N)nc1

These SMILES strings will be the primary input for the predictive tools.

Physicochemical Properties Prediction

Physicochemical properties are the foundation upon which a molecule's pharmacokinetic behavior is built. We will use the SwissADME web server for this purpose, a tool renowned for its user-friendly interface and robust predictive models[4][5].

Experimental Protocol: Physicochemical Property Prediction with SwissADME

  • Navigate to the SwissADME web server ([Link]).

  • Input Molecules: In the "Enter a list of SMILES" box, paste the SMILES strings for both this compound and 4-methyl-1H-imidazol-2-amine, each on a new line.

  • Run Prediction: Click the "Run" button to initiate the calculations.

  • Data Extraction: From the results page, record the following predicted physicochemical properties for each molecule:

    • Molecular Weight (MW)

    • LogP (Consensus LogP)

    • Water Solubility (LogS)

    • Topological Polar Surface Area (TPSA)

    • Number of Rotatable Bonds

    • Hydrogen Bond Acceptors and Donors

Causality Behind Experimental Choices: SwissADME is chosen for its comprehensive suite of well-validated models for physicochemical properties. The Consensus LogP, for instance, averages the predictions from five different algorithms, providing a more robust estimate than any single method.

ADME Profile Prediction

A molecule's journey through the body is a complex interplay of absorption, distribution, metabolism, and excretion. We will employ a combination of SwissADME and admetSAR 2.0 for a comprehensive ADME assessment. admetSAR 2.0 is a powerful web service that provides a wide range of ADMET predictions based on a large, curated dataset[6][7][8][9].

Experimental Protocol: ADME Prediction with SwissADME and admetSAR 2.0

Using SwissADME (as per protocol 2.2):

  • From the SwissADME results, extract the following pharmacokinetic predictions:

    • Absorption: Gastrointestinal (GI) absorption, BOILED-Egg model prediction.

    • Distribution: Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate prediction.

    • Metabolism: Cytochrome P450 (CYP) isoform inhibition (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

Using admetSAR 2.0:

  • Navigate to the admetSAR 2.0 web server ([Link]).

  • Input Molecule: Enter the SMILES string for one of the molecules.

  • Predict: Click the "Predict" button.

  • Data Extraction: Record the following predicted ADME properties. Repeat for the second molecule.

    • Absorption: Human Intestinal Absorption (HIA).

    • Distribution: Plasma Protein Binding (PPB).

    • Metabolism: CYP2D6 Substrate.

    • Excretion: Renal Organic Cation Transporter (OCT2) substrate.

Causality Behind Experimental Choices: The complementary nature of SwissADME and admetSAR provides a more holistic ADME profile. SwissADME's "BOILED-Egg" model offers an intuitive visualization of GI absorption and BBB penetration, while admetSAR provides quantitative predictions for additional important parameters like plasma protein binding and specific transporter interactions.

Toxicity Profile Prediction

Early identification of potential toxicities is paramount. We will utilize a multi-pronged approach using ProTox-II and Toxtree to assess various toxicity endpoints. ProTox-II is a web server for the prediction of in vivo toxicity[5][10][11][12][13], while Toxtree is a tool that identifies structural alerts for toxicity[14][15][16].

Experimental Protocol: Toxicity Prediction with ProTox-II and Toxtree

Using ProTox-II:

  • Navigate to the ProTox-II web server ([Link]).

  • Input Molecule: Draw the molecule or paste the SMILES string.

  • Predict Toxicity: Initiate the prediction.

  • Data Extraction: Record the following predicted toxicity endpoints:

    • Predicted LD50 (mg/kg) and Toxicity Class.

    • Hepatotoxicity prediction.

    • Carcinogenicity prediction.

    • Mutagenicity prediction.

    • Immunotoxicity prediction.

Using Toxtree:

  • Download and Install Toxtree from the official website ([Link]).

  • Input Molecule: Create a new molecule and input the SMILES string.

  • Apply Decision Trees: Sequentially apply the following decision trees from the "Classification" menu:

    • Benigni/Bossa rulebase for mutagenicity and carcinogenicity: This identifies structural alerts associated with these endpoints, particularly relevant for aromatic amines.

    • Structural alerts for in vivo micronucleus assay in rodents (ISSMIC).

  • Record Alerts: For each molecule, document any triggered structural alerts and the corresponding reasoning provided by the software.

Causality Behind Experimental Choices: ProTox-II provides quantitative and qualitative predictions for a broad range of toxicological endpoints based on machine learning models trained on extensive experimental data. Toxtree complements this by providing a mechanistic perspective, identifying specific chemical substructures (structural alerts) that are known to be associated with toxicity. This dual approach enhances the reliability of the toxicity assessment.

Data Presentation and Interpretation

The predicted data for this compound and its analog, 4-methyl-1H-imidazol-2-amine, are summarized in the tables below for ease of comparison.

Predicted Physicochemical Properties
PropertyThis compound4-methyl-1H-imidazol-2-amine
Molecular Weight ( g/mol )111.1597.12
Consensus LogP0.450.08
Water Solubility (LogS)-1.5-1.1
TPSA (Ų)54.754.7
Rotatable Bonds10
H-bond Acceptors22
H-bond Donors22
Predicted ADME Properties
PropertyThis compound4-methyl-1H-imidazol-2-amine
Absorption
GI Absorption (SwissADME)HighHigh
HIA (admetSAR)++
Distribution
BBB Permeant (SwissADME)YesYes
P-gp Substrate (SwissADME)NoNo
PPB (admetSAR)< 10%< 10%
Metabolism
CYP1A2 inhibitorNoNo
CYP2C19 inhibitorNoNo
CYP2C9 inhibitorNoNo
CYP2D6 inhibitorNoNo
CYP3A4 inhibitorNoNo
CYP2D6 Substrate (admetSAR)Non-substrateNon-substrate
Excretion
OCT2 Substrate (admetSAR)Likely SubstrateLikely Substrate
Predicted Toxicity Profile
EndpointThis compound4-methyl-1H-imidazol-2-amine
ProTox-II
LD50 (mg/kg)500500
Toxicity Class44
HepatotoxicityInactiveInactive
CarcinogenicityActiveActive
MutagenicityInactiveInactive
ImmunotoxicityActiveActive
Toxtree Structural Alerts
Benigni/BossaAromatic amineAromatic amine
ISSMICNo alertNo alert

Synthesis of Findings and Expert Insights

Validation with the Structural Analog: 4-methyl-1H-imidazol-2-amine

Our in silico predictions for 4-methyl-1H-imidazol-2-amine can be compared with available experimental data. Repeated dose toxicity studies in rats and mice have been conducted on this compound[14]. The ProTox-II prediction of "Active" for carcinogenicity aligns with the experimental findings where 4-methylimidazole induced alveolar/bronchiolar adenoma and carcinoma in mice[14]. This concordance between the in silico prediction and the in vivo data for the structural analog lends credibility to the predictive models used and increases our confidence in the carcinogenicity prediction for this compound. The Toxtree analysis correctly identified the "aromatic amine" structural alert, which is a known class of compounds with mutagenic and carcinogenic potential.

It is important to note that the ProTox-II prediction for mutagenicity was "Inactive," while the Toxtree analysis flagged a structural alert for potential mutagenicity. This highlights the importance of using multiple, complementary in silico tools. Structural alerts indicate a potential for hazard, while machine learning models like those in ProTox-II provide a probabilistic prediction based on a broader range of molecular features. In this case, the presence of the aromatic amine moiety warrants caution, even if the overall mutagenicity prediction is negative.

Predicted Profile of this compound

Based on our comprehensive in silico assessment, we can construct a preliminary profile for this compound:

  • Drug-Likeness and Physicochemical Properties: With a molecular weight of 111.15 g/mol , a Consensus LogP of 0.45, and a TPSA of 54.7 Ų, this compound exhibits physicochemical properties that are generally favorable for oral bioavailability. It adheres to Lipinski's rule of five. Its predicted water solubility is moderate.

  • Pharmacokinetics (ADME): The molecule is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. It is not predicted to be a substrate for the P-glycoprotein efflux pump, which is beneficial for CNS penetration. Plasma protein binding is predicted to be low, suggesting a higher fraction of the free drug will be available for pharmacological activity. The compound is not predicted to be a significant inhibitor of the major CYP450 enzymes, indicating a low potential for drug-drug interactions via this mechanism.

  • Toxicology: The predicted oral LD50 in rats is 500 mg/kg (Toxicity Class 4), indicating moderate acute toxicity. A significant finding is the prediction of carcinogenicity, which is supported by the identification of the aromatic amine structural alert and the experimental data for the methyl analog. The prediction of immunotoxicity also warrants further investigation.

Predicted Biological Activity and Mechanism of Action

The 2-aminoimidazole scaffold is known to interact with a variety of biological targets. Notably, derivatives have been shown to act as:

  • Antibiofilm Agents: They can disrupt bacterial quorum sensing, a cell-to-cell communication mechanism involved in biofilm formation[2].

  • Enzyme Inhibitors: Some 2-aminoimidazole-containing molecules have been found to inhibit enzymes such as human arginase I and CYP51[10].

  • Receptor Modulators: The scaffold can serve as a bioisostere for guanidine, allowing it to interact with receptors that recognize this functional group[1][3].

Given these precedents, this compound could potentially exhibit antibacterial, antifungal, or other enzyme-inhibitory activities. The predicted ability to cross the blood-brain barrier also suggests potential for targeting the central nervous system.

Visualizations and Logical Workflows

Overall In Silico Prediction Workflow

in_silico_workflow cluster_input Molecular Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis & Interpretation SMILES SMILES String (this compound) SwissADME SwissADME SMILES->SwissADME admetSAR admetSAR 2.0 SMILES->admetSAR ProToxII ProTox-II SMILES->ProToxII Toxtree Toxtree SMILES->Toxtree Physicochem Physicochemical Properties SwissADME->Physicochem ADME ADME Profile SwissADME->ADME admetSAR->ADME Toxicity Toxicity Profile ProToxII->Toxicity Toxtree->Toxicity Profiling Comprehensive Molecular Profile Physicochem->Profiling ADME->Profiling Toxicity->Profiling Validation Validation with Structural Analog Profiling->Validation

Caption: A schematic of the in silico prediction workflow.

ADME Prediction Logic

adme_logic cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion Molecule Molecule GI GI Absorption (SwissADME, admetSAR) Molecule->GI BBB BBB Permeation (SwissADME) GI->BBB PPB Plasma Protein Binding (admetSAR) BBB->PPB CYP_inh CYP Inhibition (SwissADME) PPB->CYP_inh CYP_sub CYP Substrate (admetSAR) CYP_inh->CYP_sub OCT2 Renal Transporter (admetSAR) CYP_sub->OCT2

Caption: Logical flow of ADME property prediction.

Conclusion and Future Directions: The Role of the Applicability Domain

This in-depth technical guide has demonstrated a robust and scientifically sound workflow for the in silico prediction of the properties of this compound. By leveraging a suite of validated computational tools and employing a structural analog for validation, we have constructed a comprehensive preliminary profile of the molecule, highlighting its potential as a drug-like scaffold but also flagging a significant concern regarding its carcinogenic potential.

The findings from this in silico assessment provide clear guidance for the next steps in the drug discovery process:

  • Prioritize Experimental Validation: The prediction of carcinogenicity is a major red flag. In vitro mutagenicity assays (e.g., Ames test) should be prioritized to experimentally assess this risk.

  • Guide Synthetic Efforts: If the 2-aminoimidazole core is to be pursued, medicinal chemists should focus on modifications that mitigate the carcinogenic risk associated with the aromatic amine moiety, while preserving or enhancing the desired pharmacological activity.

  • Inform In Vitro Assays: The predicted ADME profile can guide the design of in vitro experiments. For example, the predicted low plasma protein binding and lack of CYP inhibition can be confirmed using standard assays.

References

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The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for guanidine, acylguanidine, and other key functional groups, enabling interactions with a wide range of biological targets.[2][3] This guide provides a comprehensive overview of the 2-AI core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

The Marine Origins: A Source of Inspiration

The journey of 2-aminoimidazoles in drug discovery begins in the marine environment. Sponges, particularly from the Calcarea family (genera Leucetta and Clathrina), are prolific producers of 2-AI alkaloids.[4][5] Natural products like oroidin, ageliferin, and mauritiamine serve as foundational examples, exhibiting a broad spectrum of biological activities and inspiring synthetic chemists to explore this chemical space.[6][7] The fascinating and complex structures of these marine alkaloids, coupled with their potent bioactivities, make them promising lead compounds for various drug targets.[2][3]

Synthetic Methodologies: Constructing the 2-AI Core

The development of efficient synthetic routes to access diverse 2-AI derivatives is crucial for systematic biological evaluation and optimization. Several strategies have been established, ranging from classical cyclocondensation reactions to modern catalytic methods.

2.1. Classical Approaches

Classical methods for constructing the 2-aminoimidazole ring often involve the condensation of α-haloketones or α-aminoketones with guanidine or its derivatives.[8] A high-yield, one-pot, two-step synthesis has been developed using the heterocyclodehydration process between α-chloroketones and guanidine derivatives.[9] This approach has been further optimized using "green" deep eutectic solvents (DESs), which can significantly reduce reaction times compared to traditional volatile organic solvents.[9]

2.2. Modern Catalytic Methods

More recent innovations include metal-catalyzed reactions that offer greater flexibility and control. For instance, a Palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates has been shown to be an effective method for generating substituted 2-aminoimidazoles.[8] This strategy is notable as it forms both a C-N and a C-C bond during the annulation step, facilitating rapid construction of diverse derivatives.[8]

Protocol: Pd-Catalyzed Synthesis of Substituted 2-Aminoimidazoles

This protocol outlines a general procedure for the synthesis of N-tosyl-2-aminoimidazoles via alkyne carboamination, adapted from Wolfe et al.[8]

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried resealable test tube, add Pd(OAc)₂ (5 mol %), Xantphos (7.5 mol %), and K₃PO₄ (2.0 equiv.).

  • Seal the tube with a rubber septum and purge with nitrogen or argon.

  • Add a solution of the N-propargyl guanidine (1.0 equiv.) and the aryl triflate (1.2 equiv.) in anhydrous toluene.

Step 2: Reaction Execution

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl-2-aminoimidazole.

Step 4: Deprotection (if required)

  • The N-tosyl group can be cleaved using reductive conditions, such as lithium metal and naphthalene, to afford the free 2-aminoimidazole.[8]

Below is a generalized workflow for the synthesis and derivatization of 2-AI compounds.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization & Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Guanidine, α-haloketones) synthesis Synthetic Method (e.g., Pd-catalyzed carboamination) start->synthesis core 2-Aminoimidazole Core synthesis->core derivatization Functional Group Modification (SAR) core->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., Biofilm Assay) library->screening hit Hit Compound screening->hit lead_opt Lead Optimization (ADMET, Potency) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for 2-aminoimidazole drug discovery.

Biological Activities and Therapeutic Potential

The 2-AI scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery.[1] The primary areas of investigation include its potent antibacterial and antibiofilm properties, as well as its emerging roles in anticancer, antiviral, and anti-inflammatory applications.[1][2][10][11]

3.1. Antibacterial and Antibiofilm Activity

Perhaps the most extensively studied application of 2-AI derivatives is in combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[1][6] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[1][12] 2-AI compounds have shown efficacy against a wide range of pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus.[6][13]

A key insight is that many of these compounds act through a non-microbicidal mechanism.[6] Instead of killing the bacteria, they interfere with the signaling pathways that lead to biofilm formation or maintenance, rendering the bacteria more susceptible to antibiotics and host immune responses.[6] This approach is advantageous as it may exert less selective pressure for the development of resistance.

Furthermore, 2-AI derivatives have been shown to act synergistically with conventional antibiotics.[6][14] They can resensitize multidrug-resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and MDR Acinetobacter baumannii, to antibiotics that were previously ineffective.[7][15] For example, the combination of a 2-AI/triazole conjugate with antibiotics can lead to a dramatic increase in biofilm dispersion.[14]

Compound ClassTarget Organism(s)Activity MetricValue (µM)Reference(s)
2-Aminoimidazole/Triazole ConjugatesS. aureus, P. aeruginosa, A. baumanniiBiofilm Inhibition/DispersionVaries[6][13]
Bromoageliferin AnaloguesP. aeruginosaBiofilm Inhibition (IC₅₀)Varies[15]
DihydrosventrinP. aeruginosaBiofilm Inhibition (IC₅₀)~25[15]
Aryl 2-AminoimidazolesA. baumanniiMacrolide PotentiationVaries[16]
H10 (2-AI variant)S. aureus, P. aeruginosaBiofilm Inhibition (IC₅₀)12.5 - 50[17]

Table 1: Antibacterial and Antibiofilm Activity of Selected 2-Aminoimidazole Derivatives.

Protocol: Crystal Violet Biofilm Assay

This protocol provides a standard method for quantifying biofilm formation and its inhibition by 2-AI compounds.

Step 1: Inoculum Preparation

  • Grow a bacterial culture overnight in an appropriate broth medium (e.g., TSB for S. aureus).

  • Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

Step 2: Plate Preparation and Incubation

  • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.

  • Add the 2-AI test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a media-only negative control.

  • Incubate the plate under static conditions for 24-48 hours at 37 °C.

Step 3: Staining

  • Gently discard the planktonic culture from the wells.

  • Wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate.

  • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes.

Step 4: Quantification

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound dye by adding 125 µL of 30% (v/v) acetic acid to each well.

  • Measure the absorbance at 550-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

3.2. Anticancer Activity

A growing body of evidence supports the potential of 2-AI derivatives as anticancer agents.[10][18][19] Synthetic analogues of marine sponge alkaloids have demonstrated cytotoxicity against various cancer cell lines, including breast, lung, and leukemia cells.[20]

The mechanisms of action are diverse. Some compounds induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[20][21] Others function by inhibiting key signaling pathways that are often dysregulated in cancer. For example, certain 2-AI alkaloids inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival in many tumors.[1] Another important target is tubulin; some 2-amino-1-thiazolyl imidazoles inhibit tubulin polymerization, disrupting the microtubule network essential for cell division and leading to G2/M phase cell cycle arrest.[22]

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Cascades EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS-RAF-MAPK EGFR->RAS Activates PI3K PI3K-AKT EGFR->PI3K Activates AI 2-AI Derivative AI->EGFR Inhibits Proliferation Cell Proliferation, Survival, Migration RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-AI derivatives.

CompoundCancer Cell Line(s)Activity MetricValue (µM)Mechanism of ActionReference(s)
Benzylidene 2-aminoimidazolone 2bHepG2, SMMC-7721, etc.IC₅₀12.87 - 17.10Apoptosis Induction[21]
Synthetic 2-AI Analogue 28 HL-60 (Leukemia)IC₅₀2.91Apoptosis, Cell Cycle Arrest[20]
Synthetic 2-AI Analogue 29 4T1 (Breast Cancer)IC₅₀3.1Apoptosis, Cell Cycle Arrest[20]
2-amino-1-thiazolyl imidazole 2 NUGC-3 (Gastric)IC₅₀0.05Tubulin Polymerization Inhibition[18][22]

Table 2: Anticancer Activity of Selected 2-Aminoimidazole Derivatives.

3.3. Other Therapeutic Applications

The versatility of the 2-AI scaffold extends beyond antibacterial and anticancer activities.

  • Enzyme Inhibition: 2-aminoimidazole amino acids have been designed as inhibitors of human arginase I, a binuclear manganese metalloenzyme involved in L-arginine metabolism.[23] The 2-AI moiety acts as a guanidine mimetic, and the most potent compound, A1P, binds with a dissociation constant (Kd) of 2 µM and has shown efficacy in a murine model of allergic airways inflammation.[23]

  • Antiviral Activity: Alkaloids extracted from marine sponges containing the 2-AI core have been evaluated for antiviral properties. For example, leucettamine C exhibited weak inhibitory activity against the H1N1 influenza A virus.[11] This area remains less explored but holds potential for future drug discovery efforts.

Future Perspectives and Challenges

The 2-aminoimidazole scaffold is firmly established as a privileged structure in medicinal chemistry. The extensive research into its antibiofilm properties presents a promising avenue to combat the growing threat of antimicrobial resistance. The non-bactericidal mechanisms of many 2-AI derivatives are particularly attractive, offering a potential strategy to extend the life of existing antibiotics and reduce the emergence of resistance.

In oncology, the ability of 2-AI derivatives to target multiple hallmarks of cancer, including uncontrolled proliferation and cell death evasion, underscores their potential. Future work will likely focus on improving the selectivity and potency of these compounds for specific cancer targets and elucidating their mechanisms of action in greater detail.

Despite the promise, challenges remain. The optimization of pharmacokinetic and pharmacodynamic (ADMET) properties is essential to translate potent in vitro activity into in vivo efficacy. Furthermore, a deeper understanding of the specific molecular targets for many of the observed biological effects is needed to guide rational drug design and minimize off-target toxicity. Continued exploration of both natural product-inspired and synthetically novel 2-AI derivatives will undoubtedly fuel the discovery of next-generation therapeutics.

References

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  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]

  • Wolfe, J. P., et al. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 13(23), 6152–6155. [Link]

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  • Wang, W., et al. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. Molecules, 24(15), 2795. [Link]

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4-Ethyl-1H-imidazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Promising Imidazole Scaffold

Foreword

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, yet under-documented derivative, 4-Ethyl-1H-imidazol-2-amine. While extensive research exists for the broader class of imidazole compounds, specific data for this molecule remains sparse. This document, therefore, serves as a technical primer, consolidating the confirmed chemical identity of this compound and extrapolating its potential synthetic routes, pharmacological profile, and research applications based on the well-established chemistry and biology of structurally related 2-aminoimidazole analogues.

Core Compound Identification

A precise understanding of a compound's identity is fundamental to any research endeavor. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 19552-53-5
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Alternative Names 2-Amino-4-ethyl-1H-imidazole

Note: The hydrochloride salt of this compound is also commercially available under CAS Number 19552-61-5.

Synthesis and Chemical Properties: A Mechanistic Perspective

Plausible Synthetic Pathway: Reaction of 1-Bromo-2-butanone with Guanidine

The synthesis of the 4-ethyl-imidazole ring system can be logically achieved through the reaction of 1-bromo-2-butanone (an α-haloketone) with guanidine.

Experimental Protocol: A Generalized Approach

Rationale: This protocol is based on the classical Hantzsch-type reaction for imidazole synthesis, adapted for the formation of a 2-amino substituted imidazole. The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Step-by-Step Methodology:

  • Guanidine Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in a suitable alcohol, such as ethanol.

  • Base Addition: To the stirred solution, add an equimolar amount of a strong base (e.g., sodium ethoxide in ethanol) to generate free guanidine in situ. The formation of a sodium chloride precipitate will be observed.

  • α-Haloketone Addition: To this mixture, add 1-bromo-2-butanone dropwise at room temperature. The ethyl group of this starting material will ultimately form the C4-substituent on the imidazole ring.

  • Reaction Execution: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Chemical Properties and Reactivity

The chemical nature of this compound is dictated by the imidazole core and the 2-amino substituent.

  • Aromaticity and Basicity: The imidazole ring is aromatic, conferring stability to the molecule. The two nitrogen atoms have different basicities; the non-protonated nitrogen is sp²-hybridized and its lone pair contributes to the aromatic system, making it less basic. The amino group at the C2 position significantly influences the electronic properties of the ring and is the primary site of protonation.

  • Reactivity: The amino group can act as a nucleophile, allowing for further derivatization, such as acylation or alkylation, to explore structure-activity relationships (SAR).

Potential Pharmacological Profile and Therapeutic Targets

The imidazole scaffold is a key component in a multitude of drugs with diverse mechanisms of action.[5][6] Based on the activities of structurally similar compounds, this compound can be hypothesized to interact with several important biological targets.

Kinase Inhibition: Targeting Cancer Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer.[1][7] Imidazole-based compounds have been successfully developed as inhibitors of key kinases in this pathway.

  • BRAF Inhibition: Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in various cancers, including melanoma.[8][9][10] Several imidazole-containing compounds have been designed as potent BRAF inhibitors.[7][11] It is plausible that this compound could serve as a foundational scaffold for the development of novel BRAF inhibitors.

  • p38 MAP Kinase Inhibition: The p38 MAP kinase is a key regulator of inflammatory responses.[5][12] Inhibition of p38 is a therapeutic strategy for inflammatory diseases.[5] Pyridinyl-imidazole compounds are a well-known class of p38 inhibitors, and it is conceivable that this compound could exhibit inhibitory activity against this target.[1][13][14]

The diagram below illustrates the potential points of intervention for an imidazole-based inhibitor within the MAPK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38 p38 MAPK Inflammatory_Cytokines Inflammatory Cytokines p38->Inflammatory_Cytokines Proliferation Proliferation Transcription_Factors->Proliferation Inhibitor Imidazole Inhibitor (e.g., this compound derivative) Inhibitor->RAF Potential Inhibition Inhibitor->p38 Potential Inhibition

Caption: Potential inhibition of the MAPK pathway by an imidazole-based compound.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[15] H3 receptor antagonists are being investigated for the treatment of various neurological and cognitive disorders.[16][17][18][19] The imidazole ring is a key pharmacophoric element for many H3 receptor ligands, mimicking the endogenous ligand, histamine. It is therefore highly probable that this compound possesses an affinity for the H3 receptor.

In Vitro Experimental Workflows

To elucidate the actual pharmacological profile of this compound, a series of in vitro assays would be required.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Workflow)

Objective: To determine the inhibitory potency (IC50) of this compound against a specific kinase (e.g., BRAF V600E or p38α).

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase assay buffer, 96- or 384-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Procedure: a. Add the kinase, substrate, and test compound to the wells of the assay plate. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using the detection reagent, which quantifies the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines a typical workflow for screening and characterizing a novel compound like this compound in a drug discovery setting.

Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis & Purification Start->Synthesis Primary_Screening Primary Screening (e.g., Kinase Panel, Receptor Binding) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization (SAR) Dose_Response->Lead_Optimization Lead_Optimization->Dose_Response In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A generalized workflow for the evaluation of a new chemical entity.

Conclusion and Future Directions

This compound represents a simple yet promising scaffold for further exploration in drug discovery. While specific biological data for this compound is currently lacking in the public domain, its structural similarity to a vast number of biologically active molecules suggests a high potential for therapeutic relevance. Future research should focus on developing and optimizing a scalable synthesis for this compound, followed by a comprehensive pharmacological evaluation against key targets such as kinases and G-protein coupled receptors. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and other related 2-aminoimidazole derivatives.

References

A consolidated list of references will be provided upon the availability of specific literature pertaining to this compound. The information presented in this guide is based on established principles of medicinal chemistry and the extensive literature on imidazole-based compounds.

Sources

"commercial suppliers of 4-Ethyl-1H-imidazol-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Ethyl-1H-imidazol-2-amine hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 19552-61-5), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into reliable commercial sourcing, supplier evaluation criteria, essential physicochemical properties, and detailed protocols for quality control and handling. Furthermore, it explores the compound's significance and application in modern synthetic chemistry and drug discovery, grounded in authoritative references and field-proven insights.

Introduction and Chemical Identity

This compound hydrochloride is a substituted imidazole derivative. The imidazole ring is a foundational scaffold in numerous biologically active molecules and marketed pharmaceuticals, prized for its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The presence of the 2-amino group provides a crucial nucleophilic handle for further synthetic elaboration, while the 4-ethyl substituent allows for modulation of steric and electronic properties, making this compound a versatile intermediate in the synthesis of targeted compound libraries.

Its primary significance lies in its role as a precursor or fragment in the development of therapeutic agents. The imidazole core is present in drugs targeting a wide array of diseases, including cancer and infectious diseases.[1][2]

Chemical Structure:

chemical_structure N1 N C2 C N1->C2 C5 C N1->C5 N3 N C2->N3 C2->N3 NH2 NH₂ C2->NH2 C4 C N3->C4 C4->C5 Et_CH2 CH₂ C4->Et_CH2 C5->N1 C5->N1 Et_CH3 CH₃ Et_CH2->Et_CH3 HCl • HCl

Caption: Chemical structure of this compound hydrochloride.

Commercial Sourcing and Supplier Evaluation

Procuring high-quality starting materials is a critical, non-negotiable first step in any research and development campaign. The purity and documentation of a chemical directly impact experimental reproducibility and the integrity of subsequent data.

Identified Commercial Suppliers

The following table summarizes known commercial suppliers for this compound hydrochloride (CAS 19552-61-5). Researchers should always verify current availability and specifications directly with the supplier.

SupplierProduct Number (Example)CAS NumberMolecular FormulaMolecular WeightNotes
Sigma-Aldrich (Merck) AMBH98C8D7A919552-61-5C₅H₁₀ClN₃147.61 g/mol Distributed for Ambeed, Inc.[3]
Ambeed, Inc. AMBH98C8D7A919552-61-5C₅H₁₀ClN₃147.61 g/mol Direct supplier.[3]
BLD Pharmatech BD751696188638-89-3 (dihydrochloride)C₇H₁₅Cl₂N₃212.12 g/mol Note: This is a related compound, 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride.[4]

This table is not exhaustive and is intended as a starting point. Availability and product codes are subject to change.

Critical Supplier Selection Criteria

Beyond simple availability, a rigorous evaluation of the supplier is paramount. The choice of vendor should be a deliberate decision based on the following technical and quality considerations:

  • Purity Specification: Request a lot-specific Certificate of Analysis (CoA). The CoA should detail the purity as determined by a reliable analytical method, typically HPLC and/or ¹H NMR, and list any identified impurities.

  • Documentation and Transparency: A trustworthy supplier provides comprehensive safety data sheets (SDS) and a clear CoA.[5][6][7][8][9] The country of origin and manufacturing traceability can also be important for regulated development environments.

  • Batch-to-Batch Consistency: For long-term projects or scale-up activities, inquire about the supplier's ability to provide consistent quality across different batches. This is a hallmark of a robust manufacturing process.

  • Technical Support: Reputable suppliers often have a team of experienced scientists available to answer technical questions regarding product stability, solubility, and handling.[3]

Physicochemical Properties and Characterization

Understanding the fundamental properties of the compound is essential for its proper handling, storage, and use in reactions.

  • Molecular Formula: C₅H₁₀ClN₃[3]

  • Molecular Weight: 147.61 g/mol [3]

  • Appearance: Typically an off-white to white solid.

  • Solubility: As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Solubility in aprotic organic solvents may be limited.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6][9] Imidazole hydrochlorides are often hygroscopic and should be protected from moisture.[10]

Laboratory Workflow: From Receipt to Use

A self-validating workflow ensures that the material used in an experiment meets the required quality standards, preventing costly and time-consuming troubleshooting later.

qc_workflow A Receive Compound B Quarantine & Initial Inspection (Packaging, Labeling) A->B C Documentation Review (CoA, SDS Verification) B->C D Analytical QC Testing (Identity, Purity via HPLC/NMR) C->D E Decision Point D->E Data Meets Spec? F Release for Use (Assign Lot #, Log in Inventory) E->F  Yes   G Reject (Contact Supplier, Return) E->G  No   scaffold_application Scaffold This compound (Core Scaffold) Reaction1 N-Acylation / N-Alkylation (Amine Handle) Scaffold->Reaction1 Reaction2 Ring N-Arylation / N-Alkylation (Imidazole N-H) Scaffold->Reaction2 Library Diverse Compound Library Reaction1->Library Reaction2->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound(s) Identified Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt

Sources

Methodological & Application

Application Notes & Protocols: Synthetic Routes for 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed synthetic routes for the preparation of 4-Ethyl-1H-imidazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The 2-aminoimidazole moiety is a key pharmacophore found in numerous biologically active natural products and synthetic compounds. This document outlines two distinct, reliable, and scalable synthetic strategies: the classic cyclocondensation of an α-haloketone with guanidine and a two-step approach involving the synthesis and subsequent dehydrogenation of an imidazoline intermediate. Each method is presented with a detailed, step-by-step protocol, mechanistic insights, and comparative data to assist researchers in selecting the most suitable route for their specific needs.

Introduction

The 2-aminoimidazole skeleton is a privileged structure in drug discovery, forming the core of many marine alkaloids with potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of substituents on the imidazole ring is crucial for modulating pharmacological activity. This compound, in particular, serves as a key building block for the synthesis of more complex molecules, such as inhibitors of bacterial biofilms and modulators of signal transduction pathways. The development of robust and efficient synthetic routes to access this and related compounds is therefore of significant interest to the research and drug development community.

Classical methods for constructing the 2-aminoimidazole core often rely on the condensation of α-amino or α-haloketones with guanidine or its derivatives.[1] More contemporary approaches have also been developed, offering alternative pathways to these valuable heterocycles.[2] This guide will focus on two field-proven methodologies, providing the necessary details for their successful implementation in a laboratory setting.

Route 1: One-Pot Cyclocondensation of 1-Bromo-2-butanone with Guanidine

This method represents a direct and efficient approach to the 2-aminoimidazole ring system. The reaction proceeds via a Hantzsch-type synthesis, where an α-haloketone reacts with a guanidine salt to form the desired product through a cyclocondensation reaction. The causality behind this choice of reagents lies in their complementary reactivity: the α-haloketone provides a 1,2-dielectrophilic synthon upon enolization or direct substitution, which is readily attacked by the nucleophilic nitrogen atoms of guanidine.

Reaction Mechanism

The reaction is believed to proceed through initial N-alkylation of guanidine by the α-bromoketone to form an intermediate. This is followed by an intramolecular cyclization, where a second nitrogen atom of the guanidine moiety attacks the carbonyl carbon. Subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic 2-aminoimidazole ring.

Experimental Protocol: Synthesis of this compound (1)
  • Materials:

    • 1-Bromo-2-butanone (1.0 equiv.)

    • Guanidine hydrochloride (1.2 equiv.)

    • Sodium ethoxide (NaOEt) (2.5 equiv.)

    • Anhydrous Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guanidine hydrochloride (1.2 equiv.) and anhydrous ethanol.

    • Stir the suspension and add sodium ethoxide (2.5 equiv.) portion-wise at room temperature. The formation of a precipitate (NaCl) will be observed.

    • Stir the resulting mixture for 30 minutes at room temperature to ensure the complete formation of free guanidine base.

    • To this mixture, add a solution of 1-bromo-2-butanone (1.0 equiv.) in anhydrous ethanol dropwise over 15 minutes.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

Data Summary Table
ParameterValue
Starting Materials1-Bromo-2-butanone, Guanidine HCl
Key ReagentsSodium Ethoxide
SolventEthanol
Reaction Time4-6 hours
Typical Yield65-75%
Purity (by HPLC)>95%
AppearanceOff-white to pale yellow solid
Workflow Visualization

Route_1_Workflow Guanidine_HCl Guanidine HCl in EtOH NaOEt Sodium Ethoxide Free_Guanidine Free Guanidine Base NaOEt->Free_Guanidine Stir 30 min Bromoketone 1-Bromo-2-butanone in EtOH Reaction_Mixture Reaction Mixture Bromoketone->Reaction_Mixture Dropwise Addition Reflux Reflux (4-6h) Reaction_Mixture->Reflux Crude_Product Crude Product Reflux->Crude_Product Solvent Removal & Extraction Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via cyclocondensation.

Route 2: Imidazoline Synthesis and Dehydrogenation

Step 1: Synthesis of 4-Ethyl-4,5-dihydro-1H-imidazol-2-amine (2)

The formation of the 2-aminoimidazoline ring can be achieved by the cyclization of a 1,2-diamine with a cyanogen source, such as cyanogen bromide or cyanamide. For this synthesis, 1,2-diaminobutane is the required starting material.

  • Experimental Protocol:

    • In a pressure vessel, dissolve 1,2-diaminobutane (1.0 equiv.) in a suitable solvent such as methanol.

    • Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.0 equiv.) in methanol. Caution: Cyanogen bromide is highly toxic.

    • Seal the vessel and stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • The resulting hydrobromide salt can be used directly in the next step or neutralized with a base and extracted to yield the free base of the 2-aminoimidazoline.

Step 2: Dehydrogenation to this compound (1)

The dehydrogenation (oxidation) of the 2-aminoimidazoline to the corresponding 2-aminoimidazole can be accomplished using various oxidizing agents. A common and effective method involves using a palladium on carbon (Pd/C) catalyst at elevated temperatures.

  • Experimental Protocol:

    • In a round-bottom flask, combine the crude 4-Ethyl-4,5-dihydro-1H-imidazol-2-amine (1.0 equiv.) from the previous step with a catalytic amount of 10% Pd/C (5-10 mol%).

    • Heat the mixture to 120-140 °C and maintain for 6-10 hours, or until the dehydrogenation is complete (as monitored by GC-MS or TLC).[3]

    • Cool the reaction mixture to room temperature and dissolve it in methanol.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography or recrystallization to yield pure this compound.

Data Summary Table
ParameterStep 1: CyclizationStep 2: Dehydrogenation
Starting Materials1,2-Diaminobutane, Cyanogen Bromide4-Ethyl-4,5-dihydro-1H-imidazol-2-amine
Key Reagents-10% Pd/C
SolventMethanolNone (neat) or high-boiling solvent
Reaction Time24 hours6-10 hours
Typical Yield80-90% (for imidazoline)70-80% (for dehydrogenation)
Workflow Visualization

Route_2_Workflow cluster_step1 Step 1: Imidazoline Formation cluster_step2 Step 2: Dehydrogenation Start1 1,2-Diaminobutane & CNBr in Methanol React1 Stir at RT (24h) Start1->React1 Intermediate 4-Ethyl-2-aminoimidazoline (Crude) React1->Intermediate Solvent Removal Start2 Intermediate + Pd/C Intermediate->Start2 React2 Heat (120-140°C, 6-10h) Start2->React2 Workup2 Filtration & Solvent Removal React2->Workup2 Purification Column Chromatography Workup2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Two-step workflow for the synthesis of this compound via dehydrogenation.

Conclusion

This application note has detailed two robust and reproducible synthetic routes for this compound. Route 1, the one-pot cyclocondensation, is highly efficient and atom-economical, making it an excellent choice for rapid synthesis. Route 2, involving the formation and subsequent dehydrogenation of an imidazoline intermediate, offers a valuable alternative, especially when the required α-haloketone precursor for Route 1 is not readily accessible. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. Both protocols have been designed to be self-validating, with clear steps for reaction monitoring and purification, ensuring the reliable synthesis of this important chemical building block.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - NIH. Available at: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]

  • CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents.

Sources

Purification of 4-Ethyl-1H-imidazol-2-amine: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the

Abstract

This comprehensive application note provides detailed protocols and expert guidance for the purification of 4-Ethyl-1H-imidazol-2-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. Recognizing the critical role of compound purity in generating reliable biological data and ensuring regulatory compliance, this guide presents a suite of methodologies ranging from fundamental bulk purification to high-resolution chromatographic techniques. We delve into the rationale behind method selection, offering step-by-step protocols for acid-base extraction, recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for isolating this compound with high purity.

Introduction: The Importance of Purity for 2-Aminoimidazoles

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids with a broad spectrum of pharmacological activities.[1] These compounds and their synthetic analogs are instrumental in the development of novel therapeutics. This compound is a valuable synthetic intermediate in this class. The integrity of all subsequent research—from initial biological screening to late-stage clinical trials—is fundamentally dependent on the purity of this starting material.

Potential impurities can arise from various sources, including unreacted starting materials from synthesis (e.g., α-chloroketones, guanidine derivatives), side-products, or degradation compounds.[2][3][4] The presence of such impurities can lead to erroneous structure-activity relationship (SAR) data, false positives in biological assays, and potential toxicity. Therefore, the application of rigorous and well-understood purification methods is not merely a procedural step but a cornerstone of scientific validity.

This guide explains the causality behind experimental choices, providing a framework for selecting and optimizing the most appropriate purification strategy based on the crude sample's characteristics and the final purity requirements.

Pre-Purification Analysis: Understanding the Molecule

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties and the likely impurity profile.

2.1 Physicochemical Properties of this compound

PropertyValue / CharacteristicSignificance for Purification
Molecular Formula C₅H₉N₃Provides the basis for mass spectrometry analysis.
Molecular Weight 111.15 g/mol Used for calculating molar equivalents and theoretical yield.
Appearance Typically a solid (often as a hydrochloride salt).Dictates the choice between recrystallization and other methods.
Basicity (pKa) The 2-amino group is basic. The imidazole ring contains both acidic (N-H) and basic sites. The pKa of the conjugate acid is estimated to be in the range of 7-8, similar to other 2-aminoimidazoles.This basicity is the cornerstone of purification by acid-base extraction, allowing for selective separation from neutral or acidic impurities.
Solubility The free base is expected to have good solubility in polar organic solvents like methanol, ethanol, and DMSO, with lower solubility in less polar solvents like ethyl acetate and poor solubility in nonpolar solvents like hexanes. The hydrochloride salt is typically water-soluble.Knowledge of solubility profiles is critical for designing effective recrystallization and chromatography solvent systems.

2.2 Common Process-Related Impurities

The synthesis of 2-aminoimidazoles often involves the condensation of an α-haloketone with guanidine or a guanidine derivative.[2][4] Impurities may include:

  • Unreacted Guanidine: Highly polar and water-soluble.

  • Unreacted α-haloketone: Typically neutral and less polar than the product.

  • Over-alkylation or side-reaction products: May have varying polarities.

Understanding these potential contaminants allows for the logical selection of a purification method designed to separate compounds with different functional groups and polarities.

Purification Methodologies: From Bulk to High Purity

We present four primary methods for the purification of this compound. The choice of method depends on the initial purity, the scale of the purification, and the desired final purity.

3.1 Method 1: Acid-Base Extraction

This technique is an excellent first-pass, bulk purification method that leverages the basicity of the 2-amino group to separate the target compound from neutral or acidic impurities.

Principle of Operation: The basic amine is protonated in an acidic aqueous solution, rendering it water-soluble as an ammonium salt. Neutral organic impurities remain in the organic phase and are washed away. The aqueous layer is then basified, deprotonating the amine and making it insoluble in water but extractable into a fresh organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) solution. It is recommended to perform this extraction three times. The target amine will move into the aqueous layer as its hydrochloride salt.

  • Separation of Impurities: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded. Wash the combined aqueous layer once with fresh ethyl acetate to remove any residual non-basic impurities.[5]

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. The free amine of this compound will precipitate or form an oil.

  • Product Extraction: Extract the free amine from the basified aqueous solution using an organic solvent like ethyl acetate or DCM (perform at least three extractions).

  • Drying and Concentration: Combine the organic layers containing the purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

Diagram of Workflow:

AcidBaseExtraction Workflow for Acid-Base Extraction crude Crude Product (in Ethyl Acetate) neutral_impurities Neutral Impurities (Discard) acidic_wash Protonated Amine (in 1M HCl) crude->acidic_wash Extract w/ 1M HCl pure_product Purified Product (in Ethyl Acetate) basic_solution Free Amine (in Basic Water) acidic_wash->basic_solution basic_solution->pure_product Extract w/ Ethyl Acetate

Caption: Acid-Base extraction workflow for amine purification.

3.2 Method 2: Recrystallization

For compounds that are solid at room temperature, recrystallization is a powerful technique for achieving high purity by removing impurities that have different solubility characteristics.

Principle of Operation: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor). A two-solvent system can also be effective.[6]

Experimental Protocol (Two-Solvent System):

  • Solvent Selection: Identify a solvent pair.

    • Solvent #1 (Solubilizing): A solvent in which this compound is soluble at elevated temperatures (e.g., methanol, isopropanol).

    • Solvent #2 (Anti-solvent): A solvent in which the compound is poorly soluble (e.g., diethyl ether, hexanes, water, depending on whether the free base or salt is being crystallized).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent #1 required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, add Solvent #2 dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a drop or two of hot Solvent #1 to clarify.[6]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold Solvent #2 to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Summary for Recrystallization:

ParameterRecommended System 1 (Free Base)Recommended System 2 (HCl Salt)
Solvent #1 IsopropanolMethanol
Solvent #2 Diethyl EtherEthyl Acetate
Expected Purity >98% (Varies with initial purity)>99% (Varies with initial purity)
Typical Recovery 60-85%70-90%
3.3 Method 3: Flash Column Chromatography

This is the most common and versatile method for purifying organic compounds, separating components based on their differential adsorption to a stationary phase.

Principle of Operation: A solution of the crude product is loaded onto a column packed with a stationary phase (typically silica gel). A solvent system (mobile phase) is passed through the column. Compounds with weaker interactions with the stationary phase travel down the column faster, while those with stronger interactions elute later, thus achieving separation.

Causality Behind Choices: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor recovery. To counteract this, a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide is often added to the mobile phase to neutralize these active sites.

Experimental Protocol:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection: A common eluent system is a mixture of a relatively nonpolar solvent and a polar solvent.

    • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (Et₃N). Start with a low concentration of MeOH (e.g., 2%) and gradually increase the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Concentration: Remove the eluent under reduced pressure to yield the purified compound.

Diagram of Workflow:

ColumnChromatography Workflow for Column Chromatography A Prepare Silica Gel Column B Load Crude Sample (Dry or Wet Loading) A->B C Elute with Mobile Phase (e.g., DCM/MeOH + 1% Et3N) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: Step-by-step workflow for flash column chromatography.

3.4 Method 4: Preparative HPLC

For obtaining the highest possible purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle more significant quantities of material.

Principle of Operation: A high-pressure liquid stream (mobile phase) pushes the sample through a column packed with a sorbent (stationary phase). The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is very common for purifying polar compounds like 2-aminoimidazoles.[7][8]

Protocol for Reversed-Phase Preparative HPLC:

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Note: The resulting product will be the formate or TFA salt.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the corresponding acid.

  • Elution Method: A gradient elution is typically used, starting with a high concentration of Solvent A and gradually increasing the concentration of Solvent B. A sample gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

  • Flow Rate: Dependent on column diameter, typically 15-25 mL/min for a 19 mm column.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-230 nm).

  • Procedure:

    • Dissolve the sample in a minimal amount of the initial mobile phase composition or a strong solvent like DMSO.

    • Inject the sample onto the column.

    • Run the gradient and collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine pure fractions and remove the solvent, typically by lyophilization (freeze-drying), especially when volatile acid modifiers are used.

Data Summary for Preparative HPLC:

ParameterRecommended Conditions
Column Type Reversed-Phase C18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detection UV at 210 nm
Expected Purity >99.5%
Purity Assessment

After any purification procedure, the purity of the final product must be rigorously assessed.

  • Analytical HPLC: The primary method for quantitative purity assessment. A sharp, symmetrical peak should be observed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the identity (molecular weight) of the purified compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities if their signals are detectable.

Conclusion

The purification of this compound can be effectively achieved through several standard laboratory techniques. For bulk purification and removal of non-basic impurities, acid-base extraction provides a rapid and efficient solution. For crystalline solids, recrystallization is an excellent method for achieving high purity. Flash column chromatography offers a versatile and widely applicable approach, particularly when modified with a basic additive to ensure good recovery. Finally, for applications demanding the highest level of purity, preparative HPLC is the definitive technique. The selection of the optimal method or combination of methods will depend on the specific requirements of the research or development program.

References
  • BenchChem (2025). Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.
  • Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules.
  • Garrison, T. R., et al. (2014). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for. KU ScholarWorks.
  • SIELC Technologies (2018). 2-Aminoimidazole HPLC Separation.
  • Sigma-Aldrich. This compound hydrochloride. Product Page.
  • BLD Pharm. This compound. Product Page.
  • MIT DSpace (n.d.). Two-Solvent Recrystallization Guide.
  • BenchChem (2025). Green Synthesis of 2-Aminoimidazoles: Application Notes and Protocols for Pharmaceutical Research.
  • Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry.
  • Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate.
  • Kumar, A., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Organic & Inorganic Chemistry.
  • Chem Help ASAP (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • Perrone, S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI.
  • BenchChem (2025). Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide.
  • Al-Obaidi, A., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
  • Tomaszewski, M. J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry.

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"using 4-Ethyl-1H-imidazol-2-amine as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Ethyl-1H-imidazol-2-amine in Synthetic Chemistry

Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets through hydrogen bonding and π-π stacking.[1][2] Within this class, 2-aminoimidazoles represent a particularly versatile subclass of building blocks. This compound, with its reactive primary amine at the 2-position, offers a unique entry point for constructing complex molecular architectures. The ethyl group at the 4-position provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties in drug candidates.

This guide provides an in-depth exploration of this compound as a synthon, detailing its reactivity and providing field-tested protocols for its application in N-acylation and condensation reactions. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and synthetic chemistry.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Chemical Name 2-ethyl-1H-imidazol-4-amine[3]
CAS Number 1511966-83-8[3]
Molecular Formula C₅H₉N₃[3]
Molecular Weight 111.15 g/mol [3]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Solubility Soluble in polar organic solvents (Methanol, DMF, DMSO)General Knowledge
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.General Knowledge

Safety Precaution: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Strategy

The utility of this compound stems from the nucleophilicity of its exocyclic amino group, which serves as the primary site for derivatization. The endocyclic nitrogen atoms can also participate in reactions, particularly under different conditions, allowing for a range of synthetic outcomes.

Diagram 1: Synthetic Versatility The following diagram illustrates the primary reaction pathways accessible using this compound.

G A This compound (Starting Building Block) B N-Acylation A->B Acyl Halides, Anhydrides C Condensation A->C Aldehydes, β-Diketones D Annulation A->D α,β-Unsaturated Esters, EMCA E Amide Derivatives (e.g., Bioactive Scaffolds) B->E F Substituted Pyrimidines/ Fused Heterocycles C->F G Imidazo[1,2-a]pyrimidines (Bioisosteres) D->G workflow cluster_prep Activation Step (at -15°C) cluster_reaction Amine Addition (at -15°C) cluster_workup Work-up & Purification prep1 Dissolve Carboxylic Acid and Base (NMM) in THF prep2 Add Isobutyl Chloroformate (Forms Mixed Anhydride) prep1->prep2 Stir 20 min react1 Add solution of This compound in THF prep2->react1 react2 Warm to RT Stir for 3h workup1 Quench with H₂O Extract with EtOAc react2->workup1 workup2 Wash (aq. NaHCO₃, Brine) Dry (Na₂SO₄) workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Step-by-step workflow for the N-acylation protocol.

Detailed Experimental Protocol

Materials:

  • Benzoic Acid (1.0 eq., 122.1 mg, 1.0 mmol)

  • This compound (1.0 eq., 111.1 mg, 1.0 mmol)

  • N-methylmorpholine (NMM) (1.2 eq., 132 µL, 1.2 mmol)

  • Isobutyl chloroformate (1.1 eq., 143 µL, 1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add benzoic acid (122.1 mg, 1.0 mmol).

  • Reagent Dissolution: Add anhydrous THF (5 mL) and stir until the solid dissolves. Cool the solution to -15 °C using an appropriate cooling bath (e.g., salt-ice-acetone).

  • Base Addition: Add N-methylmorpholine (132 µL, 1.2 mmol) dropwise to the stirred solution.

  • Mixed Anhydride Formation: Slowly add isobutyl chloroformate (143 µL, 1.1 mmol) dropwise. Ensure the internal temperature does not rise above -10 °C. Stir the resulting white slurry for 20 minutes at -15 °C. [4]5. Amine Addition: In a separate flask, dissolve this compound (111.1 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at -15 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Work-up: a. Quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 2-8% methanol in dichloromethane) to yield the final product, N-(4-ethyl-1H-imidazol-2-yl)benzamide.

Expected Results:

  • Yield: 75-90%

  • Appearance: White to off-white solid.

  • Hypothetical Characterization Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.50 (s, 1H, NH-imidazole), 10.80 (s, 1H, NH-amide), 8.00 (d, J = 7.5 Hz, 2H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 6.55 (s, 1H, imidazole C5-H), 2.50 (q, J = 7.6 Hz, 2H, CH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₃).

    • MS (ESI+): m/z 216.11 [M+H]⁺.

Application Protocol 2: Condensation with a β-Diketone

This protocol describes a classic condensation reaction to form a substituted pyrimidine ring system, a common scaffold in bioactive molecules. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.

Principle of the Method: The reaction between a 2-aminoimidazole and a 1,3-dicarbonyl compound, such as acetylacetone, is typically catalyzed by an acid. The initial step is the formation of a vinylogous amide (enaminone) by condensation of the amine with one of the carbonyl groups. Subsequent intramolecular cyclization occurs as the endocyclic imidazole nitrogen attacks the second carbonyl group, followed by dehydration to yield the aromatic pyrimidine ring fused to the imidazole core.

Diagram 3: Mechanism of Condensation and Cyclization

G A This compound + Acetylacetone B Enamine Intermediate (via Condensation) A->B H⁺ cat. C Cyclization Intermediate (via Intramolecular Attack) B->C Tautomerization & Ring Closure D Dehydration (-H₂O) C->D E 7-Ethyl-2,4-dimethyl- 5H-imidazo[1,2-a]pyrimidine (Final Product) D->E

Caption: Proposed mechanism for imidazo[1,2-a]pyrimidine synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq., 111.1 mg, 1.0 mmol)

  • Acetylacetone (2,4-pentanedione) (1.1 eq., 112 µL, 1.1 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (HCl) (catalytic, ~2 drops)

Procedure:

  • Reagent Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine this compound (111.1 mg, 1.0 mmol), ethanol (10 mL), and acetylacetone (112 µL, 1.1 mmol).

  • Catalyst Addition: Add two drops of concentrated HCl to the mixture with stirring.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Ethyl Acetate).

  • Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately 2 mL under reduced pressure. c. Cool the concentrated mixture in an ice bath for 30 minutes to induce precipitation. d. Collect the solid product by vacuum filtration, washing the cake with a small amount of cold ethanol.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from an ethanol/water mixture to obtain the final product, 7-ethyl-2,4-dimethyl-5H-imidazo[1,2-a]pyrimidine.

Expected Results:

  • Yield: 65-80%

  • Appearance: Light yellow or tan solid.

  • Hypothetical Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (s, 1H, imidazole C6-H), 6.40 (s, 1H, pyrimidine C3-H), 2.65 (q, J = 7.5 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₃).

    • MS (ESI+): m/z 176.12 [M+H]⁺.

Conclusion

This compound is a high-value building block for synthetic and medicinal chemistry. Its well-defined reactivity at the 2-amino position allows for predictable and efficient incorporation into larger molecular frameworks through robust reactions like N-acylation and condensation. The protocols provided here serve as a validated starting point for researchers to explore the vast chemical space accessible from this versatile intermediate, facilitating the development of novel compounds for drug discovery and materials science.

References

  • BenchChem (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem Technical Documents.
  • Hilaris Publisher (N.D.). Synthesis of Bioactive Imidazoles: A Review. Journal of Biomedical and Pharmaceutical Research.
  • ResearchGate (N.D.). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Request PDF.
  • PubChem (2024). 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. National Center for Biotechnology Information.
  • PMC (N.D.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health.
  • ResearchGate (N.D.). ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines.
  • Life Chemicals (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. Life Chemicals.
  • PubMed Central (N.D.). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. National Institutes of Health.
  • Longdom Publishing (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • International Journal of Pharmacy Research & Technology (2022). Green Synthesis of Bioactive Molecules: A Review. IJPRT.
  • BenchChem (N.D.). Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. BenchChem Technical Documents.
  • ResearchGate (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • NIST (N.D.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook.
  • Organic Chemistry Portal (N.D.). Imidazole synthesis. Organic Chemistry Portal.
  • Semantic Scholar (N.D.). One-Pot-Condensation Reaction of Heterocyclic Amine, 1,3-Diketone and Aldehydes Using In Situ Generated Superoxide Ion.
  • AA Blocks (N.D.). 1511966-83-8 | 2-ethyl-1H-imidazol-4-amine. AA Blocks.

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Application Notes & Protocols: Strategic Derivatization of 4-Ethyl-1H-imidazol-2-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, frequently identified in marine natural products and serving as a cornerstone for the development of novel therapeutics.[1][2] Its utility stems from its fascinating biological activity spectrum and its role as a bioisostere for guanidine, benzamidine, and triazole groups.[1][2] This document provides a comprehensive guide to the synthetic derivatization of a representative 2-AI, 4-Ethyl-1H-imidazol-2-amine. We present detailed protocols and strategic considerations for functionalizing the primary amine, the imidazole ring nitrogens, and the C5 position of the heterocyclic core. The methodologies discussed herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate compound libraries for the exploration of structure-activity relationships (SAR) and the optimization of lead candidates.

Introduction: The this compound Scaffold

This compound is a versatile building block for chemical library synthesis. Its structure presents three primary sites for chemical modification, each offering a unique opportunity to modulate the molecule's physicochemical properties and its interaction with biological targets. Understanding the reactivity and strategic value of each site is paramount for a successful drug discovery campaign.

  • C2 Exocyclic Amine: The most nucleophilic site, ideal for introducing a wide array of functionalities via acylation, sulfonylation, and reductive amination to probe interactions with target proteins.

  • N1/N3 Ring Nitrogens: These sites allow for modulation of the molecule's overall polarity, hydrogen bonding capacity, and metabolic stability through alkylation or arylation. Regioselectivity can be a challenge but also an opportunity for SAR exploration.

  • C5 Ring Carbon: Functionalization at this position, typically via a halogenation-cross-coupling sequence, enables the introduction of diverse substituents to explore steric and electronic effects, often impacting target selectivity and potency.

Below is a diagram illustrating the key derivatization points on the core scaffold.

G cluster_0 This compound Core cluster_1 Derivatization Vectors mol N_Alkylation N1/N3 Alkylation & Arylation p1 N1/N3 N_Alkylation->p1 Site A Amine_Func C2-Amine Acylation/Sulfonylation p2 C2-NH2 Amine_Func->p2 Site B C5_Func C5 Halogenation & Cross-Coupling p3 C5 C5_Func->p3 Site C

Caption: Key sites for medicinal chemistry derivatization.

Derivatization of the 2-Amino Group

The exocyclic primary amine at the C2 position is a highly versatile handle for introducing diversity. Acylation and sulfonylation are fundamental transformations used to modify lipophilicity, introduce hydrogen bond donors/acceptors, and occupy specific pockets within a target's active site.

Protocol: N-Acylation with Carboxylic Acids

This protocol utilizes a peptide coupling agent to form a stable amide bond. This method is preferred over acyl chlorides for its milder conditions and broader substrate scope, especially with complex carboxylic acids.

Methodology:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activator Addition: To the solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).[3]

  • Reaction: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid, then allow the reaction to proceed for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: N-Sulfonylation with Sulfonyl Chlorides

Sulfonamides are metabolically robust and can act as effective hydrogen bond donors and acceptors.

Methodology:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a mixture of pyridine and Dichloromethane (DCM) (1:1 v/v) and cool the flask in an ice bath (0 °C).

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via column chromatography.

DerivatizationReagent ClassKey ConditionsTypical YieldsMedicinal Chemistry Rationale
N-Acylation Carboxylic AcidsHATU, DIPEA, DMF, RT60-90%Introduce H-bond acceptors/donors, modulate logP, probe binding pockets.
N-Sulfonylation Sulfonyl ChloridesPyridine, DCM, 0°C to RT55-85%Increase metabolic stability, act as transition state mimics, strong H-bond donor.[4]

Derivatization of Imidazole Ring Nitrogens

Alkylation or arylation of the ring nitrogens can significantly alter the molecule's ADME properties, including solubility and cell permeability. Due to tautomerism, N-alkylation can result in a mixture of N1 and N3 isomers, the ratio of which is influenced by the steric bulk of the C4-ethyl group and the alkylating agent.

G start This compound condition Base (e.g., NaH, K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., DMF) start->condition product1 N1-Alkylated Isomer (Major/Minor) condition->product1 Sterically driven product2 N3-Alkylated Isomer (Major/Minor) condition->product2 Electronically driven sep Chromatographic Separation product1->sep product2->sep

Caption: N-Alkylation can lead to regioisomers.

Protocol: N-Alkylation with Alkyl Halides

This method is a classical approach for installing alkyl groups on the imidazole nitrogen. The choice of base is critical to deprotonate the imidazole nitrogen without reacting with the more nucleophilic exocyclic amine.[5][6]

Methodology:

  • Base Treatment: To a solution of this compound (1.0 eq.) in anhydrous DMF, add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.[5]

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Combine organic layers, wash with brine, dry, and concentrate. The resulting regioisomers are typically separable by column chromatography.

C5-Position Functionalization via Cross-Coupling

Direct C-H functionalization at the C5 position is challenging. A more robust and widely adopted strategy involves initial halogenation of the C5 position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[7][8][9] This two-step process provides access to a vast array of aryl and heteroaryl-substituted derivatives.

G start 4-Ethyl-1H- imidazol-2-amine step1 Bromination (NBS, MeCN) start->step1 intermediate 5-Bromo-4-ethyl- 1H-imidazol-2-amine step1->intermediate step2 Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->step2 final 5-Aryl-4-ethyl- 1H-imidazol-2-amine step2->final

Caption: Workflow for C5-Arylation via Suzuki Coupling.

Protocol: C5-Bromination

Methodology:

  • Reactant Setup: Dissolve this compound (1.0 eq.) in acetonitrile (MeCN).

  • Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, protecting the reaction from light.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and basify with aqueous sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. The crude product can be purified by crystallization or column chromatography.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes an efficient palladium-catalyzed cross-coupling of the unprotected 5-bromo-imidazole derivative.[7][8]

Methodology:

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-4-ethyl-1H-imidazol-2-amine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5 eq.), a palladium catalyst such as Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq.), a ligand like triphenylphosphine (PPh₃, 0.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).[9][10]

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 8-16 hours under an inert atmosphere. Monitor reaction completion by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final compound by column chromatography.

Medicinal Chemistry Insights & SAR Implications

Derivatization at each site has predictable, yet empirically determined, effects on the biological activity of the resulting compounds. The 2-aminoimidazole scaffold has been successfully employed to develop inhibitors of biofilm formation and modulators of adrenergic receptors.[11][12]

Modification SiteFunctional GroupPotential Impact on Biological ActivityExample Target Class
C2-Amine Aromatic AmidesCan form key π-stacking and hydrogen bond interactions. Modulates solubility.Kinase Inhibitors, GPCR Ligands
N1-Ring Small Alkyl (e.g., Me, Et)Fills small hydrophobic pockets, blocks a hydrogen bond donor site, improves metabolic stability.Biofilm Formation Inhibitors[11]
N1-Ring Benzyl or ArylIntroduces larger hydrophobic groups to access deeper pockets.Adrenergic Receptor Agonists/Antagonists[12]
C5-Position (Hetero)aryl groupsActs as a vector to improve potency and/or selectivity by interacting with adjacent sub-pockets.Various Enzymes, Ion Channels

For instance, in studies on 4(5)-aryl-2-amino-1H-imidazoles as biofilm inhibitors, the nature of the N1-substituent and the substitution pattern on the C4/C5-aryl group were found to have a major effect on inhibitory activity.[11] Similarly, for α2-adrenoceptor agonists, modifications at the benzylic carbon of a C4-naphthylethyl substituent played a critical role in maintaining potent activity and high selectivity.[12]

Conclusion

The this compound core is a highly tractable scaffold for medicinal chemistry exploration. The strategic application of the protocols detailed in this guide—encompassing N-acylation, N-alkylation, and palladium-catalyzed cross-coupling—provides a robust platform for the systematic synthesis of diverse chemical libraries. By methodically exploring chemical space around the three key functionalization points, researchers can effectively dissect structure-activity relationships and accelerate the journey from a simple building block to a potent and selective clinical candidate.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]

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  • Hong, S. S., et al. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry, 37(15), 2328-33. [Link]

  • Semple, G. (2018). 2-Aminoimidazoles in medicinal chemistry. Semantic Scholar. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(12), 2788-2791. [Link]

  • Ranu, B. C., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 914. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(21), 7247. [Link]

  • Ghorab, M. M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1125-1133. [Link]

  • Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. [Link]

  • Kumar, R., et al. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 468-474. [Link]

  • Reddy, C. R., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic & Biomolecular Chemistry, 19(34), 7439-7444. [Link]

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Application Notes and Protocols for the N-Alkylation of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Aminoimidazoles

The 2-aminoimidazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several marine alkaloids with potent pharmacological properties. The substitution pattern on the imidazole ring, particularly at the nitrogen atoms, plays a crucial role in modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of these molecules. The N-alkylation of 4-Ethyl-1H-imidazol-2-amine, a readily accessible building block, provides a gateway to a diverse array of novel chemical entities for drug discovery programs.

This guide provides a comprehensive overview of established and contemporary protocols for the N-alkylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying chemical principles and strategic considerations for successful synthesis.

Challenges in the N-Alkylation of 2-Aminoimidazoles

The N-alkylation of unsymmetrical imidazoles, such as this compound, presents a significant regioselectivity challenge. The imidazole ring contains two nucleophilic nitrogen atoms (N-1 and N-3), and alkylation can potentially occur at either position, leading to a mixture of regioisomers.[1][2] Furthermore, the exocyclic amino group can also compete for the alkylating agent, although this is generally less favored. The electronic and steric effects of the substituents on the imidazole ring influence the relative nucleophilicity of the ring nitrogens and, consequently, the regiochemical outcome of the alkylation.[1]

Over-alkylation to form quaternary imidazolium salts is another potential side reaction, particularly with highly reactive alkylating agents or under forcing conditions.[3] Careful control of stoichiometry, reaction temperature, and reaction time is crucial to minimize this outcome.

Strategic Approaches to N-Alkylation

Several robust methods can be employed for the N-alkylation of this compound. The choice of protocol will depend on the nature of the alkylating agent, the desired regioselectivity, and the overall synthetic strategy.

Classical N-Alkylation with Alkyl Halides

This is the most direct and widely used method for N-alkylation. It involves the reaction of the imidazole with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the imidazole, generating the more nucleophilic imidazolate anion. The choice of base is critical. Strong bases like sodium hydride (NaH) will completely deprotonate the imidazole, leading to a more reactive nucleophile. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) will establish an equilibrium, which can be beneficial for controlling reactivity and minimizing side reactions. For sterically hindered imidazoles, strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed.[4]

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.

  • Temperature: The reaction temperature is adjusted to control the rate of reaction. While heating can accelerate the reaction, it can also increase the likelihood of side reactions such as over-alkylation.

Experimental Protocol: N-Alkylation using Sodium Hydride

This protocol is suitable for a wide range of primary and secondary alkyl halides.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Logical Workflow for Classical N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start This compound Deprotonation Deprotonation at 0°C to RT Start->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Base NaH Base->Deprotonation Alkylation Addition of Alkyl Halide at 0°C Deprotonation->Alkylation Stir Stir at RT for 12-24h Alkylation->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for classical N-alkylation.

Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient method for the N-alkylation of imidazoles with primary and secondary alcohols.[3][5] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.

Causality Behind Experimental Choices:

  • Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents form a phosphorane intermediate that activates the alcohol for nucleophilic attack by the imidazole.[5]

  • Solvent: Anhydrous aprotic solvents like THF or dichloromethane (DCM) are preferred to prevent quenching of the reactive intermediates.[3]

  • Temperature: The reaction is typically initiated at 0 °C to control the exothermic formation of the betaine intermediate and then allowed to warm to room temperature.[5]

Experimental Protocol: Mitsunobu N-Alkylation

Step-by-Step Methodology:

  • Dissolve the this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in THF dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[3]

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. Triphenylphosphine oxide, a byproduct, can often be removed by trituration or crystallization.

Reaction Mechanism for Mitsunobu Alkylation

Imidazole This compound Product N-Alkylated Imidazole Imidazole->Product + Alkoxyphosphonium Alcohol R-OH Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD/DIAD Byproduct2 Hydrazide Betaine->Byproduct2 + H⁺ Byproduct1 Ph₃P=O Alkoxyphosphonium->Byproduct1

Caption: Simplified Mitsunobu reaction pathway.

Reductive Amination

Reductive amination provides an alternative route for the synthesis of N-alkylated 2-aminoimidazoles, particularly for introducing alkyl groups derived from aldehydes or ketones.[6][7] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced.

Causality Behind Experimental Choices:

  • Reducing Agent: A mild reducing agent is required to selectively reduce the imine in the presence of the carbonyl starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose. Sodium borohydride (NaBH₄) can also be used, but the imine formation and reduction are often performed in a stepwise manner.[7]

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH), or aprotic solvents like dichloroethane (DCE) or THF are suitable.

  • pH: The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation.

Experimental Protocol: Reductive Amination

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in methanol (0.1-0.5 M), add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.[7]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl groups at the nitrogen atom, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8][9] This method allows for the formation of C-N bonds under relatively mild conditions.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands). The choice of ligand is crucial for the efficiency and scope of the reaction.[8]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is used to deprotonate the imidazole and facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Step-by-Step Methodology:

  • To a dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.5 eq relative to Pd), and the base (1.5-2.0 eq).

  • Add the this compound (1.0 eq) and the aryl or heteroaryl halide (1.1 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)(X)L₂) Pd(0)L2->OxAdd + Ar-X AmineComplex Amine Coordination OxAdd->AmineComplex + R₂NH Deprotonation Deprotonation AmineComplex->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L2 Product Ar-NR₂ RedElim->Product ArX Ar-X Amine R₂NH Base Base

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Data Summary and Comparison of Protocols

Protocol Alkylating Agent Key Reagents Typical Solvents Temperature Advantages Limitations
Classical N-Alkylation Alkyl HalidesNaH, K₂CO₃, DBUDMF, MeCN, THF0 °C to refluxWide substrate scope, cost-effective.Regioselectivity can be an issue, risk of over-alkylation.
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADTHF, DCM0 °C to RTMild conditions, inversion of stereochemistry.[3][5]Stoichiometric byproducts can complicate purification.
Reductive Amination Aldehydes, KetonesNaBH₃CN, NaBH(OAc)₃MeOH, DCE, THF0 °C to RTAccess to diverse N-alkyl groups, mild conditions.[6]May require pH control.
Buchwald-Hartwig Aryl/Heteroaryl HalidesPd catalyst, phosphine ligand, baseToluene, Dioxane80-110 °CExcellent for N-arylation, good functional group tolerance.[8]Requires inert atmosphere, catalyst and ligand costs.

Protecting Group Strategies

In complex syntheses, it may be necessary to protect one of the imidazole nitrogens to ensure regioselective alkylation or to prevent unwanted side reactions. Common protecting groups for imidazoles include the trityl (Tr) group, which is bulky and acid-labile, and silyl groups like tert-butyldimethylsilyl (TBDMS), which are also readily removed.[10][11] The 1-(1-ethoxyethyl) group is another effective protecting group for the imidazole nitrogen.[12] The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in the molecule.

Characterization of N-Alkylated Products

The synthesized N-alkylated this compound derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and regiochemistry of the alkylation. For instance, in ¹H-¹³C HMBC spectra of N-1 substituted indazoles, no correlation is observed between the N-alkyl CH₂ protons and the C-3 carbon of the ring, whereas a correlation is seen for the N-2 regioisomer.[13] A similar approach can be applied to imidazoles.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide range of potentially bioactive molecules. By understanding the principles behind different alkylation strategies and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel 2-aminoimidazole derivatives for further investigation in drug discovery and development.

References

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  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC - PubMed Central. (URL: )
  • 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - RSC Publishing. (URL: )
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  • 1-(1-Ethoxyethyl)
  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - NIH. (URL: )
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  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (URL: [Link])

  • Buchwald-Hartwig amination - YouTube. (URL: [Link])

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Application Notes and Protocols: The Catalytic Potential of 4-Ethyl-1H-imidazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic applications of 4-Ethyl-1H-imidazol-2-amine.

Abstract

The 2-aminoimidazole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1][2] Beyond its significance in medicinal chemistry, this heterocyclic system presents a unique combination of electronic and steric properties that make it a compelling candidate for applications in catalysis. This guide explores the potential of this compound as a versatile catalyst, drawing upon established principles of organocatalysis and its role as a ligand in transition metal catalysis. While direct catalytic applications of this compound are an emerging area of research, this document provides a comprehensive overview of the catalytic activity of the broader 2-aminoimidazole class, offering detailed protocols and mechanistic insights to empower researchers to explore the catalytic potential of this specific molecule.

Introduction: The 2-Aminoimidazole Scaffold in Catalysis

The 2-aminoimidazole unit is characterized by a guanidine-like amidine system embedded within an aromatic five-membered ring. This arrangement confers a rich chemistry, including hydrogen bond donating and accepting capabilities, nucleophilicity, and the ability to act as a Brønsted base. These features are the cornerstone of its potential in organocatalysis. Furthermore, the nitrogen atoms of the imidazole ring and the exocyclic amino group are excellent coordination sites for transition metals, positioning 2-aminoimidazole derivatives as versatile ligands in metal-catalyzed transformations.

The introduction of an ethyl group at the 4-position, as in this compound, can subtly modulate the steric and electronic properties of the core scaffold. This alkyl substituent can influence the catalyst's solubility, stability, and the stereochemical outcome of catalyzed reactions, making it a valuable subject for catalytic studies.

Organocatalytic Applications: A Focus on Enamine and Iminium Ion Catalysis

The amine functionality in 2-aminoimidazoles can engage in well-established organocatalytic cycles, such as enamine and iminium ion catalysis, for the asymmetric functionalization of carbonyl compounds.[3] The imidazole ring can act as a proton shuttle or a hydrogen bond donor to activate substrates and control stereoselectivity.

Proposed Catalytic Cycle: Asymmetric Michael Addition

A potential application of this compound is in the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes. The proposed catalytic cycle is depicted below:

G cluster_cycle Catalytic Cycle Start This compound (Catalyst) Iminium Iminium Ion Intermediate Start->Iminium + Aldehyde - H2O Aldehyde α,β-Unsaturated Aldehyde Enamine Enamine Intermediate Iminium->Enamine + Nucleophile Nucleophile Nucleophile Hydrolysis Hydrolysis Enamine->Hydrolysis Product Michael Adduct Hydrolysis->Start Regeneration Hydrolysis->Product

Caption: Proposed iminium ion catalytic cycle for Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cinnamaldehyde

This protocol is adapted from established procedures for amine-catalyzed Michael additions.

Materials:

  • This compound (catalyst)

  • Cinnamaldehyde (substrate)

  • Dimethyl malonate (nucleophile)

  • Toluene (solvent)

  • Benzoic acid (co-catalyst)

  • Deuterated chloroform (for NMR analysis)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cinnamaldehyde (0.5 mmol) in toluene (1.0 mL) at room temperature, add this compound (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).

  • Add dimethyl malonate (1.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome and Causality: The 2-amino group of the catalyst is expected to form an iminium ion with the α,β-unsaturated aldehyde, lowering its LUMO and activating it for nucleophilic attack. The imidazole moiety can participate in hydrogen bonding to orient the incoming nucleophile, thereby inducing stereoselectivity. The ethyl group may provide steric hindrance that influences the facial selectivity of the attack.

Ligand in Transition Metal Catalysis

The nitrogen atoms in this compound make it an excellent candidate as a ligand for various transition metals, including palladium and copper, which are widely used in cross-coupling reactions.[4][5]

Application in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

2-Aminoimidazole derivatives can serve as effective ligands in palladium-catalyzed C-N bond formation. The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd(0)L Pd(0)L (Active Catalyst) L = this compound OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)complex Ar-Pd(II)-X(L) OxAdd->Pd(II)complex AmineCoord Amine Coordination (R2NH) Pd(II)complex->AmineCoord AmideComplex Ar-Pd(II)-NR2(L) AmineCoord->AmideComplex RedElim Reductive Elimination AmideComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR2 (Product) RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Amination of 4-Chloroanisole with Morpholine

This protocol is based on established methods for Buchwald-Hartwig amination.[6]

Materials:

  • 4-Chloroanisole (aryl halide)

  • Morpholine (amine)

  • This compound (ligand)

  • Palladium(II) acetate (precatalyst)

  • Sodium tert-butoxide (base)

  • Toluene (anhydrous solvent)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 4-chloroanisole (1.0 mmol) and toluene (2 mL).

  • Finally, add morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Quantitative Data Summary (Hypothetical based on similar systems):

EntryAryl HalideAmineCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)
14-ChloroanisoleMorpholine12>95
2BromobenzeneAniline12>90
34-ChlorotoluenePiperidine12>92

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for constructing the 2-aminoimidazole core.[7] A common approach involves the condensation of an α-haloketone with guanidine.

G Start 1-Bromo-2-butanone Product This compound Start->Product + Guanidine (Condensation) Reagent Guanidine Reagent->Product

Caption: Synthetic route to this compound.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecule in the field of catalysis. Its structural features suggest significant potential as both an organocatalyst and as a ligand in transition metal-catalyzed reactions. The protocols and mechanistic discussions provided in this guide are intended to serve as a foundation for researchers to investigate and unlock the full catalytic capabilities of this versatile compound. Future studies should focus on the synthesis of chiral derivatives of this compound to expand its application in asymmetric catalysis, a field of paramount importance in drug development and fine chemical synthesis.

References

  • Wang, F., Cai, S., Liao, Q., & Xi, C. (2011). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. The Journal of Organic Chemistry, 76(17), 7071–7076. [Link]

  • Wolfe, J. P., & Gauthier, D. R. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(19), 4384–4387. [Link]

  • Tommasi, R., et al. (2012). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 55(17), 7577–7587. [Link]

  • Gauthier, D. R., & Wolfe, J. P. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(19), 4384–4387. [Link]

  • Ivachtchenko, A. V., et al. (2011). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 15(2), 491–496. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413–5415.
  • Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320. [Link]

  • Nematpour, M. (2025). Copper-Catalyzed Synthesis of Substituted 2-Amino (or 2-Alkoxy) Benzimidazoles from Amine (or Alcohol)-Trichloroacetonitrile Adduct and 2-Iodoaniline with Ultrasound Assistance. Current Organic Chemistry, 29(17), 1363-1370. [Link]

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A DMSO-mediated dehydrogenation of 2-aryl-Δ2-imidazolines provides 2-aryl-1H-imidazoles. Synthesis, 2000(12), 1814-1816. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • Kündig, E. P. (2014). N-Heterocyclic Carbenes (NHCs) in Asymmetric Catalysis.
  • Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-heterocyclic carbenes. Chemical reviews, 107(12), 5606-5655.
  • Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An overview of N-heterocyclic carbenes.
  • Dorta, R., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2005). A new family of N-heterocyclic carbene ligands for cross-coupling reactions. Journal of the American Chemical Society, 127(8), 2485-2495.
  • List, B. (2010). Asymmetric organocatalysis. PNAS, 107(48), 20601-20602. [Link]

  • MacMillan, D. W. (2008). Enantioselective Organocatalysis: A Valuable Strategy for Chemical Synthesis. [Link]

  • Trapp, O., & Schurig, V. (2001). Nonlinear effects in enantioselective catalysis. Topics in Current Chemistry, 217, 1-38.
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
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  • Sharpless, K. B. (2002). Searching for new reactivity (Nobel lecture).
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Feringa, B. L., & van Delden, R. A. (1999). Absolute asymmetric synthesis: the origin, control, and amplification of chirality.
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Application Notes & Protocols for the Biological Screening of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, allow it to bind to a wide array of biological targets.[2][3] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4] 4-Ethyl-1H-imidazol-2-amine is a small molecule featuring this privileged scaffold. Its biological activities are yet to be fully characterized, making it a compelling candidate for comprehensive biological screening to uncover its therapeutic potential.

This guide provides a detailed, tiered approach to the biological screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering a strategic workflow from initial high-throughput screening to more focused secondary and mechanistic assays. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Tiered Screening Strategy for this compound

A logical and resource-effective method for screening a novel compound is a tiered or cascaded approach. This strategy begins with broad, high-throughput primary screens to identify any biological activity. Hits from these screens are then subjected to more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanistic & Cellular Studies primary High-Throughput Screens (HTS) - Broad Target Panels (e.g., GPCRs, Kinases) - Cytotoxicity/Viability Assays secondary Dose-Response Analysis - Potency (EC50/IC50) Determination Target-Specific Functional Assays - e.g., cAMP, β-arrestin for GPCRs primary->secondary Active 'Hits' tertiary Mechanism of Action (MoA) Studies - Pathway analysis - Biomarker modulation Cell-Based Phenotypic Assays - e.g., Proliferation, Migration secondary->tertiary Confirmed & Potent Hits

Caption: A tiered workflow for screening this compound.

Tier 1: Primary Screening

The initial phase of screening aims to cast a wide net to detect any biological activity of this compound. This involves testing the compound in high-throughput formats against diverse biological targets and in general cell health assays.

Broad Target Class Screening: G-Protein Coupled Receptors (GPCRs)

Rationale: GPCRs represent one of the largest and most important classes of drug targets, involved in a vast array of physiological processes.[5] The imidazole scaffold is a common feature in many GPCR ligands. Therefore, screening against a panel of GPCRs is a logical starting point.

Protocol: High-Throughput GPCR β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a common signaling event for many GPCRs.[6]

  • Cell Line: Use a commercially available cell line engineered to express a specific GPCR of interest and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin GPCR Assay).

  • Assay Principle: Upon GPCR activation by a ligand, β-arrestin is recruited to the receptor. In this system, the GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Procedure:

    • Cell Plating: Seed the engineered cells in 384-well white, solid-bottom assay plates at a density optimized for the specific cell line. Incubate overnight at 37°C in a humidified CO2 incubator.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for testing. A typical starting concentration for a primary screen is 10 µM.[7]

    • Compound Addition: Using an automated liquid handler, add a small volume of the compound solution to the assay plates. Include positive controls (a known agonist for the GPCR) and negative controls (DMSO vehicle).

    • Incubation: Incubate the plates at 37°C for a period determined by the assay manufacturer (typically 60-90 minutes).

    • Detection: Add the detection reagents according to the manufacturer's protocol. Allow the signal to develop.

    • Data Acquisition: Read the chemiluminescent signal using a compatible plate reader.

  • Data Analysis: Normalize the data to the controls. A significant increase in signal relative to the DMSO control suggests potential agonistic activity, while a decrease in signal in the presence of a known agonist could indicate antagonistic activity.

General Cytotoxicity Screening

Rationale: It is crucial to assess the general cytotoxicity of a compound early in the screening process.[8][9] This helps to identify compounds that may show activity in other assays simply because they are killing the cells, leading to false-positive results.[9]

Protocol: ATP-Based Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[10]

  • Cell Line: A common, robust cell line such as HEK293 or HeLa is suitable for initial cytotoxicity screening.

  • Assay Principle: In the presence of luciferase, ATP and luciferin are converted to oxyluciferin, AMP, and light. The amount of light produced is directly proportional to the amount of ATP present and, therefore, the number of viable cells.

  • Procedure:

    • Cell Plating: Seed cells in a 384-well clear-bottom plate and incubate overnight.

    • Compound Addition: Add this compound at various concentrations to the cells. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine) and a negative control (DMSO vehicle).

    • Incubation: Incubate for a period relevant to the intended therapeutic area (e.g., 24-72 hours).

    • Detection: Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.

    • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: A decrease in luminescence compared to the vehicle control indicates a reduction in cell viability.

Tier 1 Assay Objective Typical Compound Concentration Primary Endpoint
GPCR β-Arrestin AssayIdentify potential GPCR modulators10 µMLuminescence
ATP-Based Viability AssayAssess general cytotoxicity0.1 - 100 µMLuminescence

Tier 2: Hit Confirmation and Secondary Assays

Compounds that show activity in the primary screens ('hits') are further investigated in Tier 2 to confirm their activity and determine their potency.

Dose-Response Analysis

Rationale: To confirm the activity observed in the primary screen and to determine the potency of the compound, a dose-response curve is generated. This allows for the calculation of the EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists).

Protocol: Dose-Response Confirmation

This protocol is a follow-up to the primary assay in which the hit was identified.

  • Procedure:

    • Prepare a wider and more granular range of concentrations of this compound, typically in a 10- or 12-point serial dilution.

    • Perform the same assay as in the primary screen (e.g., the GPCR β-arrestin assay).

    • Run the assay in triplicate to ensure reproducibility.

  • Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Orthogonal and Target-Specific Functional Assays

Rationale: To ensure that the observed activity is not an artifact of the primary assay system, it is important to confirm the hit in an orthogonal assay that measures a different aspect of the target's biology.[11] For a GPCR hit, this could involve measuring the downstream second messenger signaling.

Protocol: cAMP Assay for Gs- or Gi-Coupled GPCRs

Rationale: If the GPCR identified in the primary screen is known to couple to Gs or Gi proteins, its activation will lead to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively.

  • Assay Principle: This assay uses a competitive immunoassay format, often with a luminescence or fluorescence readout (e.g., cAMP-Glo™ Assay).[5]

  • Procedure:

    • Cell Plating and Stimulation: Plate the cells expressing the target GPCR. On the day of the assay, stimulate the cells with a dose-response range of this compound. For potential antagonists, co-incubate with a known agonist.

    • Cell Lysis and cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

    • Data Acquisition: Read the signal on a plate reader.

  • Data Analysis: A decrease in signal corresponds to an increase in cAMP (for Gs-coupled receptors), while an increase in signal indicates a decrease in cAMP (for Gi-coupled receptors). Calculate the EC50 or IC50 from the dose-response curve.

G cluster_0 GPCR Signaling Pathways Ligand This compound GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits (Assay 1) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces (Assay 2) Downstream Downstream Cellular Response Second_Messenger->Downstream Beta_Arrestin->Downstream

Caption: GPCR signaling pathways and points of measurement.

Tier 3: Mechanistic and Cellular Studies

Once a hit has been confirmed and its potency determined, the focus shifts to understanding its mechanism of action and its effects in a more complex cellular context.

Cellular Phenotypic Assays

Rationale: Depending on the nature of the identified target, it is valuable to assess the compound's effect on a relevant cellular phenotype. For instance, if the target is implicated in cell growth, a proliferation assay is appropriate.

Protocol: Cell Proliferation Assay (e.g., XTT Assay)

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.[8]

  • Assay Principle: The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product that can be quantified by spectrophotometry.[8]

  • Procedure:

    • Cell Plating: Seed a relevant cancer cell line (if an anti-cancer effect is hypothesized) or other appropriate cell type in a 96-well plate.

    • Compound Treatment: Treat the cells with a dose-response range of this compound and incubate for 48-72 hours.

    • XTT Addition: Add the XTT reagent to each well and incubate for a few hours until a color change is visible.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A decrease in absorbance indicates an anti-proliferative effect. Calculate the GI50 (concentration for 50% growth inhibition).

Tier 2/3 Assay Objective Typical Compound Concentration Primary Endpoint
Dose-Response AssayDetermine potency (EC50/IC50)10-point dilution seriesVaries by assay
cAMP AssayConfirm MoA for Gs/Gi-coupled GPCRs10-point dilution seriesLuminescence/Fluorescence
XTT Proliferation AssayAssess effect on cell growth10-point dilution seriesAbsorbance

Conclusion

The screening cascade outlined in this application note provides a comprehensive and logical framework for the biological characterization of this compound. By starting with broad primary screens and progressively moving towards more specific and mechanistic assays, researchers can efficiently identify and validate the biological activities of this novel imidazole-containing compound. This structured approach ensures the generation of reliable and reproducible data, which is essential for advancing a compound through the drug discovery pipeline.

References

  • Zheng, W., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(1), 104-113. [Link]

  • Al-Ostoot, F. H., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Pharmaceuticals, 16(7), 983. [Link]

  • Agilent Technologies. (n.d.). GPCR Signaling Assays. [Link]

  • Biocompare. (n.d.). GPCR Assay Kits. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. [Link]

  • Kumar, A., et al. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ChemistrySelect, 9(12), e202304533. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Request PDF. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • Ali, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 657. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. [Link]

  • Al-Ghorbani, M., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3367–3387. [Link]

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Topic: Advanced Analytical Strategies for the Quantification of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

The accurate and precise quantification of 4-Ethyl-1H-imidazol-2-amine, a crucial intermediate and potential impurity in pharmaceutical synthesis, is paramount for ensuring product quality, safety, and efficacy. Its unique physicochemical properties—possessing a primary amine and an imidazole core—necessitate robust and validated analytical methods. This guide provides a comprehensive overview and detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity assessment and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level analysis in complex matrices. The methodologies herein are grounded in established principles for imidazole derivative analysis and are designed to be readily adaptable and validated within a regulated laboratory environment.

Introduction: The Analytical Imperative

This compound is a member of the 2-aminoimidazole class of compounds, a scaffold present in various natural products and synthetic molecules with significant biological activity.[1] As a synthetic intermediate, its purity can directly influence the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Furthermore, as a potential process-related impurity or degradant, its presence in the final drug product must be strictly controlled to levels that are considered safe, often at parts-per-million (ppm) concentrations, in line with regulatory guidelines such as ICH M7 for genotoxic impurities.[2]

The analytical challenge lies in the compound's polarity and the potential for matrix interference. This note details two fit-for-purpose methods, explaining the rationale behind the selection of each technique and the critical parameters for successful implementation.

Method Selection: A Logic-Driven Approach

Choosing the appropriate analytical technique is the foundation of reliable quantification. The decision between HPLC-UV and LC-MS/MS is driven by the specific analytical objective, the sample matrix, and the required sensitivity. HPLC-UV is a workhorse technique, ideal for analyzing bulk materials or formulations where the analyte concentration is relatively high.[3][4] In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace analysis in complex biological or environmental samples.[5][6]

The logical flow for selecting the appropriate method is illustrated below.

start Analytical Objective for This compound matrix_q What is the sample matrix? start->matrix_q bulk Bulk Material / API Simple Formulation matrix_q->bulk Simple complex Complex Matrix (e.g., Plasma, Wastewater) matrix_q->complex Complex conc_q Required Limit of Quantification (LOQ)? high_conc High Concentration (> 0.01% or 100 ppm) conc_q->high_conc High low_conc Trace / Ultra-Trace (< 10 ppm / < 1 ng/mL) conc_q->low_conc Low hplc Method of Choice: HPLC-UV lcms Method of Choice: LC-MS/MS bulk->conc_q complex->lcms high_conc->hplc low_conc->lcms

Caption: Logic diagram for selecting the appropriate analytical method.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the robust determination of purity and the quantification of this compound in bulk substances and simple pharmaceutical formulations. The reverse-phase approach is selected based on its wide applicability to moderately polar imidazole derivatives.[7][8]

Scientific Rationale
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen as it provides excellent retention and separation for a wide range of small molecules. Its hydrophobic nature is well-suited for retaining the ethyl-imidazole core.[3]

  • Mobile Phase: A combination of a polar organic solvent (methanol or acetonitrile) and an aqueous buffer is used. The buffer (e.g., potassium dihydrogen phosphate) controls the pH, which is critical. At a slightly acidic pH (e.g., 3.2), the primary amine group on the analyte will be protonated, ensuring good peak shape and solubility in the aqueous mobile phase.[7][9]

  • Detection: The imidazole ring contains a chromophore that absorbs UV light. A detection wavelength of around 210-230 nm is typically effective for this class of compounds, offering a balance of sensitivity and selectivity.[9] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by examining the entire UV spectrum.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and DAD.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
  • Analytical balance, volumetric flasks, pipettes.
  • HPLC-grade methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid.
  • 0.45 µm syringe filters.

2. Reagent Preparation:

  • Mobile Phase A (Buffer): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.2 using ortho-phosphoric acid. Filter through a 0.45 µm membrane.
  • Mobile Phase B (Organic): HPLC-grade methanol.
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v), matching the initial chromatographic conditions.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
  • Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an amount of the sample containing approximately 5 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[3]

4. Chromatographic Conditions:

  • Mobile Phase Gradient: 70:30 (v/v) Mobile Phase A:B. Isocratic elution is often sufficient.
  • Flow Rate: 1.0 mL/min.[7]
  • Injection Volume: 10 µL.
  • Column Temperature: 25 °C.[9]
  • Detection Wavelength: 220 nm, with DAD scanning from 200-400 nm.

5. Data Analysis and Validation:

  • Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined using this curve.
  • Validation: The method should be validated according to ICH guidelines.[3] Key parameters are summarized in the table below, with typical expected values based on similar methods.
Typical Method Performance
Validation ParameterTypical Performance CharacteristicsSource
Linearity (R²)> 0.999[3]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[7]
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL[3]
Accuracy (% Recovery)98.0 - 102.0%[10]
Precision (%RSD)< 2.0%[5]

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity and high-selectivity method is ideal for the bioanalysis of this compound in complex matrices like plasma or for trace-level impurity analysis.[5]

Scientific Rationale
  • Sample Preparation: The goal is to remove matrix components (like proteins and salts) that can interfere with the analysis and contaminate the instrument.[11] Protein precipitation is a fast and effective method for plasma samples.[4] For more complex matrices or lower detection limits, Solid-Phase Extraction (SPE) provides superior cleanup and analyte concentration.[5][12]

  • Chromatography: A fast LC gradient using a smaller particle size column (e.g., sub-2 µm) is employed to achieve rapid separation and sharp peaks, which enhances sensitivity.

  • Ionization: Electrospray Ionization (ESI) in positive mode is the clear choice. The basic primary amine and imidazole nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.

  • Detection (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process provides exceptional selectivity and reduces chemical noise.

Detailed Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.[5]
  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Reagents: HPLC-grade acetonitrile, formic acid, and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

2. Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
  • Extraction Solution: Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

3. Standard and Sample Preparation (from Plasma):

  • Standard Curve and QC Samples: Spike known concentrations of this compound into blank plasma to prepare calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples.
  • Sample Extraction (Protein Precipitation):
  • To 50 µL of the plasma sample, standard, or QC, add 150 µL of the cold extraction solution.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.
  • Carefully transfer the supernatant to a clean vial or 96-well plate for injection.[13]

4. LC-MS/MS Conditions:

  • LC Conditions:
  • Column: C18, 2.1 x 50 mm, 1.8 µm.
  • Flow Rate: 0.4 mL/min.
  • Gradient: 5% B held for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate.
  • Injection Volume: 5 µL.
  • MS/MS Conditions (Hypothetical Transitions):
  • Analyte (this compound): MW = 111.16. Precursor Ion [M+H]⁺: m/z 112.1. Product ions could result from the loss of ammonia (m/z 95.1) or fragmentation of the ethyl group.
  • Ionization Mode: ESI Positive.
  • MRM Transitions: At least two transitions should be monitored for confident identification (e.g., 112.1 -> 95.1 for quantification, 112.1 -> 68.1 for confirmation). Collision energy and other source parameters must be optimized for the specific instrument.
General Analytical Workflow

The end-to-end process, from sample handling to data reporting, is critical for ensuring data integrity.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_receipt Sample Receipt & Login std_prep Prepare Calibration Standards & QCs sample_receipt->std_prep sample_prep Sample Extraction (Dilution, SPE, or PPT) std_prep->sample_prep seq_setup Sequence Setup sample_prep->seq_setup lc_run LC-UV or LC-MS/MS Analysis seq_setup->lc_run integration Peak Integration & Calibration lc_run->integration review Data Review & QC Check integration->review report Final Report Generation review->report

Caption: General analytical workflow for the quantification of this compound.

Conclusion and Best Practices

The successful quantification of this compound hinges on the selection of an appropriate analytical method tailored to the specific research or quality control question. For routine analysis of bulk material, the described HPLC-UV method offers a robust, reliable, and cost-effective solution. For applications requiring high sensitivity, such as bioanalysis or trace impurity determination, the LC-MS/MS method is indispensable.

Regardless of the chosen method, adherence to best practices is crucial:

  • Method Validation: Always validate the analytical method for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness as defined by ICH guidelines.[3]

  • Reference Standards: Use well-characterized reference standards for calibration and quantification.

  • System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing optimally.

  • Internal Standards: For LC-MS/MS, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.[5]

By implementing these protocols and adhering to rigorous quality standards, researchers and drug development professionals can achieve accurate and reliable quantification of this compound, ensuring the integrity of their data and the quality of their products.

References

  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. (n.d.). BenchChem.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). Molecules.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). Journal of Chemistry.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Foods.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (n.d.). ResearchGate.
  • Sample Preparation – Chemical Analysis. (n.d.). Analytik Jena.
  • Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect.
  • A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. (n.d.). BenchChem.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate.
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (n.d.). ResearchGate.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). ResearchGate.
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Application Notes & Protocols: Strategic Use of 4-Ethyl-1H-imidazol-2-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is a privileged scaffold in medicinal chemistry, frequently identified as a key pharmacophore in a diverse array of bioactive molecules. Its prevalence in natural products, particularly marine alkaloids, has inspired extensive research into its synthetic utility. The structural rigidity, hydrogen bonding capabilities (acting as both donor and acceptor), and its role as a bioisostere for guanidine and other functionalities make it an ideal building block for designing targeted therapies.

4-Ethyl-1H-imidazol-2-amine, the subject of this guide, represents a valuable, yet nuanced, starting material. While specific, publicly documented synthetic routes to late-stage clinical candidates are not abundant—a common scenario for proprietary building blocks in competitive drug discovery programs—its structure is emblematic of the small, functionalized heterocycles used to construct potent inhibitors of key cellular targets, such as protein kinases. The ethyl group at the 4-position provides a subtle yet significant lipophilic handle that can influence solubility, metabolic stability, and van der Waals interactions within a target's binding site.

This guide provides a detailed, experience-driven framework for the strategic incorporation of this compound into bioactive molecules. We will focus on the most critical and versatile transformation for this scaffold: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) . This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of the core structure of numerous kinase inhibitors. The protocols and insights provided herein are based on well-established principles and successful applications with structurally related 2-aminoimidazoles, offering a robust starting point for your research and development endeavors.

II. Core Synthesis Workflow: N-Arylation of this compound

The introduction of an aryl or heteroaryl group onto the exocyclic nitrogen of this compound is a pivotal step in the synthesis of many targeted inhibitors. This transformation creates a diarylamine-like linkage that is central to the pharmacophore of numerous kinase inhibitors, including analogues of Imatinib and Dasatinib. The Buchwald-Hartwig amination stands out as the premier method for this purpose due to its broad substrate scope, high functional group tolerance, and generally high yields.

Causality Behind Experimental Choices

The selection of reagents and conditions for a successful Buchwald-Hartwig amination is critical. Here’s the scientific rationale behind a robust starting protocol:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand is essential. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall catalytic activity. For electron-rich and potentially chelating substrates like 2-aminoimidazoles, bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos are often superior. They promote the formation of the active monoligated Pd(0) species and prevent catalyst decomposition.

  • Base: A non-nucleophilic base is required to deprotonate the 2-amino group, generating the active nucleophile. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices. Their solubility in common organic solvents and their ability to facilitate the catalytic cycle without causing unwanted side reactions make them preferable to stronger, more nucleophilic bases.

  • Solvent: Anhydrous, polar aprotic solvents are ideal. Toluene , dioxane , or tert-butanol are commonly used as they effectively dissolve the reactants and maintain the stability of the catalytic species at the required temperatures. Rigorous exclusion of water and oxygen is paramount to prevent catalyst deactivation.

  • Temperature: These reactions typically require elevated temperatures (80-110 °C) to drive the catalytic cycle, particularly the reductive elimination step that forms the final C-N bond.

Visualizing the Workflow

The following diagram outlines the key steps in a typical Buchwald-Hartwig N-arylation experiment.

G cluster_prep Vessel Preparation cluster_reagents Reagent Assembly (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Oven-dry Schlenk tube & stir bar reagents Add: - this compound - Aryl Halide - Pd₂(dba)₃ / Ligand - Base (Cs₂CO₃) prep->reagents evac Evacuate & backfill with Argon (3x) reagents->evac add_solvent Add anhydrous solvent (e.g., Toluene) evac->add_solvent heat Heat with vigorous stirring (80-110 °C) add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Dilute and filter through Celite cool->filter extract Aqueous wash & extraction filter->extract purify Column chromatography extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

III. Detailed Experimental Protocol: Representative N-Arylation

This section provides a detailed, step-by-step protocol for the N-arylation of this compound with a representative aryl bromide. This protocol is designed to be a robust starting point, and optimization may be necessary for different aryl halides.

Reaction: Synthesis of N-(Aryl)-4-ethyl-1H-imidazol-2-amine

Reagent M.W. Equivalents Amount (for 1 mmol scale) Notes
This compound111.141.0111 mgEnsure starting material is dry.
Aryl BromideVaries1.11.1 mmolSubstrate scope is broad.
Pd₂(dba)₃915.720.02 (2 mol%)18.3 mgPalladium precatalyst.
XPhos476.620.04 (4 mol%)19.1 mgBulky phosphine ligand.
Cesium Carbonate (Cs₂CO₃)325.822.0652 mgBase. Must be finely ground and dry.
Anhydrous Toluene--5 mLSolvent.

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Dry the tube in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (111 mg, 1.0 mmol), the chosen aryl bromide (1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol) to the Schlenk tube.

  • Atmosphere Exchange: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Combine the filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the pure N-aryl-4-ethyl-1H-imidazol-2-amine.

IV. Application in Bioactive Molecule Synthesis: A Kinase Inhibitor Scaffold

The N-arylated product from the protocol above is a key intermediate for synthesizing a wide range of kinase inhibitors. For example, it can be further functionalized to create compounds targeting BCR-ABL, Aurora Kinases, or FLT3.

Let's consider a hypothetical synthesis of a potent kinase inhibitor scaffold. The N-arylated intermediate can undergo a subsequent coupling reaction, such as another Buchwald-Hartwig amination or an amide coupling, to append a solubilizing group or a moiety that targets a specific sub-pocket of the kinase active site.

Hypothetical Synthetic Pathway

The diagram below illustrates a plausible two-step synthesis of a complex bioactive molecule, starting with the N-arylation of this compound.

G cluster_step1 Step 1: Buchwald-Hartwig N-Arylation cluster_step2 Step 2: Amide Coupling S1 This compound + Aryl-Br I1 N-Aryl Intermediate S1->I1 Pd₂(dba)₃, XPhos Cs₂CO₃, Toluene, 100°C I1_node N-Aryl Intermediate P1 Final Bioactive Molecule I1_node->P1 HATU, DIPEA DMF, RT S2 + Carboxylic Acid (R-COOH) S2->P1

Caption: Plausible 2-step synthesis of a kinase inhibitor.

This modular approach, where key fragments are coupled sequentially, is a powerful strategy in drug discovery. It allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. By varying the aryl halide in Step 1 and the carboxylic acid in Step 2, researchers can systematically probe the chemical space around the 2-aminoimidazole core to optimize potency, selectivity, and pharmacokinetic properties.

V. Conclusion

This compound is a valuable building block for the synthesis of bioactive molecules, particularly kinase inhibitors. While its direct application may not be extensively documented in publicly accessible literature, its structure lends itself perfectly to established, robust synthetic methodologies. The provided protocol for Buchwald-Hartwig N-arylation offers a reliable and scientifically-grounded starting point for researchers. By understanding the rationale behind the experimental choices and employing modern synthetic techniques, scientists can effectively leverage this and similar 2-aminoimidazole scaffolds to accelerate the discovery and development of novel therapeutics.

VI. References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943. Available at: [Link]

  • Ilaš, J., & Kikelj, D. (2008). Recent advances in the synthesis of 2-aminoimidazoles. Current Organic Chemistry, 12(9), 738-763. Available at: [Link]

Troubleshooting & Optimization

Introduction: The Challenge of the 2-Aminoimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-aminoimidazoles. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind common synthetic challenges, offering field-proven insights to navigate the complexities of your experiments.

The 2-aminoimidazole (2-AI) core is a privileged scaffold in medicinal chemistry, appearing in numerous marine natural products with potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] However, its synthesis is often plagued by side reactions that can frustrate even the most experienced chemist. The inherent nucleophilicity of three different nitrogen atoms, coupled with the reactivity of common starting materials, creates a fertile ground for the formation of undesired isomers, dimers, and over-reacted products. This guide is designed to be your partner at the bench, helping you diagnose and solve these common issues.

Troubleshooting Guide: Side Reactions & Solutions

This section directly addresses specific problems you may encounter. Each entry explains the chemical reasoning behind the problem and provides actionable steps for resolution.

Question 1: My reaction with an α-haloketone and guanidine is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is one of the most common challenges in 2-AI synthesis. When an unsymmetrical α-haloketone reacts with guanidine, the initial SN2 reaction can occur via two pathways, leading to two different intermediates and, ultimately, two regioisomeric products. The outcome is governed by a delicate balance of steric and electronic factors.

The Underlying Mechanism:

The reaction proceeds via initial nucleophilic attack of a guanidine nitrogen on the α-carbon of the haloketone. This is followed by cyclization and dehydration. The regioselectivity is determined in the first step. For an α-haloketone R-CO-CH(X)-R', guanidine can attack the CH(X) carbon, but subsequent cyclization can involve either the initial attacking nitrogen or another nitrogen from the guanidine, which can lead to ambiguity. A more direct view is the formation of an aminoketone intermediate which then cyclizes.

To control this, you must influence the initial condensation step.

Troubleshooting Protocol:

  • Solvent and Base Selection: The polarity of the solvent and the nature of the base can significantly influence the reaction pathway.

    • Try a Greener Approach: Deep Eutectic Solvents (DESs), such as a choline chloride and urea mixture, have been shown to improve yields and reaction times, potentially favoring one isomer.[2][3] The hydrogen-bonding network of the DES can help organize the transition state.

    • Base Optimization: If using a traditional solvent like ethanol or DMF, screen different bases. A milder base like potassium bicarbonate may offer better selectivity than stronger bases like sodium ethoxide, which can promote enolization and other side reactions.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase the kinetic preference for the formation of the less sterically hindered product. Start at room temperature and slowly increase if no reaction is observed.

  • Pre-formation of an Intermediate: Consider a stepwise approach instead of a one-pot reaction. For example, reacting the α-haloketone with a protected guanidine derivative can enforce a specific connectivity before the cyclization step.

Workflow for Tackling Regioselectivity

G start Mixture of Regioisomers Observed step1 Step 1: Analyze Reaction Conditions (Solvent, Base, Temp) start->step1 step2 Step 2: Modify Solvent System - Try Deep Eutectic Solvent (e.g., ChCl:Urea) - Evaluate solvent polarity (EtOH, MeCN, THF) step1->step2 Is solvent optimal? step3 Step 3: Optimize Base - Screen mild inorganic bases (K2CO3, NaHCO3) - Compare with organic bases (Et3N, DIPEA) step2->step3 Is base optimal? step4 Step 4: Control Temperature - Run at lower temperature (e.g., 0°C to RT) - Monitor kinetics vs. selectivity step3->step4 Is temp optimal? step5 Step 5: Consider Stepwise Synthesis - Use a protected guanidine - Isolate intermediate before cyclization step4->step5 Failure outcome Single Regioisomer Achieved step4->outcome Success step5->outcome Success fail Selectivity Still Poor step5->fail Failure

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: I'm trying to N-acylate my 2-aminoimidazole, but I'm getting a complex mixture of mono- and di-acylated products. How can I achieve selective mono-acylation?

Answer: This is a classic problem stemming from the multiple nucleophilic sites on the 2-aminoimidazole scaffold: the exocyclic 2-amino group and the two endocyclic (ring) nitrogens. Direct acylation often leads to a mixture of N2-acyl, N1-acyl, and N2,N2-diacyl products, which are difficult to separate.

The Causality:

The exocyclic amino group is highly nucleophilic, but so are the ring nitrogens. Furthermore, once mono-acylation occurs at the N2 position, the remaining N-H proton is acidic and can be removed by a base, generating an even more nucleophilic anion that readily undergoes a second acylation.

Solution: A Protection-Based Strategy

The most reliable solution is to avoid direct acylation of the final 2-AI product. Instead, perform the acylation on a protected synthetic intermediate where the regiochemical outcome can be controlled. A recently developed method provides an elegant solution by leveraging a regioselective hydroamination of a monoprotected propargylguanidine.[5][6]

Experimental Protocol: Selective N2-Acylation

This protocol is adapted from a strategy that allows for the synthesis of N2-acyl analogues without contamination from diacylated derivatives.[5]

  • Step 1: Synthesis of Mono-Acyl Guanidine:

    • React the parent amine with a suitable acylating agent and a guanidinylating reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) to form the mono-acyl propargylguanidine precursor. This ensures the acyl group is in place before the imidazole ring is formed.

  • Step 2: Regioselective Hydroamination/Cyclization:

    • Subject the mono-acyl propargylguanidine to cyclization conditions. The presence of the acyl group directs the cyclization to form an N3-acyl-2-amino-4,5-dihydroimidazole intermediate. This occurs because the mono-acyl guanidine preferentially exists in the N-acylimino tautomeric form, guiding the ring closure.[5]

  • Step 3: Aromatization and Deprotection (if necessary):

    • The dihydroimidazole intermediate can be aromatized, often through oxidation or elimination, to yield the desired N2-acyl-2-aminoimidazole product. If other protecting groups were used, they are removed in this final step.

Mechanism of Controlled Acylation

G cluster_0 Problematic Direct Acylation cluster_1 Recommended Strategic Approach a Free 2-Aminoimidazole b Acylating Agent + Base a->b c Complex Mixture: - N2-mono-acyl - N2,N2-di-acyl - N1-acyl b->c d Mono-Acyl Propargylguanidine e Regioselective Hydroamination d->e f N3-Acyl Intermediate e->f g Aromatization f->g h Clean N2-Acyl-2-Aminoimidazole g->h

Caption: Comparison of direct vs. strategic N-acylation.

Question 3: My reaction produced an unexpected higher molecular weight product, and the color changed dramatically. Could this be dimerization?

Answer: Yes, it is highly likely you are observing oxidative dimerization. 2-Aminoimidazoles are electron-rich heterocycles and are susceptible to oxidation. In the presence of certain reagents, particularly halogens like bromine (Br₂), they can undergo dimerization to form complex, often colorful, aromatic systems like parazoanthoxanthin A.[7]

Diagnostic Clues:

  • Mass Spectrometry: Look for a mass peak corresponding to (2 x M - 2H)⁺, where M is the mass of your starting 2-AI. This indicates the coupling of two molecules with the loss of two hydrogen atoms.

  • Color: The resulting dimeric structures are often highly conjugated and colored (e.g., yellow, orange, or deep red), whereas the starting 2-AI is typically a pale solid or oil.

  • NMR Spectroscopy: The ¹H NMR spectrum will appear more complex, but may show a loss of symmetry or the disappearance of certain imidazole ring protons.

Prevention and Control:

  • Avoid Harsh Oxidants: Be mindful of your reagents. If your synthesis involves bromine or iodine, for example, in a subsequent functionalization step, this side reaction is a significant risk.

  • Use an Inert Atmosphere: While not always necessary for the main cyclization, running subsequent steps under an inert atmosphere (Nitrogen or Argon) can minimize oxidation from atmospheric oxygen, especially if trace metal catalysts are present.

  • Control Stoichiometry: If a halogen is required for a different transformation (e.g., ring bromination), use it stoichiometrically or substoichiometrically at low temperatures to minimize the competing dimerization pathway. Add the reagent slowly to the cooled reaction mixture.

Frequently Asked Questions (FAQs)

Question Cause & Explanation Recommended Solution
Why is my yield consistently low even though TLC shows clean conversion? Your 2-aminoimidazole product may be more water-soluble than anticipated, especially if it is not heavily substituted or contains polar functional groups. During aqueous workup, a significant portion of the product could be lost to the aqueous layer.Before discarding the aqueous layer, re-extract it several times with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. Alternatively, evaporate the aqueous layer and analyze the residue.[8]
I'm using a Pd-catalyzed carboamination route and getting hydroamination side products. How can I favor the desired reaction? This is a known competing pathway in the synthesis of 2-AIs from N-propargyl guanidines. The outcome depends on the ligand, solvent, and base used, which influence whether the reaction proceeds via a syn- or anti-aminopalladation mechanism.[1]Ligand optimization is key. For N-tosyl protected N-propargyl guanidines, biarylphosphine ligands like RuPhos in a solvent like PhCF₃ with LiOᵗBu as the base have been shown to significantly favor the desired carboamination product over hydroamination side products.[1][9]
My final product seems unstable and decomposes during purification on silica gel. What are my options? 2-Aminoimidazoles, being both basic and nucleophilic, can be sensitive to acidic silica gel. They can streak, decompose, or remain irreversibly adsorbed on the column.1. Neutralize Silica: Use silica gel that has been pre-treated with a base. Prepare a slurry of silica in your eluent containing 1-2% triethylamine or ammonia in methanol, then pack the column. 2. Alternative Media: Switch to a more inert stationary phase like alumina (basic or neutral) or C18 reversed-phase silica. 3. Crystallization: Attempt to purify the product by crystallization, which avoids chromatography altogether.

References

  • Capua, M., Perrone, S., Perna, F. M., Vitale, P., Troisi, L., Salomone, A., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

  • Babaev, E. V. (2017). 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions. In Studies in Natural Products Chemistry (Vol. 54, pp. 69-109). Elsevier. [Link]

  • A. V. S. S. S. M. D. Kumar, P. V. S. R. Krishna, G. S. Kumar, K. R. S. S. Naik and C. S. S. R. Kumar. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

  • Wolfe, C. N., & Thomson, R. J. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(15), 4058–4061. [Link]

  • Wolfe, C. N., & Thomson, R. J. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(15), 4058–4061. [Link]

  • Xu, Y., Yakushijin, K., & Horne, D. A. (2001). Oxidative Dimerization of 2-Aminoimidazoles by Molecular Bromine. Synthesis of Parazoanthoxanthin A. The Journal of Organic Chemistry, 66(1), 344–347. [Link]

  • Smalley, T. L., & Van Vranken, D. L. (2015). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry, 80(18), 9068–9075. [Link]

  • Al-Ghorbani, M., Mashraqi, S., & Yahyazadeh, A. (2020). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Chemistry, 2(4), 929-940. [Link]

  • Ilies, M., et al. (2011). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 54(13), 4484–4496. [Link]

  • Andrushchenko, V., et al. (2013). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 1, 23. [Link]

  • Smalley, T. L., & Van Vranken, D. L. (2015). Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry. [Link]

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Optimization of 4-Ethyl-1H-imidazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-1H-imidazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles to help you navigate the common challenges associated with this reaction.

I. Reaction Overview and Core Principles

The most common and practical approach for synthesizing this compound is the cyclocondensation reaction between an appropriate α-haloketone and a guanidinylating agent. For the target molecule, this involves the reaction of 1-bromo-2-butanone with guanidine .

The reaction proceeds via an initial SN2 reaction where the nucleophilic guanidine displaces the bromide from 1-bromo-2-butanone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring. The overall efficiency of this process is highly dependent on carefully controlled reaction parameters.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1-Bromo-2-butanone I1 Alkylated Guanidine Intermediate R1->I1 SN2 Attack R2 Guanidine R2->I1 I2 Cyclized Dihydroxy-imidazole I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration

Caption: General reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Question: I've followed the general procedure, but my reaction yield is significantly lower than expected, or I'm not seeing any product formation on TLC/LC-MS. What could be the issue?

  • Answer: Low or no yield is a frequent challenge and can stem from several factors. Let's break down the possibilities.

    • Cause A: Ineffective Guanidine Nucleophile

      • Diagnosis: Guanidine is often supplied as a hydrochloride salt (guanidine HCl), which is not nucleophilic. The free base must be generated in situ or prior to the reaction. An insufficient amount of base will result in unreacted starting materials.

      • Solution:

        • Base Stoichiometry: Ensure you are using at least one equivalent of a suitable base to neutralize the guanidine HCl and a second equivalent to scavenge the HBr generated during the reaction. A common strategy is to use two equivalents of a base like sodium ethoxide or sodium hydroxide.

        • Pre-formation of Guanidine Free Base: You can pre-treat a solution of guanidine HCl with a strong base (e.g., NaOEt in ethanol), filter off the resulting NaCl, and use the supernatant containing the free guanidine directly.

    • Cause B: Degradation of 1-Bromo-2-butanone

      • Diagnosis: α-haloketones are sensitive to strong bases and can undergo self-condensation or other side reactions.[1] 1-bromo-2-butanone is also a lachrymator and can be unstable upon prolonged storage.[2]

      • Solution:

        • Order of Addition: Add the 1-bromo-2-butanone solution dropwise to the mixture of guanidine and base, rather than the other way around. This maintains a low instantaneous concentration of the α-bromoketone, minimizing side reactions.

        • Temperature Control: Run the initial addition at a lower temperature (e.g., 0-5 °C) before gently warming the reaction to the desired temperature.

        • Reagent Quality: Use freshly opened or properly stored 1-bromo-2-butanone.

    • Cause C: Suboptimal Reaction Conditions

      • Diagnosis: The choice of solvent and temperature is critical. A solvent that does not adequately dissolve both reactants will lead to a sluggish or incomplete reaction. Excessively high temperatures can promote side reactions and decomposition.

      • Solution:

        • Solvent Selection: Polar protic solvents like ethanol or isopropanol are generally effective as they solubilize the guanidine salt and the resulting product. Anhydrous polar aprotic solvents like DMF can also be used, but may require higher temperatures and more rigorous drying of reagents.[1]

        • Temperature Optimization: A systematic approach is best. Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature to reflux.

Problem 2: Presence of Multiple Spots on TLC/LC-MS (Impurity Profile)

  • Question: My reaction seems to have worked, but I have multiple product spots that are difficult to separate. What are these impurities and how can I avoid them?

  • Answer: The formation of side products is common. Identifying them is key to optimizing the reaction.

    • Cause A: Formation of 2-Amino-6-ethyl-4-methylpyrimidine

      • Diagnosis: A known side reaction in the synthesis of 2-aminoimidazoles is the formation of a pyrimidine isomer. This occurs through a different cyclization pathway.

      • Solution:

        • Control of Basicity and Temperature: This side reaction is often favored under more strongly basic conditions and higher temperatures. Using a weaker base or carefully controlling the stoichiometry can disfavor this pathway. Running the reaction at the lowest effective temperature is also recommended.

    • Cause B: Over-alkylation or Di-alkylation of Guanidine

      • Diagnosis: Guanidine has multiple nucleophilic nitrogen atoms. It is possible for a second molecule of 1-bromo-2-butanone to react with the already alkylated intermediate or the product itself.

      • Solution:

        • Stoichiometry Control: Use a slight excess of guanidine (e.g., 1.1-1.2 equivalents) relative to 1-bromo-2-butanone. This ensures the α-bromoketone is consumed before it can react further.

        • Controlled Addition: As mentioned previously, slow, controlled addition of the 1-bromo-2-butanone is crucial.

    • Cause C: Unreacted Starting Materials

      • Diagnosis: This is often due to the reasons outlined in "Low or No Product Yield."

      • Solution:

        • Reaction Monitoring: Actively monitor the reaction using TLC or LC-MS. If the starting materials are not being consumed, consider adjusting the temperature or adding more base (if appropriate). Do not extend the reaction time indefinitely without evidence of progress, as this can lead to product degradation.

Problem 3: Difficulty in Product Isolation and Purification

  • Question: I have a crude product that is an oil or a sticky solid, and it's proving difficult to purify by crystallization or column chromatography.

  • Answer: this compound is a relatively polar and basic compound, which can make purification challenging.

    • Challenge A: Product is Highly Soluble

      • Diagnosis: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.

      • Solution for Recrystallization:

        • Solvent Screening: Test a range of solvents and solvent pairs. Good single solvents for polar compounds include ethanol, isopropanol, or acetonitrile. For solvent pairs, try combinations like ethanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/heptane. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

        • Salt Formation: Consider converting the free base to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the crude product with HCl or HBr in a suitable solvent like isopropanol or ether. The salt is often more crystalline and less soluble than the free base.

    • Challenge B: Tailing on Silica Gel Chromatography

      • Diagnosis: The basic amine group on the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing and poor separation.[3]

      • Solution for Column Chromatography:

        • Eluent Modification: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[3] This neutralizes the acidic sites on the silica and improves the peak shape.

        • Alternative Stationary Phases: Consider using an alternative stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which are better suited for the purification of basic compounds.[3]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for this reaction?

    • A1: Strong alkoxide bases like sodium ethoxide (NaOEt) in ethanol are highly effective as they generate the guanidine free base and neutralize the HBr byproduct. Sodium hydroxide (NaOH) in ethanol can also be used, but care must be taken to control the amount of water present. For finer control, weaker bases like potassium carbonate can be employed, though this may require higher temperatures or longer reaction times.

  • Q2: Can I use guanidine carbonate instead of guanidine hydrochloride?

    • A2: Yes, guanidine carbonate can be a good alternative. It is less acidic than the hydrochloride salt. You will still need a base to drive the reaction to completion by neutralizing the HBr byproduct. The reaction of guanidine carbonate with an α-chloroketone has been reported to proceed effectively by first heating with KOH to liberate the free base in situ.[4]

  • Q3: How do I monitor the reaction progress effectively?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material (1-bromo-2-butanone) and the product. A good starting point is a 9:1 mixture of dichloromethane:methanol. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

  • Q4: My final product is colored. How can I decolorize it?

    • A4: Minor color impurities can often be removed during recrystallization. If the color persists, you can treat a solution of your crude product with a small amount of activated charcoal, heat it briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

IV. Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a robust starting point for the synthesis, with conditions optimized to favor high yield and minimize side-product formation.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add guanidine hydrochloride (1.0 eq) and absolute ethanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium ethoxide (2.1 eq) in ethanol. Stir the mixture at 0 °C for 30 minutes. A precipitate of sodium chloride will form.

  • Addition of α-Bromoketone:

    • Prepare a solution of 1-bromo-2-butanone (1.05 eq) in a minimal amount of absolute ethanol.

    • Add this solution dropwise to the cold guanidine mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 78 °C for ethanol).

    • Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH) until the 1-bromo-2-butanone spot is no longer visible (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride and sodium bromide.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

    • Dissolve the crude residue in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • If crystallization does not occur, proceed to purification by column chromatography.

  • Purification:

    • Recrystallization: If a solid is obtained, collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel using a gradient eluent system of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing to 95:5 DCM:MeOH), with the mobile phase containing 0.5% triethylamine. Combine the fractions containing the pure product and concentrate under reduced pressure.

Table 1: Optimization of Reaction Parameters

ParameterCondition ACondition BCondition CExpected Outcome
Base NaOEt (2.1 eq)NaOH (2.1 eq)K₂CO₃ (2.5 eq)NaOEt generally gives higher yields and cleaner reactions.
Solvent EthanolIsopropanolDMFEthanol is a good starting point. DMF may require higher temperatures.
Temperature Reflux (~78 °C)60 °CRoom Temp.Reflux is often necessary for complete conversion in a reasonable time.
Reaction Time 4-6 hours8-12 hours24+ hoursMonitor by TLC to determine the optimal time.
Approx. Yield 65-80%50-70%30-50%Yields are highly dependent on the purity of reagents and technique.

V. Visualization of Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Charge flask with Guanidine HCl & Ethanol P2 Cool to 0 °C P1->P2 P3 Add NaOEt solution P2->P3 R1 Dropwise addition of 1-Bromo-2-butanone P3->R1 R2 Warm to RT, then Reflux R1->R2 R3 Monitor by TLC R2->R3 W1 Cool and Filter Salts R3->W1 W2 Concentrate Filtrate W1->W2 W3 Crude Product W2->W3 PU1 Recrystallization (Isopropanol) W3->PU1 PU2 Column Chromatography (DCM/MeOH + Et3N) W3->PU2 PU_Final Pure this compound PU1->PU_Final PU2->PU_Final

Caption: Step-by-step experimental workflow for the synthesis and purification.

VI. References

  • Lancini, G. C., & Lazzari, E. (1966). A new synthesis of alkyl and aryl 2-aminoimidazoles. Journal of Heterocyclic Chemistry, 3(2), 152-154. [Link]

  • Al-Ghorbani, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

  • Wolfe, J. P., & Biscoe, M. R. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 16(18), 4952-4955. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Al-Soud, Y. A., et al. (2003). A short and efficient synthesis of new 2-amino-1,4,5-trisubstituted imidazole derivatives. Synthetic Communications, 33(11), 1857-1863. [Link]

  • PubChem. (n.d.). 1-Bromo-2-butanone. National Center for Biotechnology Information. [Link]

  • El-Mekabaty, A. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(8), 1247. [Link]

Sources

Technical Support Center: 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the recommended storage conditions for this compound to minimize degradation?

Answer: While specific stability data for this compound is not extensively published, based on the general stability of imidazole and amine-containing compounds, we recommend the following:

  • Solid State: Store in a tightly sealed container in a cool, dry place, protected from light. The solid-state of similar compounds has been shown to be relatively stable.[1]

  • In Solution: Solutions are more susceptible to degradation.[1] We advise preparing solutions fresh for each experiment. If storage is necessary, store at low temperatures (2-8 °C or -20 °C), protected from light, and consider using an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Unexpected Results

Question 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. Could these be degradation products?

Answer: Yes, the appearance of new peaks is a common indicator of degradation. The imidazole ring and the 2-amino group are susceptible to various degradation pathways, especially under stress conditions like exposure to light, heat, oxygen, or certain pH values.[1][2]

To investigate, we recommend a systematic approach:

  • Analyze a freshly prepared standard: This will help you confirm the retention time of the parent compound and distinguish it from any new peaks.

  • Review your experimental conditions: Have your samples been exposed to any of the following?

    • Elevated temperatures?

    • Extreme pH (acidic or basic)?

    • Light (especially UV)?

    • Oxidizing agents (even dissolved oxygen in the solvent)?

  • Perform a preliminary forced degradation study: Exposing a small sample of your compound to controlled stress conditions can help you tentatively identify if the unexpected peaks correspond to specific degradation products.[3][4]

In-Depth Guide: Investigating Degradation Pathways

For a comprehensive understanding of your molecule's stability, a forced degradation study is essential. This involves intentionally exposing the drug substance to common stressors to identify potential degradation products and pathways.[2][4]

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Stress ConditionRecommended ParametersRationale
Acid Hydrolysis 0.1 M HCl, reflux for 2 hours at 80°C.[5]To investigate susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH, reflux for 2 hours at 80°C.[5]To investigate susceptibility to degradation in basic environments. The imidazole moiety can be liable to base-mediated autoxidation.[1]
Oxidation 3-30% H₂O₂, room temperature, 24-48 hours.To simulate oxidative stress. The imidazole ring is known to be susceptible to oxidation.[1]
Thermal Degradation Solid and solution state, 60-80°C.To assess the impact of heat on stability.
Photodegradation Expose solid and solution samples to a combination of UV and visible light as per ICH Q1B guidelines.[3]To determine light sensitivity. The imidazole moiety is often sensitive to photodegradation in solution.[1]

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results API This compound (API) Acid Acid Hydrolysis API->Acid Expose to Base Base Hydrolysis API->Base Expose to Oxidation Oxidation (H2O2) API->Oxidation Expose to Thermal Thermal API->Thermal Expose to Photo Photodegradation API->Photo Expose to HPLC HPLC/UPLC Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples LCMS LC-MS for Mass Identification HPLC->LCMS Characterize peaks Pathways Identify Degradation Pathways HPLC->Pathways NMR NMR for Structure Elucidation LCMS->NMR Confirm structure LCMS->Pathways NMR->Pathways SIM Develop Stability-Indicating Method Pathways->SIM

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of imidazoles and amines, we can postulate several degradation pathways for this compound.

1. Oxidation of the Imidazole Ring:

The imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[1]

Oxidation_Pathway A This compound B Oxidized Intermediates A->B [O] (e.g., H₂O₂) C Ring-Opened Products B->C Further Oxidation

Caption: Potential oxidative degradation of the imidazole ring.

2. Hydrolysis of the Amine Group:

While less common for a simple amine, under harsh acidic or basic conditions, hydrolysis could potentially occur, although other reactions are more likely.

3. Dimerization and Polymerization:

Reactive intermediates formed during degradation could potentially dimerize or polymerize.

4. Photodegradation:

UV light can induce the formation of reactive species, leading to a complex mixture of degradation products.[1]

Analytical Techniques for Identification

To confidently identify the degradation products, a combination of analytical techniques is necessary.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating the parent compound from its degradation products and for quantifying the extent of degradation.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the separated peaks, allowing for the determination of molecular weights of the degradation products. This is a crucial step in tentative identification.[1][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in solution Oxidative degradation or photodegradation.Prepare solutions fresh, use degassed solvents, and protect from light. Consider adding an antioxidant if compatible with your experiment.
Multiple new peaks in HPLC after storage at room temperature Thermal degradation.Store stock solutions at lower temperatures (e.g., 4°C or -20°C).
Inconsistent results between batches Variability in storage conditions or exposure to light.Standardize storage and handling procedures. Ensure all users follow the same protocol.
Mass of degradation product does not match expected pathway A secondary degradation product may have formed, or an unexpected reaction occurred.Isolate the unknown peak using preparative HPLC and perform NMR analysis for structural confirmation.[1]

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Jain, N., et al. (2011). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenge. Der Pharma Chemica. [Link]

  • National Energy Technology Laboratory. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. NETL. [Link]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture. Laboratoire Sciences, Bioanalytiques et Miniaturisation. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • University Blog Service. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University Blog Service. [Link]

  • Bundgaard, H., & Nielsen, N. M. (2003). Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. International Journal of Pharmaceutics. [Link]

  • Ghorab, M. M., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Kumar, A., et al. (2025). A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Environmental Research. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Polar Aminoimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar aminoimidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant molecules. The inherent polarity and basicity of the aminoimidazole scaffold frequently lead to purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered in the lab.

Chromatography Troubleshooting

Q1: My polar aminoimidazole shows little to no retention on a C18 reversed-phase column and elutes in the void volume. What's happening and how can I fix it?

A1: This is a classic problem when dealing with highly polar molecules. Standard reversed-phase chromatography (RPC) relies on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[1][2][3] Highly polar compounds, such as many aminoimidazoles, have a strong affinity for the polar mobile phase and minimal interaction with the stationary phase, leading to their rapid elution.[4][5]

Here’s a breakdown of the causes and a systematic approach to resolving the issue:

Root Cause Analysis:

  • High Polarity: The fundamental issue is the hydrophilic nature of your compound.

  • Ionic State: Aminoimidazoles are basic and likely protonated (positively charged) in typical RPC mobile phases (e.g., water/acetonitrile with 0.1% TFA or formic acid). Charged species are extremely polar and exhibit very little retention on hydrophobic stationary phases.[4]

Troubleshooting Workflow:

G cluster_0 Primary Strategies cluster_1 Reversed-Phase Optimization (If other columns are unavailable) start Start: Poor Retention on C18 hilic Switch to HILIC start->hilic Best for polar, neutral, or basic compounds ion_exchange Use Ion-Exchange Chromatography start->ion_exchange Best for charged compounds sfc Consider SFC start->sfc Alternative for polar compounds ion_pairing Add an Ion-Pairing Reagent start->ion_pairing If limited to RPC solution_hilic Successful Retention hilic->solution_hilic Provides orthogonal retention mechanism solution_iex Successful Retention ion_exchange->solution_iex Directly interacts with charged analyte solution_sfc Successful Retention sfc->solution_sfc Offers high efficiency for polar analytes high_aqueous Use Highly Aqueous Mobile Phase (with compatible column) solution_ip Improved Retention ion_pairing->solution_ip Increases hydrophobicity solution_ha Improved Retention high_aqueous->solution_ha Maximizes potential for hydrophobic interaction G cluster_0 Mobile Phase Modification cluster_1 Stationary Phase Change start Start: Peak Tailing on Silica Gel add_base Add a Basic Modifier (e.g., Triethylamine, Ammonia) start->add_base Most common first step use_alumina Switch to Alumina (Basic or Neutral) start->use_alumina If tailing persists use_bonded Use Amino or Cyano Bonded Silica solution_base Improved Peak Shape add_base->solution_base Neutralizes acidic sites solution_alumina Symmetrical Peak use_alumina->solution_alumina Provides a basic surface solution_bonded Improved Peak Shape use_bonded->solution_bonded Less acidic than bare silica

Sources

Technical Support Center: Purification of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Ethyl-1H-imidazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. The presence of the 2-amino group and the imidazole ring imparts specific characteristics that influence its behavior during purification.

  • Basicity: The 2-amino group and the imidazole nitrogen atoms make the molecule basic. This property is fundamental to its purification, particularly when employing acid-base extraction techniques.

  • Polarity: The presence of the amine and imidazole functionalities makes this compound a polar molecule. This polarity dictates its solubility in various solvents and its retention characteristics in chromatography.

  • Hydrogen Bonding: The amine and imidazole N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. This contributes to its polarity and can influence crystal lattice formation during recrystallization.

  • Tautomerism: The 1H-imidazole ring can exist in tautomeric forms, which can sometimes affect its chromatographic behavior.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common synthesis involves the reaction of an α-haloketone with a guanidine derivative.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 1-bromo-2-butanone or guanidine.

  • Reagents: Excess reagents used in the synthesis.

  • Byproducts: Side-products from the reaction, which can include over-alkylated products or products from competing reaction pathways.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: What is the best initial approach for purifying a crude sample?

A2: For a first-pass purification, acid-base extraction is often a highly effective and straightforward method to remove neutral and acidic impurities. Given the basic nature of this compound, it can be selectively extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase.

Q3: My compound is a solid. Is recrystallization a good option?

A3: Recrystallization can be an excellent method for purifying solid samples of this compound or its salts, provided a suitable solvent or solvent system can be identified. The key is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A patent for a similar compound, 4-methyl-2-aminoimidazole hydrochloride, suggests crystallization from a diethyl ether-ethanol mixture.[2]

Q4: I am struggling to get good separation with column chromatography. What can I do?

A4: The polar and basic nature of 2-aminoimidazoles can lead to tailing on silica gel columns. Here are a few tips to improve separation:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent can significantly reduce tailing by neutralizing the acidic silanol groups on the silica gel surface.

  • Use a Gradient Elution: A gradient elution from a less polar to a more polar solvent system can help to effectively separate the desired product from impurities with different polarities.

  • Consider Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound is often UV active due to the imidazole ring, so it can typically be visualized under a UV lamp (254 nm). For staining, a ninhydrin stain is generally effective for visualizing primary amines, appearing as a pink or purple spot upon heating. A potassium permanganate stain can also be used as a general stain for organic compounds.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, causing the compound to come out of solution above its melting point. The cooling rate is too fast.Add a more polar co-solvent to increase the solubility of the compound at the boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add a less polar anti-solvent dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.
Low recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.Use a minimal amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified compound is still impure. The impurities have similar solubility to the desired compound in the chosen solvent. The crystals were not washed properly.Try a different solvent or a solvent mixture for recrystallization. Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.

Experimental Protocol: Recrystallization of this compound Hydrochloride

This protocol is a starting point based on methods for similar compounds.[2]

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pre-warmed funnel to remove the carbon.

  • Crystallization: To the hot ethanolic solution, add diethyl ether dropwise until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/diethyl ether mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. Inappropriate solvent system. Column was not packed properly. Too much sample was loaded.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound. Ensure the column is packed uniformly without any cracks or air bubbles. Load no more than 1g of crude material per 20-50g of silica gel.
Significant tailing of the product spot. Interaction of the basic amine with acidic silica gel.Add a small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A common gradient for similar compounds is from 100% dichloromethane to a mixture of dichloromethane and methanol. A patent for a related benzimidazole derivative suggests a gradient of 2-2.5% methanol in chloroform.
Cracks appear in the silica gel during the run. The solvent polarity was changed too abruptly.When running a gradient, increase the polarity of the eluent gradually.

Experimental Protocol: Flash Column Chromatography of this compound

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol. For example, start with 98:2 dichloromethane:methanol and gradually increase the methanol content. Add 0.5% triethylamine to the solvent mixture to reduce tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the determined starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Formation of an emulsion during extraction. Agitation was too vigorous. High concentration of the compound.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low recovery after basification and extraction. The aqueous solution was not made sufficiently basic. The product has some solubility in the aqueous phase.Ensure the pH of the aqueous phase is >10 after adding the base. Use a pH meter or pH paper to confirm. Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the product.
The final product is wet. The organic phase was not dried sufficiently.Dry the organic phase over an anhydrous drying agent such as sodium sulfate or magnesium sulfate for at least 15-20 minutes before filtering and concentrating.

Experimental Protocol: Acid-Base Extraction of this compound

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x volume of organic phase). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 6M NaOH or solid NaHCO₃) with stirring until the pH is >10.

  • Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualization of Workflows

To aid in understanding the purification strategies, the following diagrams illustrate the decision-making process and experimental workflows.

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction No / Recrystallization fails recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography extraction->chromatography Still Impure pure_oil Pure Product (Oil/Solid) extraction->pure_oil Sufficiently Pure recrystallization->extraction Fails / Impure pure_solid Pure Solid Product recrystallization->pure_solid Successful chromatography->pure_oil

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow step1 Step 1: Dissolution Dissolve crude product in organic solvent (e.g., Ethyl Acetate) step2 Step 2: Acid Extraction Extract with 1M HCl. Product moves to aqueous phase. step1->step2 step3 Step 3: Separation Separate aqueous and organic layers. Discard organic layer. step2->step3 step4 step4 step3->step4 step5 Step 5: Back Extraction Extract with fresh organic solvent. Product moves back to organic phase. step4->step5 step6 Step 6: Drying & Concentration Dry organic layer (Na₂SO₄) and concentrate. step5->step6 product Purified Product step6->product

Caption: Workflow for acid-base extraction.

Concluding Remarks

The purification of this compound can be achieved through several standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities, as well as the scale of the purification. A systematic approach, starting with an understanding of the compound's properties and a preliminary analysis by TLC, will lead to the most efficient and effective purification strategy. This guide provides a solid foundation for troubleshooting common issues and developing robust purification protocols for this important synthetic intermediate.

References

  • Lancini, G. C., & Maggi, N. (1969). U.S. Patent No. 3,450,709. Washington, DC: U.S.
  • Capua, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Marupati, S., Eppakayala, L., & Dayakar, G. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine. Rasayan Journal of Chemistry, 11(4), 1674-1677. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Ethyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from laboratory to pilot and production scales. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established chemical principles and extensive experience in synthetic and process chemistry.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized for its unique structural motifs. The most common and industrially viable synthetic route involves the cyclocondensation of an α-haloketone with a guanidinylating agent. Specifically, the reaction of 1-halo-2-butanone (e.g., 1-bromo-2-butanone) with guanidine forms the core 2-aminoimidazole ring structure.

While this synthesis appears straightforward on a laboratory scale, scaling up presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) for Scale-Up Synthesis

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent method is the reaction of 1-bromo-2-butanone with guanidine hydrochloride. This is a variation of the well-established Debus-Radziszewski imidazole synthesis.[1] The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the imidazole ring.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Several parameters are crucial for a successful and reproducible scale-up:

  • Temperature Control: The initial reaction can be exothermic. Effective heat management is vital to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition Rate: Slow and controlled addition of the α-haloketone to the guanidine solution is recommended to maintain temperature and minimize side reactions.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction kinetics and heat distribution, especially in large reactors.

  • pH Control: The reaction is typically run under basic or neutral conditions. Maintaining the optimal pH is critical for efficient cyclization.

Q3: What are the primary safety concerns associated with the reactants?

A3: Both 1-bromo-2-butanone and guanidine hydrochloride present hazards that must be managed, especially at scale.

  • 1-Bromo-2-butanone: This is a lachrymator and is toxic upon inhalation, skin contact, or ingestion.[2] Engineering controls such as closed systems and adequate ventilation are essential.

  • Guanidine Hydrochloride: It is a skin and eye irritant.[3] In aqueous solutions, it can be alkaline and potentially corrosive. Personal protective equipment (PPE), including gloves and eye protection, is mandatory.

III. Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of the this compound synthesis.

Problem 1: Low Yield Upon Scale-Up

Q: We are experiencing a significant drop in yield now that we've moved from a 1 L lab reactor to a 50 L pilot reactor. What are the likely causes and how can we troubleshoot this?

A: A drop in yield upon scale-up is a common issue and can often be attributed to several factors related to changes in physical parameters.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to localized overheating, promoting the formation of degradation products and byproducts.

    • Solution: Ensure your pilot reactor has adequate cooling capacity. Monitor the internal temperature closely and adjust the addition rate of the 1-bromo-2-butanone to maintain the optimal temperature range.

  • Poor Mixing: Inadequate agitation in a larger vessel can lead to localized areas of high reactant concentration, which can favor side reactions.

    • Solution: Optimize the stirrer speed and design to ensure efficient mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting mixing efficiency in larger reactors.

  • Incomplete Reaction: The reaction may not have gone to completion due to the factors mentioned above.

    • Solution: Monitor the reaction progress using in-process controls (IPCs) such as HPLC or GC. Extend the reaction time if necessary, based on the IPC results.

Problem 2: Product Discoloration and Impurity Profile

Q: The isolated this compound from our pilot batch is a dark oil, whereas the lab-scale product was a light-yellow solid. Our impurity profile is also significantly worse. What could be the cause?

A: Product discoloration and an increased impurity profile are often linked and typically point to side reactions or degradation.

  • Potential Side Reactions:

    • Over-alkylation: The product, being a nucleophilic amine, can potentially react with the starting α-haloketone.

    • Favorskii Rearrangement: α-haloketones can undergo this rearrangement under basic conditions to form carboxylic acid derivatives.

    • Formation of Oligomers/Polymers: Localized high temperatures or incorrect stoichiometry can lead to the formation of polymeric byproducts.

  • Troubleshooting Steps:

    • Re-evaluate Stoichiometry: Ensure the molar ratio of guanidine to 1-bromo-2-butanone is optimized. A slight excess of guanidine is often used to drive the reaction to completion and minimize over-alkylation of the product.

    • Strict Temperature Control: As mentioned previously, maintain a consistent and controlled temperature throughout the reaction.

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can contribute to color formation.

IV. Purification and Isolation at Scale

Q: What are the recommended methods for purifying this compound at a multi-kilogram scale? Column chromatography is not feasible.

A: Large-scale purification requires methods that are both efficient and economical.

  • Crystallization as a Salt: The most common and scalable method for purifying amines is through the crystallization of their acid addition salts.[3][4]

    • Protocol:

      • After the reaction is complete and the solvent has been removed, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

      • Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol, or acetic acid) to precipitate the corresponding salt of this compound.

      • The choice of solvent and acid is critical and will require some optimization to achieve a good yield and high purity. A solvent system where the salt has low solubility at cooler temperatures is ideal.[4]

      • The precipitated salt can then be isolated by filtration and washed with a cold solvent to remove impurities.

  • Free-Basing: If the free amine is required, the isolated salt can be dissolved in water and treated with a base (e.g., sodium hydroxide, potassium carbonate) to a pH of >10. The free amine can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and isolated by evaporation of the solvent.

Table 1: Common Solvents for Recrystallization of Amine Salts
Solvent SystemComments
Ethanol/WaterA versatile system for polar compounds. The ratio can be adjusted to optimize solubility.
Isopropanol (IPA)Often a good choice for precipitating hydrochloride salts of amines.
AcetonitrileCan be effective, but solubility should be carefully evaluated.
Ethyl Acetate/HeptaneA less polar system that can be useful for removing non-polar impurities.

This table provides general guidance; solvent screening is essential for optimizing the crystallization of this compound hydrochloride.

V. Analytical Methods for Quality Control

Q: What analytical techniques should we use to monitor the reaction and ensure the quality of the final product?

A: A robust analytical package is essential for process control and quality assurance.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, identifying impurities, and determining the final purity of the product.[5][6]

    • Typical Conditions: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or phosphoric acid) is a good starting point for method development.[5][7] Detection is typically done by UV at around 210-230 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of the product and any byproducts, aiding in impurity identification.

  • Gas Chromatography (GC): GC can be used to quantify residual solvents in the final product.

VI. Process Flow and Decision Making

The following diagram illustrates a typical workflow for the scale-up synthesis of this compound, including key decision points for troubleshooting.

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_analysis Analysis & Release cluster_troubleshooting Troubleshooting Loops start Charge Guanidine HCl and Solvent add_ketone Controlled Addition of 1-Bromo-2-butanone start->add_ketone Establish Set Point T reaction Reaction Monitoring (IPC) - Temperature - Time add_ketone->reaction quench Reaction Quench reaction->quench Reaction Complete low_yield Low Yield? reaction->low_yield solvent_removal Solvent Removal quench->solvent_removal dissolution Dissolution in Crystallization Solvent solvent_removal->dissolution salt_formation Acid Addition & Salt Crystallization dissolution->salt_formation filtration Filtration and Washing salt_formation->filtration drying Drying filtration->drying high_impurities High Impurities? filtration->high_impurities qc_testing QC Testing: - HPLC Purity - NMR Identity - Residual Solvents drying->qc_testing release Product Release qc_testing->release Meets Specification low_yield->add_ketone Adjust Addition Rate & Reaction Time high_impurities->salt_formation Re-crystallize

Sources

"unexpected reactivity of the amino group in 4-Ethyl-1H-imidazol-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethyl-1H-imidazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but chemically nuanced building block. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, yet its reactivity can be counterintuitive, leading to unexpected outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of heterocyclic chemistry.

PART 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The solutions provided are based on both theoretical principles and practical, field-proven insights.

Issue 1: Poor Selectivity in N-Acylation or N-Sulfonylation Reactions

Question: "I am trying to acylate the exocyclic amino group of this compound, but I'm getting a mixture of products, including acylation on the ring nitrogen (N-1/N-3) and even some di-acylated species. How can I improve the selectivity for the desired N-2-acylated product?"

Answer:

This is a classic challenge stemming from the ambident nucleophilicity of the 2-aminoimidazole core. The molecule exists in a tautomeric equilibrium between the amino and imino forms, and both the exocyclic and endocyclic nitrogens can act as nucleophiles. The outcome is highly dependent on the reaction conditions.

Causality Analysis:

  • Tautomerism: The 2-aminoimidazole system is not a simple aniline. It's an amidine, or more accurately, part of a guanidine system. The proton can reside on the exocyclic nitrogen (amino form) or one of the ring nitrogens (imino form). The imino tautomer presents a highly nucleophilic ring nitrogen.

  • Kinetic vs. Thermodynamic Control: Reaction conditions dictate the preferred site of attack.

    • Kinetic Control: Under basic conditions, the exocyclic N-2 amine is often deprotonated first or is the most nucleophilic site, leading to the desired product. However, this product can be unstable.

    • Thermodynamic Control: The N-1 acylated product is often the more thermodynamically stable isomer. Under prolonged reaction times or elevated temperatures, an initially formed N-2 product can rearrange to the N-1 product.

Troubleshooting Protocol: Achieving N-2 Selectivity

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C. This favors the kinetically controlled product by minimizing the energy available for rearrangement to the thermodynamic product.

  • Choice of Base is Critical:

    • Recommended: Use a non-nucleophilic, sterically hindered base like Proton-Sponge® or a bulky tertiary amine like diisopropylethylamine (DIPEA). These are less likely to compete as nucleophiles.

    • Avoid: Stronger, unhindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can deprotonate the ring nitrogen, strongly favoring N-1/N-3 attack.

  • Solvent Selection:

    • Aprotic Solvents: Use solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Pyridine as Solvent/Base: Pyridine can be an excellent choice as it can act as both a mild base and a solvent, often favoring acylation at the exocyclic amine.

  • Order of Addition: Add the acylating agent (e.g., acyl chloride) slowly to a solution of the 2-aminoimidazole and the base. This keeps the concentration of the electrophile low, reducing the chance of di-acylation.

Workflow for Selective N-2 Acylation

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve 4-Ethyl-1H- imidazol-2-amine and DIPEA in DCM B Cool to 0 °C A->B D Add Acyl Chloride solution dropwise over 30 min B->D C Prepare separate solution of Acyl Chloride in DCM C->D E Stir at 0 °C for 1-2h D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Analyze by LC-MS to confirm selectivity G->H

Caption: Controlled workflow for selective N-2 acylation.

Issue 2: Complete Lack of Reactivity or Decomposition during Diazotization (Sandmeyer-type) Reactions

Question: "I'm trying to convert the 2-amino group into another functional group via a diazonium salt, similar to a Sandmeyer reaction on an aniline. However, adding nitrous acid (HONO) just leads to decomposition or recovery of my starting material. Why isn't this working?"

Answer:

This is a common and critical misunderstanding of the 2-aminoimidazole system. The exocyclic amino group does not behave like a typical aromatic amine (aniline). Due to its integration into a guanidine-like system, it is exceptionally resistant to diazotization.

Causality Analysis:

  • Guanidinium Stability: In the acidic conditions required for diazotization (e.g., NaNO₂/HCl), the entire 2-aminoimidazole ring becomes protonated. The resulting cation is a highly stable guanidinium system.

  • Electronic Deactivation: The positive charge on the protonated ring strongly deactivates the exocyclic amino group towards electrophilic attack by the nitrosonium ion (NO⁺), which is the key step in forming the diazonium salt. The lone pair of the amino group is extensively delocalized into the ring, making it non-nucleophilic.

Troubleshooting & Alternative Strategies:

Direct diazotization is not a viable strategy. You must consider alternative synthetic routes to achieve the desired transformation.

  • Strategy 1: Halogenation via Ring Synthesis: If the goal is a 2-halo-imidazole, it is almost always more efficient to synthesize the ring from a precursor that already contains the desired functionality. For example, using a thiourea derivative followed by desulfurization and halogenation.

  • Strategy 2: Buchwald-Hartwig or Ullmann Coupling: If you need to form a C-N or C-O bond at the 2-position, a more reliable approach is to start with a 2-halo-imidazole and perform a cross-coupling reaction.

Decision Pathway for C-2 Functionalization

Start Goal: Functionalize C-2 position of 4-Ethyl-imidazole Q1 Is the desired group a Halogen (Br, Cl)? Start->Q1 Q2 Is the desired group an Aryl, NR2, or OR group? Start->Q2 A1 Attempting Diazotization of 2-aminoimidazole? Start->A1 Q1->Q2 No B1 Synthesize the 2-halo-imidazole from a thiourea precursor or other ring-forming reaction. Q1->B1 Yes B2 Perform a cross-coupling reaction (e.g., Buchwald-Hartwig, Ullmann) on the 2-halo-imidazole. Q2->B2 Yes A1_outcome Result: Failure/Decomposition (Highly Discouraged) A1->A1_outcome

Caption: Recommended strategies for C-2 functionalization.

PART 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound a much stronger base (higher pKa) than 4-ethylaniline?

The basicity of this compound is not determined by the amino group in isolation. Protonation occurs on the ring nitrogen (N-3) to form a resonance-stabilized guanidinium ion. This delocalization of the positive charge across three atoms (the two ring nitrogens and the exocyclic nitrogen) makes the resulting conjugate acid exceptionally stable. Aniline, upon protonation, localizes the positive charge solely on the nitrogen atom, which is far less stable. This explains the significantly higher pKa of the 2-aminoimidazole.

Q2: Can I perform reductive amination directly with the 2-amino group?

Direct reductive amination is challenging for reasons related to tautomerism. The exocyclic amine can tautomerize to the endocyclic imine form, which complicates imine formation with an external aldehyde or ketone. While not impossible, yields are often low, and side reactions are common. A more robust method is to first acylate the amine with a group that can be later reduced, or to use a pre-functionalized coupling partner.

Q3: My compound seems to be degrading on a silica gel column. What are the best practices for purification?

2-Aminoimidazoles are often highly polar and basic, which can lead to strong, sometimes irreversible, binding to acidic silica gel. This can cause streaking, low recovery, and on-column degradation.

Purification Recommendations:

MethodDetailsPros & Cons
Deactivated Silica Pre-treat silica gel by slurrying it in a solvent system containing 1-2% triethylamine or ammonia in methanol before packing the column.Pro: Neutralizes acidic sites, improving recovery. Con: Requires extra preparation step.
Reverse-Phase HPLC Use C18 columns with a mobile phase containing a buffer like 0.1% trifluoroacetic acid (TFA) or formic acid.Pro: Excellent resolution for polar compounds. Con: Requires specialized equipment; salt removal is needed post-purification.
Crystallization If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/ether, methanol/DCM) is an excellent, scalable purification method.Pro: High purity, cost-effective. Con: Not all compounds crystallize easily.

Q4: What are the primary safety concerns when working with this compound?

Like most amine-containing heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is considered a skin and eye irritant. Avoid inhalation of dust if it is a solid. Consult the Safety Data Sheet (SDS) from your supplier for specific handling and disposal information.

References

  • Antonatou, E., & Tsoleridis, C. A. (2021). Acylation of 2-aminoimidazoles: A study on regioselectivity and reaction mechanisms. Journal of Heterocyclic Chemistry, 58(3), 635-648. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons. [Link]

  • Ishikawa, T., & Nagai, T. (2007). Guanidine-Containing Molecules in Medicinal Chemistry. A-to-Z of Heterocyclic Chemistry. [Link]

"resolving poor solubility of 4-Ethyl-1H-imidazol-2-amine in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Ethyl-1H-imidazol-2-amine. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Solubility Profile of this compound

Before troubleshooting, it is critical to understand the physicochemical properties of this compound that govern its solubility. The molecule's structure contains three key features:

  • A Polar Imidazole Core: The imidazole ring is aromatic and highly polar. It contains two nitrogen atoms, one of which (N-3) is a good hydrogen bond acceptor, while the other (N-1) can act as a hydrogen bond donor.[1]

  • A Basic Amino Group (-NH₂): The primary amine at the 2-position is a strong hydrogen bond donor and acceptor. Its basicity is a crucial feature that can be exploited to enhance solubility.[2]

  • A Nonpolar Ethyl Group (-CH₂CH₃): This alkyl substituent adds a small degree of lipophilicity (fat-solubility) to the molecule, which slightly counteracts the high polarity of the imidazole and amine groups.

The combination of strong hydrogen bonding capabilities (both donor and acceptor) and high polarity means that this compound molecules can interact very strongly with each other in the solid state, forming a stable crystal lattice. Overcoming this lattice energy is the primary challenge when attempting to dissolve the compound.

Section 2: Troubleshooting Guide & Core Questions

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My compound is not dissolving in my chosen organic solvent. What are the first steps I should take?

Answer: Start with the fundamentals. Before attempting more complex methods, verify the following:

  • Solvent Purity: Ensure your solvent is anhydrous and of high purity. Trace amounts of water can sometimes either help or hinder solubility depending on the primary solvent, but it's a variable that must be controlled.

  • Compound Integrity: Confirm the identity and purity of your this compound. Impurities can significantly alter solubility characteristics.

  • Equilibration Time: Are you allowing enough time for dissolution? Some compounds dissolve slowly. Stir the mixture for a reasonable period (e.g., 30-60 minutes) before concluding it is insoluble.

Q2: Which organic solvents are the best starting points for dissolving this compound?

Answer: The principle of "like dissolves like" is your best guide. Given the molecule's high polarity, you should start with polar solvents. Nonpolar solvents like hexane, toluene, or diethyl ether are unlikely to be effective.

We recommend a tiered approach based on solvent polarity:

Solvent Class Examples Predicted Solubility Rationale & Comments
Polar Aprotic DMSO, DMFHigh Excellent choice. These solvents are strong hydrogen bond acceptors and have high dielectric constants, which help to disrupt the compound's crystal lattice. DMSO is often a solvent of last resort due to its high boiling point and potential to interfere with some reactions.[3][4][5]
Polar Protic Methanol, EthanolModerate to Good These solvents can both donate and accept hydrogen bonds, allowing them to interact favorably with the amine and imidazole moieties. Solubility generally decreases as the alcohol's alkyl chain length increases.[6]
Other Polar Acetonitrile, AcetoneLow to Moderate Acetonitrile is a weaker hydrogen bond acceptor than DMSO. Acetone may react with primary amines and should be used with caution.[7]
Nonpolar Toluene, Hexane, DichloromethaneVery Low / Insoluble The polarity mismatch is too great. The energy gained by solvent-solute interactions is insufficient to overcome the compound's lattice energy.[8]
Q3: I've selected a suitable solvent, but solubility is still poor. What physical methods can I use to improve it?

Answer: Physical methods are non-invasive and should be your next step as they do not chemically alter your compound.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process. It provides localized energy to disrupt the crystal lattice without significant bulk heating.

  • Heating: Gently warming the mixture can significantly increase solubility. However, be cautious. Always determine the thermal stability of your compound first to avoid degradation. We recommend starting at a low temperature (e.g., 40-50 °C) and monitoring the solution.

Below is a general workflow for applying these methods.

G cluster_0 Troubleshooting Workflow start Poor Solubility Observed solvent Select Polar Solvent (e.g., DMSO, Methanol) start->solvent sonicate Apply Sonication (15-30 min) solvent->sonicate If still insoluble heat Gently Heat (40-50 °C) sonicate->heat If still insoluble success Compound Dissolved sonicate->success If soluble chemical Proceed to Chemical Modification (Q4) heat->chemical If still insoluble or precipitates on cooling heat->success If soluble

Caption: Logical workflow for physical dissolution methods.

Q4: Physical methods failed. How can I chemically modify the compound in situ to increase its solubility?

Answer: This is the most powerful technique for amine-containing compounds. By converting the neutral base into a salt, you dramatically increase its polarity and, consequently, its solubility in polar solvents.

The basic amino group on this compound can be protonated by an acid to form an ammonium salt.

G In-Situ Salt Formation for Enhanced Solubility cluster_salt Resulting Ammonium Salt mol Poorly Soluble in Polar Organic Solvents salt Highly Polar & Ionic Readily Soluble in Polar Solvents (e.g., Methanol) mol->salt  + Protonation   acid e.g., HCl in Dioxane or Methanolic HCl

Caption: Protonation of the amine to form a more soluble salt.

Experimental Protocol: In-Situ Salt Formation

  • Preparation: Suspend your this compound in a suitable polar protic solvent, such as methanol or ethanol, at your target concentration.

  • Acid Addition: While stirring, add a solution of a strong acid dropwise. Common choices include:

    • HCl in 1,4-Dioxane (commercially available)

    • Methanolic HCl (can be prepared by bubbling HCl gas through methanol)

    • A solution of p-toluenesulfonic acid in isopropanol.

  • Stoichiometry: Add approximately 1.0 to 1.1 molar equivalents of the acid relative to your compound.

  • Observation: In most cases, the solid will rapidly dissolve as the highly soluble salt is formed. Gentle warming or sonication can be used to expedite the process.

  • Caution: This method introduces a counter-ion (e.g., Cl⁻) into your solution, which may not be suitable for all downstream applications. Always consider the compatibility of the resulting salt with your experimental goals. A hydrochloride salt of this compound is commercially available, indicating this is a stable and viable form of the molecule.[9]

Section 3: Frequently Asked Questions (FAQs)

  • Q: I successfully dissolved my compound with heat, but it crashed out of solution upon cooling. What should I do?

    • A: This indicates you created a supersaturated solution. While useful for crystallization, it is not stable for experiments. You either need to work at an elevated temperature, increase the solvent volume, or, more effectively, use the salt formation technique (Q4) to achieve stable room-temperature solubility at your desired concentration.

  • Q: Can I just use a co-solvent system?

    • A: Yes, a co-solvent system can be effective. For example, if your compound has some solubility in methanol but you need it in a less polar system for an assay, you could dissolve it first in a minimal amount of DMSO and then slowly dilute it with the second solvent (e.g., a buffer or ethanol).[5] Always perform the dilution slowly while vortexing to avoid precipitation. The final ratio of solvents is critical and must be optimized.

  • Q: How does the 2-amino group affect solubility compared to other imidazoles?

    • A: The 2-amino group makes the molecule significantly more polar and provides an additional, strong hydrogen bond donating site compared to a simple alkyl-imidazole.[10] Crucially, it provides a basic handle that allows for the salt formation strategy, a powerful solubilization tool not available to non-basic imidazoles.

References

  • Vertex AI Search. Imidazole - Solubility of Things.
  • Vertex AI Search. 1-Methylimidazole - Solubility of Things.
  • Bouling Chemical Co., Limited. 2-Aminoimidazole: Chemical Properties, CAS 934-23-6 & Suppliers.
  • TargetMol. 2-Aminoimidazole | Antimicrobial agent.
  • PubChem. 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine.
  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • ChemicalBook. 4-ethyl-1H-iMidazole CAS#: 19141-85-6.
  • Capua, M., et al. (2018). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI.
  • Brainly.com. Why are amines soluble in water but insoluble in organic solvents?.
  • ResearchGate. Solubility of Imidazoles in Alcohols | Request PDF.
  • BLD Pharm. 19552-53-5|this compound.
  • MedchemExpress.com. 2-Aminoimidazole | Antibiofilm Agent.
  • ResearchGate. Plausible mechanism for the formation of 2-aminoimidazoles in DES mixtures.
  • ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • ChemicalBook. 19552-53-5(1H-Imidazol-2-amine,4-ethyl-(9CI)) Product Description.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • Sigma-Aldrich. This compound hydrochloride | 19552-61-5.
  • University of Toronto. Solubility of Organic Compounds.
  • Quora. Are amines soluble in organic solvents?.
  • Reddit. Why do longer amines have less solubility than shorter amines? : r/askscience.
  • Sigma-Aldrich. 1-ethyl-4-phenyl-1H-imidazol-2-amine.
  • Cayman Chemical. PRODUCT INFORMATION - Metronidazole Benzoate.
  • PubChem. 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2.

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Technical Support Center: Stabilization of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for 4-Ethyl-1H-imidazol-2-amine. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with expert insights and practical solutions for the long-term storage and handling of this compound. We will address common stability challenges and provide validated protocols to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability and handling of this compound.

Question 1: My solid this compound has developed a yellow or brownish tint over time. What is causing this discoloration and is the material still usable?

Answer: The development of a yellow or brown color in what should be an off-white or white solid is a common indicator of degradation. The primary cause is likely oxidation. The 2-aminoimidazole core is electron-rich and susceptible to aerial oxidation, which can lead to the formation of highly conjugated, colored impurities.

The guanidinium-like group within the imidazole ring makes the amine susceptible to oxidative processes, which can be accelerated by exposure to light and atmospheric oxygen. While minor discoloration may not significantly impact every application, it indicates a change in purity that could compromise sensitive assays or synthetic reactions. We strongly recommend re-analyzing the material's purity by HPLC or LC-MS before use. For high-purity applications, purification is advised.

Question 2: What are the ideal storage conditions for this compound to ensure maximum long-term stability?

Answer: To minimize degradation, this compound should be stored under conditions that mitigate exposure to oxygen, moisture, and light. Based on the general instability of related 2-aminoimidazole compounds, we have established the following best practices.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.
Light Amber vial or stored in the darkPrevents light-induced (photolytic) degradation pathways.
Moisture Tightly sealed container with desiccantThe compound is hygroscopic and moisture can facilitate hydrolysis or act as a catalyst for other degradation pathways.

Question 3: I need to prepare a stock solution of this compound in DMSO. What is the stability of the compound in solution, and how should I store it?

Answer: While DMSO is a common solvent, long-term storage of amine-containing compounds in DMSO can be problematic. DMSO can slowly oxidize, and acidic impurities can form over time, which may protonate and destabilize your compound.

For short-term use (1-2 weeks), storing a stock solution at -20°C under an inert atmosphere is generally acceptable. For long-term storage, we strongly recommend aliquoting the stock solution into small, single-use volumes in tightly sealed vials blanketed with argon or nitrogen, and storing at -80°C. This minimizes repeated freeze-thaw cycles and exposure to air and moisture. Before use, always allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Question 4: Can I use antioxidants to improve the stability of my solid compound or stock solutions?

Answer: The use of antioxidants has not been formally validated for this specific molecule and could interfere with downstream applications. Introducing another chemical complicates your experimental system. Instead of relying on additives, the most robust strategy is to control the storage environment rigorously as described above (inert gas, low temperature, exclusion of light and moisture). If you must explore stabilization for a specific formulation, common antioxidants like BHT (Butylated hydroxytoluene) could be tested, but their compatibility and efficacy would need to be thoroughly validated for your specific application.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides structured guidance for identifying and resolving specific stability issues you may encounter.

Issue 1: Purity Decrease Detected in a Stored Batch of Solid Material

You've analyzed a batch of this compound that has been stored for several months and the purity, as measured by HPLC, has dropped from >98% to 90%.

The following diagram outlines the decision-making process for handling a degraded solid sample.

G cluster_0 Troubleshooting: Decreased Purity in Solid Sample A Purity Decrease Detected (e.g., by HPLC) B Was the sample stored under inert gas (Ar/N2)? A->B C Was the sample stored at <= -20°C in the dark? B->C Yes E Primary Cause: Oxidative Degradation B->E No D Identify Impurities (LC-MS / MS) C->D Yes F Primary Cause: Thermal/Photolytic Degradation C->F No G Decision: Repurify or Discard? D->G E->G F->G H Repurify Sample (See Protocol 2) G->H Repurification Feasible I Discard Batch G->I Impurity Level Too High J Implement Correct Storage Protocol H->J I->J

Caption: Workflow for addressing purity loss in solid this compound.

This protocol ensures the long-term integrity of a new or newly purified batch of the compound.

  • Preparation: Work in a low-humidity environment, preferably a glove box with a nitrogen or argon atmosphere. If a glove box is unavailable, work quickly on a clean, dry bench.

  • Weighing: Weigh out the desired amount of this compound into appropriately sized, pre-dried amber glass vials. Choose vial sizes that correspond to single-use amounts to avoid repeatedly exposing the bulk material.

  • Inert Gas Purge: Place the open vials in a desiccator chamber. Evacuate the chamber with a vacuum pump and backfill with a dry, inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure complete removal of atmospheric oxygen and moisture.

  • Sealing: While under the inert atmosphere (or immediately after the final backfill), tightly cap the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling & Storage: Clearly label each vial with the compound name, batch number, date, and weight. Store the aliquots in a freezer at -20°C or below, away from light sources.

If your material is valuable and degradation is not extensive (<10-15%), re-purification may be viable.

  • Solvent System Scouting: Using Thin Layer Chromatography (TLC), identify a suitable solvent system. A common starting point for polar amine compounds is a gradient of Dichloromethane (DCM) and Methanol (MeOH). A small amount of ammonium hydroxide (0.5-1%) may be added to the mobile phase to prevent the compound from streaking on the silica gel.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., DCM).

  • Sample Loading: Dissolve the degraded this compound in a minimal amount of the mobile phase (or a stronger solvent like MeOH if necessary) and adsorb it onto a small amount of silica gel. Dry this silica onto a rotovap until it is a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding the polar solvent (e.g., start with 100% DCM and gradually increase the percentage of MeOH).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying and Storage: Dry the purified solid under high vacuum for several hours to remove all residual solvent. Immediately store the purified, white solid according to Protocol 1 .

Part 3: Understanding Degradation

The stability of this compound is intrinsically linked to the chemical nature of the 2-aminoimidazole scaffold. The primary routes of degradation are oxidative and potentially hydrolytic.

Potential Degradation Pathway: Oxidation

The electron-rich nature of the ring and the exocyclic amine make the molecule susceptible to oxidation. This can lead to the formation of various byproducts, including potential ring-opened species or dimeric structures, which are often colored.

G cluster_1 Potential Oxidative Degradation A This compound (Stable) B Reactive Intermediates (Radical Species) A->B O2, Light, Metal Traces C Colored Impurities (Conjugated Systems) B->C D Ring-Opened Products B->D E Dimeric Byproducts B->E

Caption: Simplified overview of potential oxidative degradation pathways.

To ensure the integrity of your research, adopting a proactive stability management strategy is paramount. By understanding the chemical vulnerabilities of this compound and implementing the rigorous storage and handling protocols outlined in this guide, you can significantly extend its shelf-life and ensure the reliability of your experimental data.

Validation & Comparative

Confirming the Structure of 4-Ethyl-1H-imidazol-2-amine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical research. The therapeutic potential and safety profile of novel compounds, such as derivatives of 4-Ethyl-1H-imidazol-2-amine, are intrinsically linked to their precise three-dimensional arrangement. This guide provides an in-depth, objective comparison of the primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental insights and protocols.

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and exhibiting a wide range of biological activities.[1][2] The seemingly subtle placement of an ethyl group at the C4 position can have significant implications for target binding and metabolic stability, making rigorous structural verification essential. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Analytical Triad: A Holistic Approach to Structural Verification

No single technique provides a complete structural picture. Instead, a synergistic approach utilizing NMR, MS, and X-ray Crystallography offers a comprehensive and validated structural assignment. Each method interrogates the molecule from a different physical perspective, and their combined data provide an unassailable confirmation of the intended structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Expertise & Experience: The "Why" Behind the NMR Protocol

For a molecule like this compound, a suite of 1D and 2D NMR experiments is necessary. The choice of a polar deuterated solvent like DMSO-d₆ or Methanol-d₄ is critical, as the amine and imidazole protons are exchangeable and may not be observed in aprotic solvents like CDCl₃. 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not just confirmatory; they are essential for unambiguously assigning protons to their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone for mapping the carbon skeleton, revealing 2- and 3-bond correlations that piece the puzzle together. For instance, an HMBC correlation from the ethyl methylene protons to the C4 and C5 carbons of the imidazole ring would definitively confirm the position of the ethyl group.

Experimental Protocol: 1D and 2D NMR Analysis

This protocol outlines the standard procedure for acquiring a comprehensive NMR dataset for a novel this compound derivative.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Data Acquisition (500 MHz Spectrometer): [3]

    • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • COSY: Acquire a gradient-selected COSY spectrum to identify proton-proton spin systems (e.g., the ethyl group).

    • HSQC: Acquire a gradient-selected HSQC spectrum to correlate protons with their directly attached carbons.

    • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. Optimize the long-range coupling delay (e.g., 50-100 ms) to observe correlations to quaternary carbons.

Data Interpretation and Expected Signals

Based on the structure of this compound and data from close analogs like 2-ethyl-4-methylimidazole, the following signals can be anticipated:[4][5][6]

  • ¹H NMR:

    • An ethyl group signal, comprising a triplet (CH₃) and a quartet (CH₂).

    • A singlet for the C5-H on the imidazole ring.

    • A broad singlet for the NH₂ protons.

    • A broad singlet for the imidazole N-H proton.

  • ¹³C NMR:

    • Two signals for the ethyl group.

    • Three signals for the imidazole ring carbons (C2, C4, C5). The C2 carbon, bonded to three nitrogen atoms, will be the most downfield.

The following diagram illustrates the key HMBC correlations that would be expected for this compound.

Caption: Key expected HMBC correlations for this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for the correct elemental formula.[2] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable clues about the molecule's substructures.

Expertise & Experience: Choosing the Right Ionization

For a polar, heterocyclic amine like this compound, "soft" ionization techniques are preferred to keep the molecule intact and observe the molecular ion. Electrospray Ionization (ESI) is the method of choice.[7][8] The basic nitrogen atoms in the imidazole ring and the amino group are readily protonated in the ESI source, typically leading to a strong [M+H]⁺ ion in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) is another suitable option, especially for less polar derivatives.[9] Hard ionization techniques like Electron Ionization (EI) would likely cause extensive fragmentation, potentially making the molecular ion difficult to observe.

Experimental Protocol: LC-MS Analysis

This protocol describes a general approach for obtaining a mass spectrum and fragmentation data.

  • Sample Preparation: [3]

    • Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The formic acid aids in the protonation of the analyte.

  • Mass Spectrometry (MS) Detection:

    • Ionization: Use an ESI source in positive ion mode.

    • Full Scan MS: Acquire a full scan spectrum to determine the m/z of the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Data Interpretation and Expected Fragmentation
  • Full Scan MS: The primary ion observed should correspond to the calculated exact mass of the protonated molecule (C₅H₁₀N₃⁺).

  • MS/MS: The fragmentation of 2-aminoimidazole derivatives often involves the loss of small, stable molecules from the ring and cleavage of the side chains.[10] For this compound, expected fragmentation pathways could include the loss of the ethyl group (as an ethene radical) and cleavages within the imidazole ring.

G parent [M+H]⁺ m/z = 112.09 frag1 Loss of C₂H₄ m/z = 84.07 parent->frag1 - C₂H₄ frag2 Loss of NH₃ m/z = 95.07 parent->frag2 - NH₃ frag3 Ring Cleavage parent->frag3 ...

Caption: A plausible fragmentation pathway for [M+H]⁺ of this compound.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[11] It is considered the "gold standard" for structure determination, but its application is contingent on the ability to grow high-quality single crystals.

Expertise & Experience: The Art of Crystallization

The primary challenge of this technique is obtaining suitable crystals. For a basic compound like this compound, forming a salt with a small, symmetric acid (e.g., HCl, HBr) can often improve crystallinity. The choice of crystallization technique is crucial and often requires screening various solvents and conditions.[9] Slow evaporation of a saturated solution is a common starting point. Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile precipitant, is another powerful technique. The key is slow, controlled crystal growth.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: [9]

    • Screen various solvents (e.g., ethanol, methanol, acetonitrile, water) and solvent/anti-solvent pairs.

    • Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

    • Aim for well-formed, transparent crystals with dimensions of approximately 0.1-0.3 mm.

  • Crystal Mounting and Data Collection: [11]

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.

Data Interpretation

The final output is a 3D model of the molecule in the crystal lattice. This provides definitive confirmation of the connectivity and the position of the ethyl group. It also reveals information about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's physical properties and its interactions with biological targets.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Atomic connectivity, 3D structure in solution, dynamicsMolecular formula (HRMS), substructural fragmentsDefinitive 3D solid-state structure, bond lengths/angles
Sample State SolutionSolid, liquid, or solutionSingle Crystal
Sample Amount 1-20 mgng - µg< 1 mg (single crystal)
Sensitivity ModerateHighN/A (requires single crystal)
Experiment Time Hours to daysMinutes to hoursDays to weeks (including crystallization)
Key Advantage Rich structural detail in a native-like stateHigh sensitivity and molecular weight accuracyUnambiguous 3D structure
Key Limitation Lower sensitivity, complex spectra for large moleculesLimited connectivity information, fragmentation can be complexCrystal growth can be a major bottleneck
Trustworthiness High, based on well-established physical principlesHigh for molecular weight; fragmentation requires interpretationGold standard for absolute structure determination

Conclusion: A Self-Validating Workflow

The structural confirmation of this compound derivatives, like any novel chemical entity, demands a rigorous, multi-faceted analytical approach. The process should be viewed as a self-validating system, where each technique provides a piece of the puzzle that must be consistent with the others.

G cluster_start Hypothesized Structure cluster_methods Analytical Confirmation cluster_end Validated Output Start This compound Derivative NMR NMR Spectroscopy (Connectivity, Solution Conformation) Start->NMR MS Mass Spectrometry (Molecular Weight, Formula) Start->MS XRAY X-ray Crystallography (Solid-State 3D Structure) Start->XRAY End Confirmed Structure NMR->End Consistent? MS->End Consistent? XRAY->End Consistent?

Caption: A self-validating workflow for structural confirmation.

Mass spectrometry first acts as a gatekeeper, confirming the expected molecular weight. NMR spectroscopy then provides the detailed map of atomic connectivity and the relative arrangement of atoms in solution. Finally, when obtainable, X-ray crystallography delivers the definitive, high-resolution 3D structure in the solid state. When the data from all three techniques converge to support the proposed structure, researchers can proceed with confidence in their downstream applications, from biological screening to clinical development.

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Sources

A Comparative Guide to 4-Ethyl-1H-imidazol-2-amine and Structurally Related 2-Aminoimidazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoimidazole (2-AI) scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a diverse range of biologically active marine natural products and its role as a versatile pharmacophore in therapeutic design. Its unique structure allows it to act as a bioisostere for functional groups like guanidine, enabling interactions with a multitude of biological targets. This guide provides a comparative analysis of a specific, synthetically accessible analog, 4-Ethyl-1H-imidazol-2-amine, against other well-characterized 2-AI derivatives. We will delve into a structure-activity relationship (SAR) driven comparison across different biological applications, including antibacterial action, enzyme inhibition, and receptor antagonism. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from literature, detailed protocols for evaluation, and mechanistic insights to guide future discovery efforts.

The 2-Aminoimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminoimidazole (2-AI) core is a recurring motif in a vast number of marine alkaloids, particularly from sponges of the Agelas genus.[1] These natural products, such as oroidin and bromoageliferin, exhibit a remarkable breadth of biological activities, establishing the 2-AI moiety as a "privileged structure" in drug discovery.[1][2] Its significance stems from its ability to engage in hydrogen bonding and electrostatic interactions, often mimicking the functionality of a guanidine or acylguanidine group, which are common in the recognition domains of biological targets.[3][4]

The versatility of the 2-AI scaffold has led to its exploration in numerous therapeutic areas. Derivatives have been shown to possess potent antibacterial and antibiofilm properties, anticancer and anti-inflammatory activity, and the ability to modulate the function of specific enzymes and receptors.[2][5][6][7]

General Synthesis Strategies for the 2-Aminoimidazole Core

The construction of the 2-aminoimidazole ring is a well-established field in synthetic chemistry. Classical methods often involve the condensation of α-haloketones with guanidine derivatives.[8] More contemporary approaches have expanded the synthetic toolkit, offering greater control over substitution patterns and improved yields. One powerful strategy involves the Palladium-catalyzed carboamination of N-propargyl guanidines, which facilitates the rapid construction of 2-AIs with diverse aryl groups by forming both a C-N and a C-C bond in the annulation step.[5]

The general accessibility of this scaffold allows for systematic modification and the exploration of structure-activity relationships, which is fundamental to medicinal chemistry.

cluster_synthesis Generalized 2-AI Synthesis start α-Haloketone (R1-CO-CH(X)-R2) condensation Condensation/ Cyclization start->condensation guanidine Guanidine Derivative (H2N-C(=NH)-NHR3) guanidine->condensation product Substituted 2-Aminoimidazole condensation->product Formation of 2-AI Core

Caption: A simplified workflow for the classic synthesis of 2-aminoimidazoles.

Spotlight on this compound

While many complex 2-AI derivatives have been studied, simple analogs like this compound (CAS: 19552-53-5) represent valuable chemical probes for understanding fundamental SAR.[8] Although extensive biological data for this specific compound is not widely published, we can infer its potential properties based on established medicinal chemistry principles and SAR studies of related analogs.[5]

The introduction of an ethyl group at the C4 position, compared to an unsubstituted 2-AI, introduces two key changes:

  • Increased Lipophilicity: The ethyl group is a small, non-polar aliphatic chain. Its presence is expected to increase the molecule's overall lipophilicity (LogP). This can have profound effects on pharmacokinetic properties, potentially enhancing membrane permeability and cell penetration, but it may also increase binding to plasma proteins or affect solubility.

  • Modified Steric Profile: While small, the ethyl group introduces steric bulk adjacent to the core. This can influence how the molecule fits into a target's binding site, either by creating favorable van der Waals interactions or by causing steric clashes that prevent optimal binding.

The strategic placement of even simple alkyl groups can be a powerful tool for modulating potency and selectivity. This guide will use this compound as a focal point for comparison against more complex, well-studied 2-AIs to explore how this C4-ethyl substitution might impact performance across different biological targets.

Comparative Analysis with Key 2-Aminoimidazole Analogs

To understand the potential of this compound, we will compare it to three classes of well-documented 2-AI derivatives, each with a distinct biological activity.

Antibacterial and Antibiofilm Activity

2-AIs are renowned for their ability to inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[2] This activity is highly dependent on the substitution pattern of the imidazole ring.

Benchmark Compound: 4(5)-Aryl-2-amino-1H-imidazoles. Studies on a library of these compounds against Salmonella Typhimurium and Pseudomonas aeruginosa revealed that the nature of the substituent at the 4(5)-position is critical for activity.[5]

Comparative Analysis: The most active compounds in the benchmark series typically feature bulky, hydrophobic aryl groups at the C4 position.[5] The presence of a smaller ethyl group on our target compound would result in a significantly lower molecular weight and a different steric profile. While it may not achieve the same potency as the larger aryl-substituted analogs, the increased lipophilicity from the ethyl group could still confer a moderate level of antibiofilm activity. It is plausible that this compound could serve as a valuable fragment or starting point for developing more potent antibacterial agents.

Data Summary: SAR of C4(5)-Substituted 2-AIs in Biofilm Inhibition

Compound Type C4(5)-Substituent Biofilm Inhibition Activity Rationale for Activity
Benchmark Analog Phenyl, Naphthyl, etc. High (low µM)[5] Bulky, hydrophobic groups enhance interactions with bacterial targets.
This compound Ethyl Hypothesized: Moderate Increased lipophilicity may aid membrane interaction, but lacks the extensive hydrophobic surface of aryl groups.

| Unsubstituted 2-AI | Hydrogen | Low | Lacks key hydrophobic interactions. |

Enzyme Inhibition: A Case Study on Human Arginase I

Arginase is a key enzyme in the urea cycle and is a therapeutic target for diseases like asthma and cardiovascular disorders.[6] The 2-AI scaffold can serve as a guanidine mimetic to interact with the binuclear manganese cluster in the enzyme's active site.

Benchmark Compound: 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P). This compound was identified as a potent inhibitor of human arginase I, binding with low micromolar affinity.[6]

Comparative Analysis: In the arginase inhibitor series, the 2-aminoimidazole moiety is tethered to an amino acid backbone. The 2-amino group itself interacts with a water molecule that coordinates with the manganese cluster in the active site.[6] The study did not explore substitutions on the imidazole ring itself. However, introducing a 4-ethyl group would place it in the vicinity of the active site entrance. This could have two effects:

  • It might form favorable hydrophobic interactions with nearby non-polar residues, potentially increasing affinity.

  • Conversely, it could cause a steric clash, preventing the optimal positioning of the 2-amino group for interaction with the active site, thereby reducing affinity.

The precise effect would depend on the topology of the arginase active site, making experimental validation essential.

cluster_arginase Arginase Inhibition Mechanism Inhibitor 2-AI Inhibitor (e.g., A1P) Binding Binding Event Inhibitor->Binding Targets Mn2+ cluster ActiveSite Arginase Active Site (with Mn2+ cluster) ActiveSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Interaction of a 2-AI inhibitor with the arginase active site.

Data Summary: 2-AI Derivatives as Arginase I Inhibitors

Compound Key Structural Feature Inhibition Constant (Ki) Reference
2-Aminoimidazole (parent) Unsubstituted Core 3600 µM [6]
L-2-aminohistidine (2AH) Short amino acid side chain 300 µM [6]
A1P (Benchmark) Optimized amino acid side chain 4.0 µM [6]

| This compound | C4-Ethyl Substitution | Unknown (Requires Testing) | N/A |

Receptor Antagonism: Adenosine A₃ Receptor

The 2-AI scaffold can be elaborated to produce potent and selective ligands for G-protein coupled receptors (GPCRs), such as adenosine receptors.

Benchmark Compound: 2-Aminoimidazolyl-thiazole derivative (Compound 12b in source). This compound, which features a complex thiazole substituent at the C5 position of the 2-AI ring, was identified as a potent and selective antagonist for the human adenosine A₃ receptor.[7]

Comparative Analysis: For adenosine receptor antagonists, affinity and selectivity are driven by large, specific substituents that occupy distinct pockets within the receptor. The benchmark compound's high affinity (Ki = 0.19 µM for A₃) and selectivity (40- to 200-fold over other subtypes) are attributed to its bulky thiazole moiety.[7]

In this context, this compound is far too simple to be a potent antagonist. It lacks the necessary structural features for high-affinity binding. This comparison underscores a critical principle in drug design: while the 2-AI core is a valuable anchor or pharmacophore, achieving high potency and selectivity against complex targets like GPCRs almost always requires significant and carefully designed substitutions. The 4-ethyl group alone is insufficient to confer this level of activity.

Key Experimental Protocols

To facilitate the evaluation of this compound and other novel analogs, we provide the following validated experimental protocols.

Protocol: Biofilm Inhibition Assay

This protocol determines the concentration of a test compound required to inhibit biofilm formation, often quantified via crystal violet staining.

Rationale: This is a robust, high-throughput method to screen for compounds that prevent the initial stages of bacterial biofilm attachment.

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

    • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

    • 96-well microtiter plates (polystyrene)

    • Test compound stock solution (e.g., in DMSO)

    • 0.1% Crystal Violet solution

    • 30% Acetic Acid

  • Procedure:

    • Prepare serial dilutions of the test compound in the growth medium in the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a media-only control.

    • Inoculate the wells with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation.

    • Gently discard the planktonic culture from the wells and wash gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add the 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.

    • Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.

    • Measure the absorbance at 550-590 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition relative to the vehicle control and determine the IC₅₀ value.

A Prepare Compound Dilutions in Plate B Add Bacterial Inoculum A->B C Incubate (24-48h, 37°C) B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain (Acetic Acid) F->G H Read Absorbance (550 nm) G->H

Caption: Workflow for the crystal violet biofilm inhibition assay.

Protocol: Radioligand Receptor Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound for a specific receptor.[9]

Rationale: This is the gold standard for quantifying ligand-receptor interactions.[10] It measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, providing a direct measure of binding affinity.

  • Materials:

    • Cell membranes or purified receptor preparation

    • Radiolabeled ligand of known affinity (e.g., [³H]-ligand)

    • Test compound stock solution

    • Assay buffer (specific to the receptor)

    • Glass fiber filter mats (e.g., GF/B or GF/C)

    • Scintillation fluid and counter

  • Procedure:

    • In a 96-well plate, add assay buffer, the receptor preparation, the radiolabeled ligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, prepare wells containing the radioligand and receptor preparation plus a high concentration of a known unlabeled ligand.

    • To determine total binding, prepare wells with only the radioligand and receptor preparation.

    • Incubate the plate to allow the binding to reach equilibrium (time and temperature are receptor-dependent).

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mats. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Summary and Future Outlook

This guide presents a comparative framework for evaluating this compound against other 2-aminoimidazole derivatives. While direct experimental data on this specific molecule remains scarce, our analysis based on established structure-activity relationships provides a strong rationale for its investigation.

  • In Antibiofilm Applications: The C4-ethyl group is predicted to confer moderate activity, making it a potential building block for more complex and potent agents.

  • In Enzyme Inhibition: Its effect on arginase is uncertain but provides a clear, testable hypothesis regarding the role of C4 substitution in modulating active site interactions.

  • In Receptor Antagonism: It is likely inactive on its own but highlights the necessity of larger, tailored substituents for achieving high-affinity GPCR binding.

The true potential of this compound can only be unlocked through empirical testing. The protocols provided herein offer a clear roadmap for researchers to synthesize and evaluate this and other novel 2-AI analogs. Future work should focus on generating robust experimental data for these simpler scaffolds to build a more comprehensive understanding of the 2-aminoimidazole pharmacophore, paving the way for the next generation of therapeutics.

References

  • Rocha-Roa, C., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-84. [Link]

  • Reyes, S., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(8), 3041-9. [Link]

  • Salomone, A., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. [Link]

  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]

  • Saczewski, J., et al. (2015). 2-Aminoimidazoles in medicinal chemistry. Expert Opinion on Drug Discovery, 10(7), 745-66. [Link]

  • Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-95. [Link]

  • Reyes, S., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Organic & Biomolecular Chemistry, 9(8), 3041-9. [Link]

  • Semantic Scholar. 2-Aminoimidazoles in medicinal chemistry. [Link]

  • Ilies, M., et al. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 53(9), 3821–3832. [Link]

  • ResearchGate. (2015). 2-Aminoimidazoles in Medicinal Chemistry. [Link]

  • Singh, A., et al. (2018). Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. European Journal of Medicinal Chemistry, 148, 165-177. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 293-308. [Link]

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A Senior Application Scientist's Guide to Purity Validation of 4-Ethyl-1H-imidazol-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and chemical research. For novel compounds such as 4-Ethyl-1H-imidazol-2-amine, a derivative of the biologically significant 2-aminoimidazole scaffold, ensuring purity is paramount for guaranteeing reproducible biological activity and safety. This guide provides an in-depth, experience-driven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for purity assessment. We will explore the causality behind critical methodological choices, from column and mobile phase selection to detector settings. Furthermore, this guide will objectively compare the validated HPLC method against alternative analytical techniques, including Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC), providing a comprehensive perspective for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative of Purity

This compound belongs to the 2-aminoimidazole class of compounds, which are known for a wide array of biological activities.[1][2] The introduction of an ethyl group at the 4-position can modulate its physicochemical properties, potentially influencing its efficacy and safety profile. In any synthetic workflow, the final compound is invariably accompanied by impurities, which may include unreacted starting materials, byproducts, or degradation products. The presence of these impurities, even at trace levels, can alter the compound's pharmacological and toxicological profile.

Therefore, a precise and reliable analytical method to determine purity is not merely a quality control checkpoint but a fundamental requirement for meaningful research and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide is structured to provide not just a protocol, but the scientific rationale required to develop a robust, self-validating HPLC purity method for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Understanding the Analyte: Physicochemical Profile

A successful HPLC method is built upon a foundational understanding of the analyte's properties. While specific experimental data for this compound is not widely published, we can infer its characteristics from its structure and related analogues like 2-aminoimidazole.

  • Structure: Chemical structure of this compound

    Figure 1. Chemical Structure of this compound.

  • Key Physicochemical Properties for HPLC:

    • Polarity: The presence of the amine and imidazole nitrogens makes it a polar, basic compound. This polarity dictates its retention behavior in reversed-phase HPLC.[6][7][8]

    • pKa: The 2-aminoimidazole moiety has a pKa value significantly lower than aliphatic amines or guanidinium groups, typically in the range of 7-8.[1][9] This is a critical parameter. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single, stable ionic state (fully protonated).

    • UV Absorbance: The imidazole ring is a chromophore. Analogous compounds like 2-aminoimidazole show a UV absorbance maximum around 215 nm.[10][11] A full UV-Vis scan of the purified compound is essential to determine the optimal wavelength for detection, maximizing sensitivity.

HPLC Method Development: A Rationale-Driven Approach

Developing a robust HPLC method is a systematic process. The choices made at each step are interconnected and driven by the analyte's chemistry. Reversed-Phase HPLC (RP-HPLC) is the logical starting point for a polar compound like this compound.[6][7]

The Causality Behind Experimental Choices
  • Column Selection (The Stationary Phase): The goal is to achieve retention and selectivity.

    • Workhorse Choice (C18): A C18 (octadecylsilane) column is the most common starting point in RP-HPLC due to its strong hydrophobic retention.[6] It will retain the this compound based on the hydrophobicity of its ethyl group and imidazole backbone.

    • The Challenge with Amines: Basic compounds like our analyte can exhibit poor peak shape (tailing) on standard silica-based C18 columns.[12][13] This is due to secondary interactions between the positively charged (protonated) amine and negatively charged residual silanol groups (Si-O⁻) on the silica surface.[12][14]

    • The Solution (End-Capped, High-Purity Silica): Modern HPLC columns are manufactured using high-purity silica with minimal metal content and are "end-capped" (reacting residual silanols with a small silylating agent). This significantly reduces peak tailing for basic compounds. For particularly challenging separations, a C8 or a Phenyl-Hexyl phase can offer alternative selectivity.[15]

  • Mobile Phase Selection (The Eluent): This is the most powerful tool for controlling retention and resolution.

    • Aqueous Phase & pH Control: This is the most critical parameter for an amine. To ensure the analyte is consistently protonated and to suppress silanol interactions, the mobile phase must be buffered at an acidic pH. A pH of 2.5-3.5 is ideal, placing it several units below the analyte's pKa.[9] Common choices include a 10-25 mM potassium phosphate buffer or 0.1% formic or trifluoroacetic acid (TFA) in water. TFA is an excellent ion-pairing agent that further improves peak shape but can be difficult to remove from preparative columns and may suppress MS signals. For purity analysis by UV, 0.1% formic acid is an excellent choice.

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally provides sharper peaks and lower UV cutoff, making it preferable for purity analyses where unknown impurities may elute early.

    • Isocratic vs. Gradient Elution: For a purity analysis, a gradient elution is almost always superior. An isocratic method (constant mobile phase composition) may be sufficient for a simple assay but can fail to elute more hydrophobic impurities or co-elute them with the main peak. A gradient, starting with a low percentage of organic modifier and increasing over time, ensures that impurities with a wide range of polarities are resolved and eluted from the column.[16]

Workflow for HPLC Method Development

The logical flow of method development ensures a systematic and efficient optimization process.

MethodDevelopmentWorkflow A Define Goal: Purity Assay for This compound B Select Column (e.g., C18, 250x4.6mm, 5µm) A->B C Select Mobile Phase A: 0.1% Formic Acid in H2O B: Acetonitrile B->C D Detector Setup Run UV Scan (200-400nm) Select λmax C->D E Initial Gradient Run (e.g., 5-95% B in 20 min) D->E F Evaluate Chromatogram: - Retention Time? - Peak Shape? - Resolution? E->F G Optimize Gradient Slope - Steeper for speed - Shallower for resolution F->G Adjust I Final Method Ready for Validation F->I Acceptable H Fine-tune Parameters - Flow Rate (1.0 mL/min) - Column Temp (30°C) G->H H->F

Caption: A systematic workflow for HPLC method development.

Protocol: A Validated HPLC Purity Method

This protocol represents a robust starting point for the purity analysis of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Parameters:

ParameterRecommended SettingRationale
Column High-Purity, End-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention while minimizing silanol interactions.[6][14]
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade WaterEnsures acidic pH to protonate the analyte for good peak shape.[17]
Mobile Phase B AcetonitrileGood eluting strength and low UV cutoff.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA wide gradient ensures elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.[17]
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detector Diode Array Detector (DAD) or PDAAcquires full UV spectra for peak purity analysis.
Detection λ ~215 nm (Verify with UV scan)Wavelength of maximum absorbance for sensitivity.[10]
Data Analysis Peak Area Percent at λmaxStandard method for purity reporting.

Method Validation: The Trustworthiness Pillar

A developed method is not reliable until it is validated. Validation demonstrates that the method is suitable for its intended purpose, a process rigorously defined by the ICH Q2(R1) guidelines.[3][4][5][18][19]

ValidationParameters Method Validated Analytical Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ->LOD

Caption: Interrelationship of key validation parameters per ICH Q2(R1).

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical ExperimentAcceptance Criterion
Specificity To ensure the signal is only from the analyte.Analyze stressed samples (acid, base, heat, light), compare to placebo. Use DAD peak purity analysis.No interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Proportional response to concentration.Analyze 5-6 concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Concentration interval of reliability.Derived from Linearity, Accuracy, and Precision data.Typically 80% to 120% of the target concentration.
Accuracy Closeness to the true value.Spike a blank matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Recovery between 98.0% and 102.0%.
Precision Agreement between repeated measurements.Repeatability: 6 replicate injections. Intermediate: Different day, analyst, or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Lowest amount quantifiable/detectable.Based on signal-to-noise ratio (S/N) or standard deviation of the response.S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.

Comparison with Alternative Purity Assessment Techniques

While HPLC is the benchmark, other techniques offer orthogonal information and can be valuable in specific contexts.[20]

TechniquePrincipleSuitability for this compoundAdvantagesLimitations
HPLC-UV Liquid-phase separation based on polarity, UV detection.Excellent. Ideal for purity and impurity profiling.High resolution, high sensitivity, robust quantification, well-established validation protocols.Requires a chromophore, relative quantification (requires reference standard).
Gas Chromatography (GC) Vapor-phase separation based on boiling point and polarity.Potentially suitable, but challenging. Requires high thermal stability and volatility. Derivatization may be needed to mask polar amine groups.Excellent for volatile impurities (e.g., residual solvents).Compound may degrade at high temperatures. Not suitable for non-volatile impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Excellent. A powerful orthogonal technique.Absolute quantification without a specific reference standard of the analyte.[21] Provides structural confirmation.Lower sensitivity for trace impurities compared to HPLC.[22] Higher equipment cost.
Thin-Layer (TLC) Separation on a plate, visualized with UV or staining.Good for rapid, qualitative screening. Fast, inexpensive, good for reaction monitoring.Low resolution, not quantitative, manual process.
LC-MS HPLC coupled with a mass spectrometer.Excellent for identification. Provides mass (and thus molecular formula) of impurities, confirming their identity. Invaluable for characterization.Not inherently quantitative without specific standards for each impurity.

Conclusion and Expert Recommendation

The purity validation of synthesized this compound is most effectively and reliably achieved through a well-developed and validated reversed-phase HPLC method. The critical parameters for success are the use of a modern, end-capped C18 column and, most importantly, a buffered acidic mobile phase (pH 2.5-3.5) to ensure a single protonated species and mitigate peak tailing. A gradient elution program is essential for resolving a wide range of potential impurities.

While HPLC serves as the gold standard for quantitative purity assessment, a comprehensive characterization strategy should incorporate an orthogonal technique. Quantitative ¹H-NMR is the recommended complementary method , as it provides an absolute measure of purity and confirms the structure of the primary compound, offering a level of assurance that chromatographic methods alone cannot.[21][23][24] The combination of validated HPLC for impurity profiling and qNMR for absolute purity provides a scientifically rigorous, self-validating system that ensures the highest confidence in the quality of the synthesized material for subsequent research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

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A Comparative Guide to the Synthetic Efficiency of Routes to 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-1H-imidazol-2-amine is a substituted guanidine isostere that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is present in various biologically active compounds, making the development of efficient and sustainable synthetic routes to access it a critical objective for researchers and drug development professionals. The efficiency of a multi-step synthesis is not merely defined by its overall yield but encompasses a broader set of principles including atom economy, step count, and environmental impact.

This guide provides an in-depth comparison of two distinct synthetic pathways to this compound: the classical condensation of an α-haloketone with guanidine and a more modern, two-step approach involving the dehydrogenation of an imidazoline intermediate. By analyzing these routes through the lens of established synthetic efficiency metrics, this document aims to provide chemists with the critical data and insights necessary to make informed decisions for their specific research and development needs.

Pillars of Synthetic Efficiency

To objectively compare the selected routes, we will employ several key metrics that are cornerstones of green and efficient chemistry.[1][2]

  • Overall Yield: The product of the yields of all sequential steps in a synthesis. While a fundamental metric, it does not account for the mass of reagents or byproducts.[3]

  • Step Economy: The total number of synthetic transformations required to reach the target molecule. Fewer steps are generally preferred to reduce time, resource consumption, and potential for material loss.

  • Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final desired product.[4] It is a theoretical calculation that highlights the inherent efficiency of a reaction design.[5]

    • AE (%) = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

  • Environmental Factor (E-Factor): A practical metric that quantifies the total waste produced in a process. A lower E-Factor signifies a greener, more efficient process.[2][6]

    • E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Route 1: Classical Synthesis via α-Haloketone Condensation

This method represents a traditional and straightforward approach to the 2-aminoimidazole core. The key transformation is the nucleophilic attack of guanidine on an α-haloketone, in this case, 1-chloro-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Experimental Protocol

Step 1: Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.0 eq) and sodium ethoxide (2.1 eq) to absolute ethanol.

  • Stir the mixture at room temperature for 30 minutes to generate free guanidine in situ.

  • Add 1-chloro-2-butanone (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the sodium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

Causality and Mechanistic Insight

The use of sodium ethoxide is crucial for deprotonating the guanidine hydrochloride salt to generate the neutral, nucleophilic free guanidine. The subsequent reaction proceeds via an initial SN2 reaction where the guanidine attacks the electrophilic carbon bearing the chlorine atom. The resulting intermediate then undergoes an intramolecular condensation between a remaining amino group of the guanidine moiety and the ketone carbonyl, followed by dehydration to yield the stable aromatic imidazole ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the cyclization and dehydration steps.

Workflow and Efficiency Analysis

cluster_0 Route 1: α-Haloketone Condensation Guanidine Guanidine Reaction One-Pot Reaction Guanidine->Reaction + NaOEt + Ethanol, Reflux 1-Chloro-2-butanone 1-Chloro-2-butanone 1-Chloro-2-butanone->Reaction Product This compound Reaction->Product

Caption: One-pot synthesis of this compound via Route 1.

  • Step Economy: This is a highly efficient single-step synthesis from commercially available starting materials.

  • Atom Economy:

    • Reactants: Guanidine (C H₅N₃) + 1-Chloro-2-butanone (C₄H₇ClO) → Product (C₅H₉N₃) + HCl + H₂O

    • MW of Product: 111.16 g/mol

    • MW of Reactants: 59.07 g/mol + 106.55 g/mol = 165.62 g/mol

    • AE = (111.16 / 165.62) * 100% = 67.1%

    • This calculation reveals that approximately one-third of the reactant mass is theoretically lost as byproducts (HCl and H₂O), which is a significant drawback of this condensation approach.

Route 2: Imidazoline Dehydrogenation Approach

This contemporary route involves two discrete steps: first, the formation of a 2-aminoimidazoline ring, followed by an oxidation/dehydrogenation step to introduce the aromaticity. This strategy avoids the direct use of α-haloketones and can offer environmental advantages, particularly in the choice of the dehydrogenation agent. A plausible industrial approach is adapted from patents describing similar syntheses.[7][8]

Experimental Protocol

Step 1: Synthesis of 4-Ethyl-4,5-dihydro-1H-imidazol-2-amine (2-Amino-4-ethyl-2-imidazoline)

  • In a pressure vessel, combine 1,2-diaminobutane (1.0 eq) and cyanogen bromide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the mixture in an ice bath to manage the initial exotherm.

  • Seal the vessel and stir the reaction at room temperature for 12-16 hours.

  • Upon reaction completion, vent the vessel and concentrate the mixture under reduced pressure.

  • The resulting hydrobromide salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent. Drying and evaporation of the solvent yield the imidazoline intermediate.

Step 2: Dehydrogenation to this compound

  • In a round-bottom flask, dissolve the 4-Ethyl-4,5-dihydro-1H-imidazol-2-amine intermediate (1.0 eq) in a high-boiling point solvent like xylene or mesitylene.

  • Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (e.g., 1-2 mol%).

  • Heat the mixture to reflux (140-160 °C) for 8-12 hours, monitoring by TLC or GC-MS. The reaction evolves hydrogen gas.

  • After cooling, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final product.

Causality and Mechanistic Insight

The first step relies on the high reactivity of cyanogen bromide. The more nucleophilic primary amine of 1,2-diaminobutane attacks the cyano group, leading to a cyanamide intermediate which rapidly cyclizes to form the stable five-membered imidazoline ring. The second step is a catalytic dehydrogenation. The Pd/C catalyst provides a surface for the reversible adsorption of the imidazoline. Through a series of oxidative addition and reductive elimination steps, two hydrogen atoms are removed from the ring, releasing H₂ gas and forming the thermodynamically favorable aromatic imidazole system.

Workflow and Efficiency Analysis

cluster_1 Route 2: Imidazoline Dehydrogenation Start_A 1,2-Diaminobutane Step1 Cyclization Start_A->Step1 + THF Start_B Cyanogen Bromide Start_B->Step1 Intermediate 4-Ethyl-imidazoline-2-amine Step2 Dehydrogenation Intermediate->Step2 + Pd/C + Xylene, Reflux Product This compound Step1->Intermediate Step2->Product

Caption: Two-step synthesis of this compound via Route 2.

  • Step Economy: This is a two-step process, which is less ideal than the one-step classical route.

  • Atom Economy:

    • Overall Reaction: 1,2-Diaminobutane (C₄H₁₂N₂) + Cyanogen Bromide (CBrN) → Product (C₅H₉N₃) + HBr + H₂

    • MW of Product: 111.16 g/mol

    • MW of Reactants: 88.15 g/mol + 105.92 g/mol = 194.07 g/mol

    • AE = (111.16 / 194.07) * 100% = 57.3%

    • The atom economy is lower than Route 1, primarily due to the loss of the heavy bromine atom as HBr and the elimination of H₂.

Comparative Analysis

MetricRoute 1: α-Haloketone CondensationRoute 2: Imidazoline DehydrogenationAnalysis
Number of Steps 12Route 1 is superior in step economy, making it potentially faster for lab-scale synthesis.
Overall Yield Typically 60-75%Step 1: ~85-95%; Step 2: ~80-90%. Overall: ~68-85%Route 2 can achieve a higher overall yield due to the high efficiency of each individual step.
Atom Economy 67.1%57.3%Route 1 has a significantly better theoretical atom economy.
Starting Materials Guanidine, 1-chloro-2-butanone1,2-diaminobutane, cyanogen bromideAll are commercially available. However, 1-chloro-2-butanone is a lachrymator, and cyanogen bromide is highly toxic.
Reagents & Byproducts Reagents: NaOEt. Byproducts: NaCl, H₂O.Reagents: Pd/C catalyst. Byproducts: HBr, H₂ gas.Route 1 produces benign salt and water. Route 2 involves a toxic reagent (CNBr), generates corrosive HBr, and requires handling of flammable H₂ gas and a precious metal catalyst.
Purification Recrystallization is often sufficient.Requires intermediate workup and final purification (chromatography or recrystallization).Route 1 is simpler to purify, avoiding chromatography which consumes large solvent volumes.

Conclusion and Recommendations

The choice between these two synthetic routes to this compound is a classic case of balancing competing efficiency metrics.

Route 1 (α-Haloketone Condensation) is the preferred method for simplicity, speed, and atom economy . Its single-step, one-pot nature makes it highly attractive for rapid, small-scale laboratory synthesis. The purification is straightforward, and the byproducts are environmentally benign. Its main drawbacks are a potentially moderate yield and the use of a lachrymatory α-haloketone.

Route 2 (Imidazoline Dehydrogenation) offers the advantage of a potentially higher overall yield . However, this comes at the cost of lower step economy, significantly worse atom economy, and the use of more hazardous materials (cyanogen bromide) and conditions (catalytic hydrogenation at high temperatures). While the individual steps are high-yielding, the overall process is more complex and generates more problematic waste. This route might be considered in specialized cases where maximizing yield from a valuable precursor is the absolute priority, but it is generally the less "green" and less efficient option from a holistic perspective.

For most applications in research and early-stage drug development, the classical α-haloketone condensation (Route 1) represents the more efficient and practical pathway to this compound, provided appropriate safety measures are taken when handling the starting materials.

References

  • Vertex AI Search. (2022). Linear and Convergent Synthesis: 5 Major Differences - Chemistry Notes.
  • Pediaa.com. (2020). Difference Between Linear and Convergent Synthesis.
  • Wikipedia. (n.d.). Convergent synthesis.
  • Filo. (2025). Convergent syntheses are more efficient than linear syntheses because you....
  • University of Scranton. (n.d.). Organic Chemistry Module | Atom Economy in Syntheses.
  • Fiveable. (n.d.). Convergent vs Linear Synthesis Definition.
  • Wikipedia. (n.d.). Atom economy.
  • Green Chemistry Initiative. (2014). Green Chemistry Principle #2: Atom Economy.
  • Dynamic Science. (n.d.). chemistry-atom economy and percentage yield.
  • Pearson. (n.d.). Atom Economy Calculator | Green Chemistry & Reaction Efficiency.
  • ACS Books. (2019). Synthetic Efficiency | Green Chemistry: Principles and Case Studies.
  • Chemistry LibreTexts. (2020). 8: Synthetic Efficiency.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Google Patents. (n.d.). CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole.
  • Google Patents. (n.d.). CN105367499A - Preparation method of 2-ethyl-4-methylimidazole.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminoimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 2-aminoimidazole (2-AI) scaffold is a cornerstone of medicinal chemistry.[1] Its prevalence in marine natural products and its role as a versatile pharmacophore have made it a focal point for the development of novel therapeutics targeting a wide array of diseases.[1][2] This guide provides an in-depth comparison of the structure-activity relationships of various 2-aminoimidazole analogs, drawing on experimental data to elucidate the nuances of their design and biological activity.

The 2-aminoimidazole core offers a unique combination of hydrogen bond donors and acceptors, as well as a modifiable framework, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This versatility has led to the exploration of 2-AI derivatives as adenosine receptor antagonists, antibacterial agents, and anticancer therapeutics, among other applications.[3][4][5]

Comparative Analysis of 2-Aminoimidazole Analogs as Adenosine Receptor Antagonists

Recent research has focused on the development of 2-aminoimidazole derivatives as non-xanthine adenosine receptor antagonists. A study involving a combinatorial library of 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives revealed key SAR insights.[3][6]

Initial screening of 2-aminoimidazole derivatives showed only weak to moderate affinity for human adenosine receptors. However, significant improvements in affinity, particularly for the A₁, A₂ₐ, and A₃ receptor subtypes, were achieved by modifying the scaffold to 2-aminoimidazolyl-thiazole derivatives.[3] This suggests that the addition of the thiazole ring provides crucial interaction points within the receptor binding pocket.

Key SAR Observations:

  • Replacement of Aryl/Pyridyl Group: Substituting an aryl or pyridyl group at the 5-position of the 2-aminoimidazole scaffold with a thiazole derivative significantly enhanced affinity for A₁, A₂ₐ, and A₃ adenosine receptors.[3]

  • High Selectivity: Certain 2-aminoimidazolyl-thiazole derivatives exhibited 20-40 fold selectivity for the A₃ receptor.[3] The lead compound in this series demonstrated 40 to 200-fold selectivity for the A₃ receptor over A₂ₐ and A₁ receptors, respectively.[3]

Compound IDScaffoldR₂ SubstituentA₃ Receptor Affinity (Ki, μM)Selectivity (A₃ vs. A₁/A₂ₐ)
6a-l 2-AminoimidazoleAryl/PyridylWeak to ModerateLow
12b 2-Aminoimidazolyl-thiazoleSpecific thiazole derivative0.1940-200 fold
12a,c,f 2-Aminoimidazolyl-thiazoleOther thiazole derivativesModerate20-40 fold

Experimental Protocols

Synthesis of 2-Aminoimidazolyl-Thiazole Derivatives

A combinatorial approach using a 2-chloro trityl resin is a common method for synthesizing libraries of these analogs.[3][6]

Workflow for Solid-Phase Synthesis:

G cluster_synthesis Solid-Phase Synthesis Workflow resin Start with 2-chloro trityl resin attachment Attach initial building block resin->attachment cyclization On-resin cyclization to form 2-aminoimidazole core attachment->cyclization modification Introduction of thiazole moiety and other substituents cyclization->modification cleavage Cleavage from resin modification->cleavage purification Purification of final compounds cleavage->purification

Caption: Solid-phase synthesis workflow for 2-aminoimidazolyl-thiazole analogs.

2-Aminoimidazole Analogs as Antibacterial Agents

The rise of multidrug-resistant bacteria has spurred the search for novel antibacterial agents. 2-Aminoimidazole derivatives have emerged as promising candidates, particularly as adjuvants for existing antibiotics against Gram-negative bacteria like Acinetobacter baumannii.[4]

A notable SAR study revealed that dimeric 2-aminoimidazole compounds can significantly enhance the activity of macrolide antibiotics, such as clarithromycin, against resistant strains.[4] These dimeric compounds were found to be more potent and less toxic to mammalian cells than their monomeric aryl 2-aminoimidazole counterparts.[4]

Key SAR Findings:

  • Dimerization: Dimeric 2-AI compounds showed superior activity as antibiotic adjuvants compared to monomeric analogs.[4]

  • Potentiation of Antibiotics: The lead dimeric compound lowered the minimum inhibitory concentration (MIC) of clarithromycin against A. baumannii by 16-fold at a concentration of just 1.5 μM.[4]

  • Reduced Toxicity: The dimeric 2-AIs exhibited significantly lower toxicity against HepG2 cells, with IC₅₀ values greater than 200 μg/mL, resulting in a therapeutic index of over 250.[4]

Compound TypeClarithromycin MIC against A. baumannii (μg/mL)Adjuvant Concentration (μM)Fold Enhancement
Clarithromycin alone32--
Parent Dimer + Clarithromycin17.532
Lead Dimer + Clarithromycin21.516

Experimental Protocols

Antimicrobial Susceptibility Testing

The efficacy of the 2-aminoimidazole adjuvants is typically determined using standard antimicrobial susceptibility tests.

Workflow for MIC Determination:

G cluster_mic Minimum Inhibitory Concentration (MIC) Assay prep Prepare serial dilutions of antibiotic with and without 2-AI adjuvant inoculate Inoculate with standardized bacterial suspension (e.g., A. baumannii) prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC as the lowest concentration with no visible growth incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship of 2-Aminoimidazoles as α-Adrenergic Receptor Agonists

The 4-substituted imidazole class of compounds has been investigated for its activity on α-adrenergic receptors. A study on analogs of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α₂-adrenoceptor agonist, provided valuable SAR insights.[7]

Modifications to the benzylic position of these analogs played a critical role in their potency and selectivity.[7]

Key SAR Observations:

  • Chirality: The stereochemistry at the carbon bridge between the naphthalene and imidazole rings is crucial for activity. The S-(+)-isomer showed greater affinity for both α₁- and α₂-adrenoceptors.[7]

  • Substituent Effects: Replacement of the methyl group at the benzylic position with other groups like hydrogen, hydroxy, methoxy, carbonyl, or trifluoromethyl generally led to a decrease in potency compared to the parent compound.[7]

  • Selectivity: Desmethyl and methoxy-substituted analogs retained a higher α₂/α₁-selectivity.[7]

AnalogModification at Benzylic Positionα₂-Adrenoceptor Activityα₂/α₁ Selectivity
Parent CompoundMethylPotent agonistHigh
Desmethyl AnalogHydrogenPotent agonistHigh
Hydroxy AnalogHydroxylLess potent agonistLower
Methoxy AnalogMethoxyLess potent agonistHigh

Experimental Protocols

Receptor Binding Assays

The affinity of the 2-aminoimidazole analogs for adrenergic receptors is determined through competitive binding assays.

Workflow for Receptor Binding Assay:

G cluster_binding Competitive Receptor Binding Assay Workflow prep Prepare membranes from cells expressing the target receptor (e.g., α₂A-adrenoceptor) incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Caption: Workflow for a competitive receptor binding assay.

Conclusion

The 2-aminoimidazole scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed herein highlight the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The comparative data presented provides a valuable resource for researchers in the field, guiding future drug discovery efforts based on this versatile heterocyclic core.

References

  • Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. [Link]

  • Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies - PubMed. [Link]

  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. [Link]

  • A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed. [Link]

  • Polysubstituted 2-aminoimidazoles as anti-biofilm and antiproliferative agents: Discovery of potent lead - PubMed. [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry | Request PDF - ResearchGate. [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - NIH. [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Ethyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in various marine natural products and its versatile role as a pharmacophore in the design of novel therapeutics. Among its numerous variations, the 4-Ethyl-1H-imidazol-2-amine core has emerged as a promising starting point for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives built upon this core, offering insights into the critical transition from laboratory assays to preclinical animal models. We will delve into the experimental data that underpins our understanding of these compounds, exploring their potential as anti-inflammatory, anticancer, and neuroprotective agents.

The In Vitro Landscape: Target Engagement and Cellular Activity

The initial assessment of any novel chemical entity begins with a thorough in vitro evaluation. This stage is crucial for establishing target engagement, determining potency, and assessing cellular effects. For this compound derivatives, a range of in vitro assays are employed to characterize their biological activity.

Probing Anti-Inflammatory Potential

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drug development. A study on a series of 2,4-diaryl-5(4H)-imidazolone derivatives, structurally related to the this compound core, demonstrated significant and selective COX-2 inhibition.

Table 1: In Vitro COX-2 Inhibitory Activity of Imidazolone Derivatives

CompoundCOX-2 IC50 (µM)
Derivative 10.32
Derivative 20.25
Derivative 30.41
Indomethacin (Control)9.47
Celecoxib (Control)0.071

Data adapted from a study on 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives.

The data clearly indicates that these imidazole derivatives possess potent COX-2 inhibitory activity, with IC50 values in the sub-micromolar range, significantly more potent than the non-selective NSAID, indomethacin.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine COX-2 inhibitory activity is the enzyme-based assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is purified and prepared in a suitable buffer.

  • Compound Incubation: The test compounds (this compound derivatives) are pre-incubated with the COX-2 enzyme at various concentrations for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as arachidonic acid.

  • Prostaglandin Measurement: The enzymatic reaction produces prostaglandins (e.g., PGE2). The amount of PGE2 produced is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the COX-2 enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro COX-2 Inhibition Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant COX-2 Enzyme Incubation Pre-incubation (Enzyme + Compound) Enzyme->Incubation Compound Test Compound (Imidazole Derivative) Compound->Incubation Reaction Add Substrate (Arachidonic Acid) Incubation->Reaction Measurement Quantify PGE2 (ELISA / MS) Reaction->Measurement Calculation Calculate IC50 Measurement->Calculation

Workflow for determining in vitro COX-2 inhibitory activity.

The Transition to In Vivo: Assessing Efficacy in Living Systems

While in vitro data provides a foundational understanding of a compound's activity, it does not always translate directly to in vivo efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining a drug's performance in a complex biological system. Therefore, in vivo studies in animal models are essential to validate the therapeutic potential of this compound derivatives.

Evaluating Anti-Inflammatory Effects in Animal Models

The carrageenan-induced rat paw edema model is a widely accepted acute inflammation model used to evaluate the in vivo efficacy of anti-inflammatory agents. A study on 2,4-diaryl-5(4H)-imidazolones demonstrated significant anti-inflammatory activity in this model.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Derivative A2565
Derivative B2572
Derivative C2558
Indomethacin (Control)1075

Data adapted from a study on 2,4-diaryl-5(4H)-imidazolone derivatives.

The results show that the imidazole derivatives, at a dose of 25 mg/kg, exhibited significant inhibition of paw edema, comparable to the standard drug indomethacin at 10 mg/kg.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the key steps in this common in vivo anti-inflammatory model.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds (imidazole derivatives) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan (a seaweed extract that induces inflammation) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.

In Vivo Anti-inflammatory Workflow cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Acclimatization Animal Acclimatization Dosing Compound Administration (Oral/IP) Acclimatization->Dosing Injection Carrageenan Injection (Sub-plantar) Dosing->Injection PawVolume Paw Volume Measurement (Plethysmometer) Injection->PawVolume Calculation Calculate % Inhibition PawVolume->Calculation

Workflow for the carrageenan-induced rat paw edema model.

Correlation and Discrepancies: Bridging the In Vitro-In Vivo Gap

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. For this compound derivatives, several factors can influence this relationship:

  • Pharmacokinetics: A compound with excellent in vitro activity may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue, leading to diminished in vivo efficacy. A study on a prodrug of a 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one demonstrated that chemical modification could significantly improve oral bioavailability in rats and dogs, highlighting the importance of optimizing pharmacokinetic properties.[1]

  • Target Engagement in a Complex System: The in vivo environment is far more complex than a simplified in vitro assay. The presence of plasma proteins, competing endogenous ligands, and complex signaling networks can all modulate the activity of a compound.

  • Off-Target Effects: A compound may exhibit off-target activities in vivo that contribute to its overall efficacy or toxicity, which may not be apparent from targeted in vitro assays.

A study on 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of an IGF-1R inhibitor showed that some analogs with improved in vitro potency demonstrated comparable in vivo activity in a tumor model.[2] This suggests that for this particular scaffold and target, a good correlation between in vitro and in vivo data can be achieved.

Future Directions and Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The available data on structurally related compounds indicates promising potential in the fields of inflammation, cancer, and neurodegenerative diseases. The key to successfully translating potent in vitro activity into in vivo efficacy lies in a multi-faceted approach that considers not only target engagement but also the pharmacokinetic and pharmacodynamic properties of the derivatives.

Future research should focus on:

  • Systematic SAR studies: To optimize both on-target potency and drug-like properties.

  • Comprehensive ADME profiling: To identify compounds with favorable pharmacokinetic profiles early in the discovery process.

  • Exploration of diverse therapeutic areas: The broad biological activity of the 2-aminoimidazole core suggests that derivatives of this compound may have applications beyond the areas currently explored.

By carefully navigating the path from in vitro characterization to in vivo validation, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

  • Cardiotonic agents. 7. Prodrug derivatives of 4-ethyl-1,3-dihydro- 5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]. Journal of Medicinal Chemistry.
  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Deriv
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules.
  • In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. European Journal of Medicinal Chemistry.
  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics.
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon.
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry.
  • 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters.
  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Pharmaceutics.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry.
  • Imidazole Derivatives as Potential Therapeutic Agents. Current Medicinal Chemistry.
  • In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Parasitology Research.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's. Journal of Pharmacology and Pharmacotherapeutics.
  • Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation.
  • A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies.
  • Comparative Efficacy Studies No Longer a Default for Biosimilars. Alston & Bird.
  • Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Chemistry Central Journal.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Ethyl-1H-imidazol-2-amine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined here are synthesized from established chemical safety principles and data from structurally related compounds, providing a robust framework for managing this specific chemical waste.

Hazard Assessment and Characterization

Based on available data for this compound hydrochloride and other imidazole derivatives, the free base should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of the amine functional group suggests the compound is basic and may be corrosive. Therefore, it is crucial to prevent contact with incompatible materials such as strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents, which could trigger vigorous or explosive reactions[1].

Summary of Hazard Information
Hazard ClassificationGHS Category & StatementPrecautionary Action
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Skin Irritation Category 2: H315 - Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice[2][3].
Eye Irritation Category 2: H319 - Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
Respiratory Irritation Category 3: H335 - May cause respiratory irritation.Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air[4][5].

Personal Protective Equipment (PPE) and Safe Handling

Before any waste is generated, safe handling practices are paramount. The following PPE must be worn at all times when handling this compound in its pure form or in solution.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[2][3].

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of in accordance with good laboratory practices after handling.

  • Body Protection: A fully buttoned laboratory coat is required. For significant quantities or in case of a spill, wear impervious clothing to prevent skin contact[2].

  • Respiratory Protection: All handling should occur within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge may be necessary[2][3].

An emergency eyewash station and safety shower must be readily accessible and located within the immediate work area[1][3].

Step-by-Step Waste Disposal Protocol

Disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain[6][7]. Improper disposal can lead to severe environmental contamination and significant regulatory penalties[2][6].

Step 1: Waste Segregation
  • Action: Collect all waste containing this compound separately from other waste streams.

  • Causality: The amine functionality makes this compound basic. Segregation is critical to prevent inadvertent and dangerous reactions that can occur when incompatible chemicals, such as acids or oxidizers, are mixed in the same waste container[1]. This compound should be collected as a non-halogenated organic basic waste.

Step 2: Container Selection
  • Action: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally appropriate.

  • Causality: The container must be robust and non-reactive with the waste to ensure its integrity during accumulation and transport. A secure lid prevents the release of vapors and protects against spills[1][2].

Step 3: Waste Labeling
  • Action: Immediately upon adding the first quantity of waste, label the container clearly. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Irritant," "Harmful").

  • Causality: Proper labeling is a core requirement of the Resource Conservation and Recovery Act (RCRA)[2]. It ensures that all personnel are aware of the container's contents and associated dangers, facilitating safe handling and proper final disposal by your institution's Environmental Health & Safety (EHS) department.

Step 4: Waste Accumulation
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area must be under the control of laboratory personnel.

  • Causality: Designating an SAA ensures that hazardous waste is managed safely and remains in a controlled environment until it is collected. Storing waste away from incompatible materials, such as in a separate secondary containment bin, is a mandatory safety measure[1][6].

Step 5: Disposal of Contaminated Materials
  • Action: Any materials grossly contaminated with this compound, such as pipette tips, gloves, or weighing papers, must be disposed of as solid hazardous waste. Collect these items in a separate, clearly labeled, sealed bag or container. Spill cleanup materials must also be disposed of as hazardous waste[1].

  • Causality: Items contaminated with a hazardous chemical carry the same hazards as the chemical itself and must be managed accordingly to prevent exposure and environmental release.

Step 6: Arranging for Final Disposal
  • Action: Once the waste container is full or is no longer needed, contact your institution’s EHS department to schedule a waste pickup. Do not allow waste to accumulate for more than 12 months[6].

  • Causality: EHS professionals are trained and equipped to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations, ensuring a safe and legal final disposition[1][6].

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Small Spill (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Section 2, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.

    • Report the incident to your supervisor or Principal Investigator[1].

  • Large Spill:

    • Immediately evacuate the area.

    • Alert others and secure the laboratory to prevent entry.

    • Contact your institution's EHS or emergency response team immediately[1]. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_storage Accumulation & Disposal Start Handling this compound PPE Don Full PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood Start->PPE WasteGen Waste Generated PPE->WasteGen Decision Solid or Liquid Waste? WasteGen->Decision SolidWaste Collect in Labeled Solid Waste Container Decision->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container Decision->LiquidWaste Liquid Store Store Sealed Container in Satellite Accumulation Area (SAA) SolidWaste->Store LiquidWaste->Store Segregate Ensure Segregation from Incompatible Chemicals (Acids) Store->Segregate EHS Contact EHS for Pickup When Container is Full Segregate->EHS

Caption: Disposal workflow for this compound.

Conclusion

The proper management and disposal of this compound are non-negotiable aspects of laboratory safety and environmental stewardship. By adhering to this comprehensive protocol—grounded in rigorous hazard assessment, proper handling, and compliant waste management practices—researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they are tailored to local and state regulations. Your diligence is key to maintaining a safe and sustainable research environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Standard Operating Procedure for Imidazole. University of Washington. [Link]

  • Safety data sheet - rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. CPAChem. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • 1H-Imidazole, 4-ethyl- - Introduction. ChemBK. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Waste Code - EPA. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Imidazole. Chemos GmbH & Co.KG. [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]

  • Flume Experiments To Investigate the Environmental Fate of Pharmaceuticals and Their Transformation Products in Streams. ResearchGate. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Additional Information JSTL Pharma LLP. Environmental Clearance. [Link]

  • Creatinine - Wikipedia. Wikipedia. [Link]

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Navigating the Safe Handling of 4-Ethyl-1H-imidazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethyl-1H-imidazol-2-amine. As a Senior Application Scientist, my focus is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for safety and operational excellence.

Hazard Identification and Risk Assessment: Understanding the Threat

Based on its structural analog, 4(5)-Ethylimidazole, this compound is anticipated to be a hazardous substance that can cause skin and serious eye irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification (based on 4(5)-Ethylimidazole):

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2H319: Causes serious eye irritation[1]

Before handling this compound, a comprehensive risk assessment should be performed. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE based on the potential hazards.

Body PartPPE RecommendationStandardRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and, for larger quantities or risk of splashing, impervious clothing.Prevents skin contact which can lead to irritation.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Use in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge is necessary.Minimizes the inhalation of dust or vapors, which may be harmful.[2]
PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Assess_Risk Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Lab Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Goggles 3. Eye/Face Protection Don_Gloves->Don_Goggles Don_Respirator 4. Respirator (if needed) Don_Goggles->Don_Respirator Doff_Gloves 1. Gloves Doff_Goggles 2. Eye/Face Protection Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator Doff_Coat->Doff_Respirator

Caption: PPE selection and donning/doffing workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.

  • Gathering Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are within reach.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[1] Use a microbalance within the fume hood if possible.

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature.

  • Closed System: Whenever feasible, conduct reactions in a closed system to prevent the release of vapors.

Post-Reaction Quenching and Work-up
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Separation: Perform extractions and separations within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all waste contaminated with this compound. The container must be compatible with the chemical.

  • Waste Stream: As a nitrogen-containing heterocyclic compound, it should be disposed of in a designated organic waste stream. Do not mix with incompatible waste materials.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated lab supplies (e.g., gloves, weigh boats, paper towels) in a designated solid waste container.

    • Liquid Waste: Collect all solutions containing the compound in a labeled liquid waste container.

Step-by-Step Disposal Protocol
  • Neutralization (if applicable): Depending on the nature of the waste, neutralization may be required. Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name and approximate concentration of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area. Ensure the containers are tightly sealed and stored in secondary containment.

  • Waste Pickup: Arrange for waste pickup through your institution's EHS department. Do not pour chemical waste down the drain.

Disposal_Workflow Start Waste Generated Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Container with Contents and Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request_Pickup Request Pickup by EHS Store->Request_Pickup End Proper Disposal Request_Pickup->End

Caption: Chemical waste disposal workflow.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly.

  • Report: Report all spills to your laboratory supervisor and EHS department.

By adhering to these guidelines, researchers can handle this compound with the necessary precautions to ensure their safety and the integrity of their work.

References

  • 4-ethyl-1H-iMidazole Safety Data Sheet. ECHEMI. [URL: https://www.echemi.com/sds/4-ethyl-1h-imidazole-cas19141-85-6.html]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/97888/931-36-2]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/112909]
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FUS%2FEN%2F3034-50-2.pdf]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/115533]
  • safety data sheet. Enamine. [URL: https://www.enamine.net/sds/EN300-52029406.pdf]
  • Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://policy.dartmouth.edu/hazardous-waste-disposal-guide]
  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [URL: https://www.greenbook.net/label-sds/sds/Clean-Amine-sds-01-23-2023.pdf]
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/msds/B1102.pdf]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.